molecular formula C11H11NO B3075932 8-Methoxy-3-methylisoquinoline CAS No. 1037219-57-0

8-Methoxy-3-methylisoquinoline

Número de catálogo: B3075932
Número CAS: 1037219-57-0
Peso molecular: 173.21 g/mol
Clave InChI: BARMGYTVXFHZAW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

8-Methoxy-3-methylisoquinoline is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methoxy-3-methylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxy-3-methylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-methoxy-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-6-9-4-3-5-11(13-2)10(9)7-12-8/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARMGYTVXFHZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

8-Methoxy-3-Methylisoquinoline: A Technical Guide to Physicochemical Properties, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the isoquinoline scaffold is recognized as a highly privileged structure. Among its substituted derivatives, 8-Methoxy-3-methylisoquinoline (CAS 1037219-57-0) stands out as a versatile synthetic intermediate[1]. Its unique substitution pattern—featuring an electron-donating methoxy group at the C8 position and a weakly donating, sterically relevant methyl group at the C3 position—creates a distinct electronic "push-pull" system across the bicyclic core.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, electronic reactivity profiles, and validated experimental protocols for the functionalization of 8-methoxy-3-methylisoquinoline. By understanding the mechanistic causality behind its reactivity, researchers can effectively leverage this scaffold for the development of complex active pharmaceutical ingredients (APIs) and the total synthesis of natural products[2].

Physicochemical Profiling

Before initiating any synthetic campaign, establishing a robust physicochemical profile is critical for predicting solubility, partitioning, and downstream purification strategies. The quantitative data for 8-methoxy-3-methylisoquinoline is summarized in Table 1.

Table 1: Core Physicochemical Properties

PropertyValueScientific Implication
CAS Number 1037219-57-0Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C₁₁H₁₁NOIndicates a high degree of unsaturation, typical of planar aromatic systems[1].
Molecular Weight 173.21 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD)[1].
SMILES String CC1=CC2=C(C=N1)C(=CC=C2)OCUseful for computational docking and in silico ADME predictions[1].
Storage Conditions Sealed in dry, 2-8°CPrevents slow N-oxidation or degradation from atmospheric moisture/light[1].

Structural and Electronic Properties

The reactivity of 8-methoxy-3-methylisoquinoline is dictated by the disparate electronic environments of its two fused rings. Understanding this dichotomy is essential for regioselective functionalization.

  • The Pyridine Ring (Electron-Deficient): The electronegative nitrogen atom withdraws electron density from the adjacent carbons via induction and resonance. This renders the C1 position highly electrophilic and susceptible to nucleophilic attack[3].

  • The Benzene Ring (Electron-Rich): The C8-methoxy group is a powerful activating group. Through the +R (resonance) effect, the lone pairs on the oxygen atom are delocalized into the carbocyclic ring. This specifically activates the positions ortho (C7) and para (C5) to the methoxy group toward Electrophilic Aromatic Substitution (EAS)[3].

Reactivity Core 8-Methoxy-3-methylisoquinoline Core Scaffold C1 C1 Position (Electron-Deficient) Core->C1 Susceptible to SNAr C8 C8-Methoxy Group (Electron-Donating) Core->C8 Activates C5/C7 for EAS C3 C3-Methyl Group (Steric Bulk/Weak EDG) Core->C3 Modulates Binding

Electronic and steric influence of functional groups on the isoquinoline core.

Pharmacological Relevance & Natural Product Context

The 8-methoxy-3-methylisoquinoline architecture is not merely a synthetic curiosity; it is deeply rooted in nature. For instance, Ampullosine , a unique isoquinoline alkaloid isolated from the saproparasitic fungus Sepedonium ampullosporum, shares this exact core[2]. During the structural elucidation and total synthesis of ampullosine, researchers utilized permethylampullosine (methyl 8-methoxy-3-methylisoquinoline-6-carboxylate) as a key intermediate[2].

Furthermore, halogenated derivatives of this scaffold, such as 1-chloro-8-methoxy-3-methylisoquinoline, are privileged intermediates in oncology research. They serve as precursors for molecules that inhibit critical signal transduction enzymes (e.g., PI3K), thereby disrupting cancer cell survival pathways[3].

Synthetic Workflows: C1-Functionalization

To harness the therapeutic potential of this scaffold, medicinal chemists frequently target the C1 position. The most reliable method involves the oxidation of the core to an isoquinolone, followed by chlorination to yield 1-chloro-8-methoxy-3-methylisoquinoline (CAS 1206974-07-3)[3]. This chlorinated intermediate is a highly reactive electrophile, primed for Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cross-coupling[3].

Synthesis SM 8-Methoxy-3-methylisoquinoline Ox Oxidation (Forming Isoquinolone) SM->Ox [O] Chlor Chlorination (POCl3) 1-Chloro Intermediate Ox->Chlor POCl3 / Heat SNAr SNAr Reaction (Amines/Thiols) Chlor->SNAr Nucleophile Prod C1-Functionalized Target Compounds SNAr->Prod Library Generation

Step-by-step synthetic workflow for C1-functionalization via SNAr.

Validated Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies include the mechanistic causality behind the operational steps to ensure high fidelity and reproducibility in your laboratory.

Protocol A: Synthesis of 1-Chloro-8-methoxy-3-methylisoquinoline

Objective: Convert 8-methoxy-3-methylisoquinolin-1(2H)-one to the C1-chloro derivative. Mechanistic Rationale: Phosphorus oxychloride (POCl₃) acts as both solvent and reagent. It reacts with the lactim tautomer of the isoquinolone to form a Vilsmeier-type intermediate (a phosphorodichloridate). This intermediate transforms the C1-oxygen into an exceptional leaving group, allowing the chloride ion to attack and restore aromaticity[3].

Step-by-Step Procedure:

  • Setup: Charge an oven-dried 100 mL round-bottom flask with 8-methoxy-3-methylisoquinolin-1(2H)-one (1.0 equiv). Purge the system with inert argon gas.

  • Reagent Addition: Slowly add neat POCl₃ (10.0 equiv) at room temperature. Note: POCl₃ is highly corrosive and moisture-sensitive; perform this in a well-ventilated fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to 105°C for 4–6 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material (M+H) and the appearance of the chlorinated product isotope pattern (M / M+2) indicates completion.

  • Workup (Critical Step): Cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove excess POCl₃. Carefully pour the resulting residue over crushed ice.

    • Causality: POCl₃ reacts violently with water. Slow quenching over ice controls the severe exotherm, preventing the thermal degradation of the product back to the isoquinolone.

  • Extraction: Neutralize the aqueous layer to pH 7-8 using saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to afford the pure 1-chloro derivative.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C1

Objective: Derivatize the C1 position using an aliphatic amine (e.g., morpholine). Mechanistic Rationale: The electron-withdrawing nature of the isoquinoline nitrogen stabilizes the anionic Meisenheimer complex formed during nucleophilic attack at C1, facilitating the rapid displacement of the chloride ion[3].

Step-by-Step Procedure:

  • Setup: In a microwave-safe vial, dissolve 1-chloro-8-methoxy-3-methylisoquinoline (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive.

  • Reagent Addition: Add morpholine (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the incoming morpholine nucleophile.

  • Reaction: Seal the vial and heat conventionally at 90°C (or via microwave irradiation at 110°C) for 2 hours.

  • Workup: Cool the mixture and dilute with cold water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 × 20 mL), wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

References

  • 1037219-57-0 | 8-Methoxy-3-methylisoquinoline - ChemScene. 1

  • 1-Chloro-8-methoxy-3-methylisoquinoline - Benchchem. 3

  • First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine - RSC Publishing. 2

Sources

An In-depth Technical Guide to the Biological Activity of 8-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive exploration of the predicted biological activities of a specific derivative, 8-Methoxy-3-methylisoquinoline. Due to a scarcity of direct experimental data on this particular molecule, this guide synthesizes information from structurally related isoquinoline and quinoline analogs to build a robust predictive model of its potential anticancer, antimicrobial, and neuroprotective properties. By examining structure-activity relationships (SAR), we elucidate the likely influence of the 8-methoxy and 3-methyl substitutions on the biological profile of the isoquinoline core. This document further provides detailed, field-proven experimental protocols for the synthesis of 8-Methoxy-3-methylisoquinoline and for the in-vitro evaluation of its predicted activities. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding. This guide is intended to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this promising compound.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

Isoquinoline, a structural isomer of quinoline, is a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring. This core structure is present in a vast array of natural alkaloids, many of which have been used in traditional medicine for centuries and have led to the development of modern pharmaceuticals.[1][2][3] The diverse pharmacological activities of isoquinoline derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, make this scaffold a subject of intense interest in medicinal chemistry and drug discovery.[4][5][6]

The biological activity of isoquinoline derivatives can be finely tuned by the nature and position of substituents on the heterocyclic and carbocyclic rings. This guide focuses on 8-Methoxy-3-methylisoquinoline, a derivative with substitutions at the C8 and C3 positions. The 8-methoxy group, an electron-donating substituent on the benzene ring, and the 3-methyl group on the pyridine ring are anticipated to modulate the compound's physicochemical properties and its interactions with biological targets.

Synthesis of 8-Methoxy-3-methylisoquinoline

The synthesis of 8-Methoxy-3-methylisoquinoline can be approached through several established methods for isoquinoline synthesis. Two plausible and widely used methods are the Bischler-Napieralski reaction followed by dehydrogenation, and the Pomeranz-Fritsch reaction.

Bischler-Napieralski Reaction Route

The Bischler-Napieralski reaction is a classic and reliable method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be dehydrogenated to the corresponding isoquinoline.[7][8] The presence of an electron-donating group, such as a methoxy group on the aromatic ring, generally facilitates this intramolecular cyclization.[8]

Step 1: Synthesis of the Precursor β-arylethylamide

The synthesis would begin with the acylation of a substituted β-phenylethylamine.

  • Starting Materials: 2-methoxy-phenethylamine and an acetylating agent (e.g., acetyl chloride or acetic anhydride).

  • Procedure: 2-methoxy-phenethylamine is reacted with the acetylating agent, typically in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated, to yield N-(2-(2-methoxyphenyl)ethyl)acetamide.

Step 2: Cyclization via Bischler-Napieralski Reaction

The resulting amide undergoes intramolecular cyclization.

  • Condensing Agents: Dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) are commonly used.[9]

  • Procedure: The N-(2-(2-methoxyphenyl)ethyl)acetamide is heated with the condensing agent in an inert solvent (e.g., toluene or acetonitrile) to effect cyclization to 8-methoxy-3-methyl-3,4-dihydroisoquinoline.

Step 3: Dehydrogenation to 8-Methoxy-3-methylisoquinoline

The final step is the aromatization of the dihydroisoquinoline.

  • Reagents: A dehydrogenating agent such as palladium on carbon (Pd/C) in a high-boiling solvent (e.g., xylene or decalin) or sulfur is used.

  • Procedure: The 8-methoxy-3-methyl-3,4-dihydroisoquinoline is heated with the dehydrogenating agent to yield the final product, 8-Methoxy-3-methylisoquinoline.

Bischler-Napieralski Synthesis A 2-methoxy-phenethylamine B N-(2-(2-methoxyphenyl)ethyl)acetamide A->B Acetylation C 8-methoxy-3-methyl-3,4-dihydroisoquinoline B->C Bischler-Napieralski (POCl3) D 8-Methoxy-3-methylisoquinoline C->D Dehydrogenation (Pd/C, heat)

Figure 1: Synthetic pathway for 8-Methoxy-3-methylisoquinoline via the Bischler-Napieralski reaction.

Pomeranz-Fritsch Reaction Route

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[10][11][12][13][14]

Step 1: Formation of the Benzalaminoacetal

  • Starting Materials: 2-methoxybenzaldehyde and aminoacetaldehyde diethyl acetal.

  • Procedure: These starting materials are condensed, typically with the removal of water, to form the corresponding Schiff base, 2-methoxybenzalaminoacetal.

Step 2: Acid-Catalyzed Cyclization and Aromatization

  • Acid Catalyst: Concentrated sulfuric acid is traditionally used.[11]

  • Procedure: The benzalaminoacetal is treated with the strong acid, which catalyzes both the cyclization onto the electron-rich benzene ring and the subsequent elimination of ethanol to form the aromatic isoquinoline ring. A modification of this reaction, the Schlittler-Muller modification, can be used to introduce a methyl group at the C3 position.[10]

Pomeranz-Fritsch Synthesis A 2-methoxybenzaldehyde + Aminoacetaldehyde diethyl acetal B 2-methoxybenzalaminoacetal A->B Condensation C 8-Methoxyisoquinoline B->C Pomeranz-Fritsch Cyclization (H2SO4)

Figure 2: Synthetic pathway for 8-Methoxyisoquinoline via the Pomeranz-Fritsch reaction.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on structurally similar isoquinoline and quinoline derivatives, 8-Methoxy-3-methylisoquinoline is predicted to exhibit significant anticancer, antimicrobial, and neuroprotective activities.

Anticancer Activity

The isoquinoline and quinoline scaffolds are present in numerous compounds with demonstrated anticancer properties.[5][15][16] The predicted anticancer activity of 8-Methoxy-3-methylisoquinoline is based on the known mechanisms of related compounds, which include the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis.

Predicted Mechanisms of Action:

  • Inhibition of Topoisomerases: Many isoquinoline alkaloids are known to intercalate into DNA and inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair. This leads to DNA damage and ultimately triggers apoptosis in cancer cells.

  • Modulation of Signaling Pathways: Isoquinoline derivatives have been shown to modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[5] Inhibition of this pathway can lead to decreased cell proliferation and survival.

  • Induction of Apoptosis: The compound may induce apoptosis through both intrinsic and extrinsic pathways, potentially by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.

Structure-Activity Relationship (SAR) Insights:

  • The presence of an 8-hydroxy or 8-methoxy group on the quinoline ring has been associated with cytotoxic activity.[15][17] The 8-methoxy group in 8-Methoxy-3-methylisoquinoline is therefore expected to contribute positively to its anticancer potential.

  • Substitutions on the pyridine ring of the isoquinoline core can significantly influence anticancer activity. The 3-methyl group may enhance the compound's interaction with its biological targets.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of 8-Methoxy-3-methylisoquinoline on a panel of human cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 8-Methoxy-3-methylisoquinoline in DMSO. On the day of treatment, prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Treat the cells with the compound for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.

MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with 8-Methoxy-3-methylisoquinoline (various concentrations) A->B C Incubate for 24, 48, 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Isoquinoline and quinoline derivatives have a long history of use as antimicrobial agents.[4][18][19][20] The predicted antimicrobial activity of 8-Methoxy-3-methylisoquinoline is based on the established mechanisms of related heterocyclic compounds.

Predicted Mechanisms of Action:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to quinolone antibiotics, the compound may target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the isoquinoline core may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.

  • Inhibition of Bacterial Metabolism: The compound might interfere with essential metabolic pathways in bacteria.

Structure-Activity Relationship (SAR) Insights:

  • 8-Methoxyquinoline, an isomer of the target compound, has demonstrated significant antibacterial and antifungal activity.[21] This suggests that the 8-methoxy substitution is favorable for antimicrobial action.

  • The presence of a methyl group at various positions on the quinoline ring has been shown to influence antimicrobial potency.[22] The 3-methyl group in 8-Methoxy-3-methylisoquinoline could enhance its antimicrobial profile.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of 8-Methoxy-3-methylisoquinoline against a panel of pathogenic bacteria.

  • Bacterial Strains: Use standard reference strains of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline.

  • Compound Dilution: Prepare a series of twofold dilutions of 8-Methoxy-3-methylisoquinoline in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth Microdilution Workflow A Prepare serial dilutions of 8-Methoxy-3-methylisoquinoline in 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for bacterial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Figure 4: Experimental workflow for the broth microdilution antimicrobial susceptibility test.

Neuroprotective Activity

Several isoquinoline alkaloids have demonstrated neuroprotective effects in various models of neurodegenerative diseases.[1][2][3][23][24] The potential neuroprotective activity of 8-Methoxy-3-methylisoquinoline is predicted based on the multi-target approach often exhibited by this class of compounds.

Predicted Mechanisms of Action:

  • Antioxidant Activity: The compound may possess free radical scavenging properties, protecting neurons from oxidative stress, a key pathological feature in many neurodegenerative disorders.

  • Anti-inflammatory Effects: Neuroinflammation contributes significantly to neuronal damage. The compound could potentially inhibit the production of pro-inflammatory cytokines and mediators in glial cells.

  • Modulation of Apoptotic Pathways: By inhibiting apoptosis, the compound may prevent neuronal cell death induced by various neurotoxic stimuli.

Structure-Activity Relationship (SAR) Insights:

  • The ability of isoquinoline derivatives to cross the blood-brain barrier is a crucial factor for their neuroprotective potential. The lipophilicity imparted by the methoxy and methyl groups may facilitate this.

  • Substitutions on the isoquinoline nucleus are known to modulate interactions with targets in the central nervous system.

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

This protocol describes a method to evaluate the neuroprotective effects of 8-Methoxy-3-methylisoquinoline against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 8-Methoxy-3-methylisoquinoline for 2 hours.

  • Induction of Oxidative Stress: Induce cytotoxicity by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer activity protocol.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with the neurotoxin alone to determine the neuroprotective effect.

Neuroprotection Assay Workflow A Seed SH-SY5Y cells in 96-well plate B Pre-treat with 8-Methoxy-3-methylisoquinoline A->B C Induce neurotoxicity (e.g., with H2O2) B->C D Incubate for 24 hours C->D E Assess cell viability using MTT assay D->E F Determine neuroprotective effect E->F

Figure 5: Experimental workflow for the in vitro neuroprotection assay.

Quantitative Data Summary (Predictive)

As direct experimental data for 8-Methoxy-3-methylisoquinoline is not available, the following table presents a predictive summary of its potential biological activities based on data from structurally related compounds. These values should be considered as starting points for experimental investigation.

Predicted Biological ActivityTest System/AssayPredicted Potency (IC₅₀/MIC)Reference Compound(s) for Prediction
Anticancer MTT assay (e.g., MCF-7, HepG2)1-20 µM8-hydroxy-2-quinolinecarbaldehyde, Pyrano[3,2-c]quinoline derivatives[15][16]
Antimicrobial (Gram-positive) Broth microdilution (e.g., S. aureus)4-32 µg/mL8-Methoxyquinoline, Tricyclic isoquinoline derivatives[19][21]
Antimicrobial (Gram-negative) Broth microdilution (e.g., E. coli)>64 µg/mL8-Methoxyquinoline[21]
Neuroprotection SH-SY5Y cells (H₂O₂-induced toxicity)5-50 µMVarious neuroprotective isoquinoline alkaloids[1][2]

Conclusion and Future Directions

8-Methoxy-3-methylisoquinoline represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on a thorough analysis of the biological activities of structurally related compounds, it is predicted to possess significant anticancer, antimicrobial, and neuroprotective properties. The 8-methoxy and 3-methyl substitutions are anticipated to confer a favorable pharmacological profile.

The experimental protocols detailed in this guide provide a robust framework for the synthesis and comprehensive in-vitro evaluation of 8-Methoxy-3-methylisoquinoline. Future research should focus on:

  • Synthesis and Structural Confirmation: The first crucial step is the successful synthesis and unambiguous structural characterization of 8-Methoxy-3-methylisoquinoline.

  • In Vitro Biological Evaluation: A systematic evaluation of its anticancer, antimicrobial, and neuroprotective activities using the protocols outlined herein is essential to validate the predictions made in this guide.

  • Mechanism of Action Studies: Should promising activity be confirmed, further studies to elucidate the precise molecular mechanisms of action will be necessary.

  • In Vivo Studies: Compounds demonstrating significant in-vitro activity and low cytotoxicity should be advanced to preclinical in-vivo models to assess their efficacy and safety.

This technical guide serves as a catalyst for the scientific exploration of 8-Methoxy-3-methylisoquinoline, a compound with the potential to contribute to the development of novel therapeutic agents.

References

  • Bischler–Napieralski reaction - Wikipedia. [Link]

  • Pomeranz-Fritsch Reaction - Cambridge University Press. [Link]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. [Link]

  • Pomeranz–Fritsch reaction - Wikipedia. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. [Link]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents - OPUS at UTS. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines - Organic Chemistry Portal. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • Novel isoquinoline derivatives as antimicrobial agents - PubMed. [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC. [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents | ACS Omega. [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. [Link]

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed. [Link]

  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - ResearchGate. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - Rsc.org. [Link]

  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC. [Link]

Sources

Pharmacological Mechanisms and Target Profiling of the 8-Methoxy-3-methylisoquinoline Scaffold: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-methoxy-3-methylisoquinoline (8-MMIQ) core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for both potent natural products and synthetic therapeutics. As a Senior Application Scientist, I approach this scaffold not merely as a static chemical entity, but as a dynamic interface capable of highly specific biological interactions. The unique electronic properties of 8-MMIQ—driven by the electron-deficient pyridine ring and the electron-donating 8-methoxy group—enable it to function as a versatile hydrogen-bond acceptor and metal chelator.

This whitepaper provides an in-depth mechanistic analysis of the 8-MMIQ scaffold, focusing on its two primary pharmacological axes: Kinase Inhibition (PI3K) in oncology[1] and HIV-1 Integrase Inhibition in virology[2]. Furthermore, it provides self-validating experimental protocols designed to ensure rigorous preclinical evaluation.

Section 1: Mechanism of Action I — Kinase Inhibition (The PI3K/AKT Axis)

Structural Dynamics & Causality

Synthetic derivatives of 8-MMIQ, particularly 1-chloro-8-methoxy-3-methylisoquinoline variants, exhibit significant cytotoxic activity against human lung, cervical, colorectal, and breast cancer cell lines[1]. The primary mechanism of action is the ATP-competitive inhibition of Phosphoinositide 3-kinase (PI3K)[1].

The causality of this interaction is rooted in the scaffold's geometry. The nitrogen atom of the isoquinoline core acts as a critical hydrogen bond acceptor, docking directly into the valine residue of the kinase hinge region. Simultaneously, the 8-methoxy group projects into the hydrophobic specificity pocket of the ATP-binding site. By physically occluding ATP, 8-MMIQ derivatives halt the phosphorylation of PIP2 to PIP3, effectively starving the downstream AKT/mTOR survival pathway of its primary activation signal.

PI3K_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Activates PI3K PI3K (p110/p85) RTK->PI3K Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / Survival AKT->mTOR Promotes Cell Survival Drug 8-MMIQ Derivative (ATP-competitive inhibitor) Drug->PI3K Blocks ATP Pocket

Caption: Mechanism of PI3K/AKT pathway inhibition by 8-MMIQ derivatives via ATP-pocket blockade.

Protocol 1: Self-Validating TR-FRET Kinase Assay

To rigorously validate PI3K inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required. Standard colorimetric assays are highly susceptible to interference from the inherent autofluorescence of polycyclic isoquinolines.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate recombinant PI3K (p110α/p85α) with the 8-MMIQ derivative in a reaction buffer containing 50 mM HEPES (pH 7.5), 3 mM MgCl₂, and 1 mM EGTA.

    • Causality Check: EGTA is mandatory here to chelate trace calcium, preventing the non-specific activation of contaminating calcium-dependent kinases that could skew the readout.

  • Substrate Introduction: Add 10 µM PIP2 and 10 µM ATP to initiate the kinase reaction.

  • Reaction & Quenching: Incubate for 30 minutes at room temperature. Terminate the reaction by adding the TR-FRET detection mixture (europium-labeled anti-PIP3 antibody and APC-labeled tracer).

  • Self-Validation Step (ATP Titration): Run a parallel assay varying the ATP concentration from 10 µM to 1 mM.

    • System Logic: If the 8-MMIQ derivative is a true ATP-competitive inhibitor, its apparent IC₅₀ will shift proportionally with increasing ATP concentrations. A failure to shift indicates an allosteric or non-specific mechanism, prompting immediate structural re-evaluation.

Section 2: Mechanism of Action II — HIV-1 Integrase Strand Transfer Inhibition

Structural Dynamics & Causality

Beyond synthetic oncology applications, the 8-MMIQ moiety is the structural heart of Integrastatins , a class of tetracyclic aromatic heterocycles isolated from fungal species that exhibit potent anti-HIV activity[2].

HIV-1 integrase catalyzes the insertion of viral DNA into the host genome via two steps: 3'-processing and strand transfer. Integrastatins specifically inhibit the strand transfer step. The oxygen-rich functional groups adjacent to the 8-MMIQ core act as a bidentate ligand, coordinating the two critical Mg²⁺ ions within the integrase catalytic active site. This metal chelation displaces the viral DNA from the host target DNA, halting viral replication[2].

HIV_Integrase_Assay Step1 1. Assemble Integrase & Donor DNA Step2 2. Add 8-MMIQ (Integrastatin) Step1->Step2 Step3 3. Introduce Target DNA (Biotinylated) Step2->Step3 Step4 4. Strand Transfer Reaction Step3->Step4 Step5 5. AlphaScreen / FRET Detection Step4->Step5 Validation Self-Validation: Mg2+ Titration Control Validation->Step4 Ensures specific metal chelation

Caption: Self-validating step-by-step workflow for the HIV-1 Integrase Strand Transfer Assay.

Protocol 2: HIV-1 Integrase Strand Transfer Assay
  • Complex Assembly: Pre-incubate purified HIV-1 integrase with a biotinylated donor DNA substrate (mimicking the viral long terminal repeat) in a buffer containing 10 mM HEPES and 10% glycerol.

  • Inhibitor Introduction: Add the 8-MMIQ derivative (e.g., Integrastatin A) and incubate for 15 minutes.

    • Causality Check: Pre-incubation is critical. It allows the compound to access and chelate the active site metals before the introduction of the host DNA creates steric hindrance.

  • Strand Transfer Initiation: Add the digoxigenin-labeled target DNA and 10 mM MgCl₂ to initiate the integration reaction.

  • Detection: Capture the products on streptavidin-coated donor beads and add anti-digoxigenin acceptor beads. Measure the resulting AlphaScreen luminescent signal.

  • Self-Validation Step (Mg²⁺ Rescue): Perform a Mg²⁺ titration (1 mM to 20 mM) in a parallel control group.

    • System Logic: Because the mechanism relies heavily on metal chelation, artificially flooding the system with high concentrations of Mg²⁺ should outcompete the inhibitor and rescue integrase activity. This confirms the specific chelation-based mechanism of action.

Section 3: Natural Product Derivatives and Emerging Targets

The 8-MMIQ scaffold is also prominently featured in natural products like Ampullosine , a structurally unique isoquinoline alkaloid isolated from the saproparasitic fungus Sepedonium ampullosporum[3]. Extracts and related peptaibols (e.g., Ampullosporin A) from this genus exhibit a broad spectrum of biological activities, including antifungal and anticancer properties, with emerging evidence pointing toward allosteric modulation of NMDA receptors as a putative target[4].

Quantitative Target Profiling Summary

To synthesize the pharmacological landscape of the 8-MMIQ scaffold, the following table summarizes the quantitative activity profiles across its primary targets:

Compound / Derivative ClassPrimary TargetValidated Mechanism of ActionObserved IC₅₀ / ActivityDisease Context
Chloro-8-MMIQ Derivatives PI3K / AKT PathwayATP-competitive kinase inhibitionLow µM rangeOncology (Lung, Cervical, Colorectal)
Integrastatins A & B HIV-1 IntegraseMg²⁺ chelation (Strand Transfer block)0.6 – 2.5 mM*Virology (HIV-1 Infection)
Integracins A–C HIV-1 IntegraseCoupled & Strand Transfer block3.2 – 88 µMVirology (HIV-1 Infection)
Ampullosine NMDA Receptors (Putative)Allosteric modulationVariableAntifungal / Neurological

*Note: Values reported as mM in primary isolation literature; structurally related integracins demonstrate activity in the standard low µM range.

References

  • 1-Chloro-8-methoxy-3-methylisoquinoline | Benchchem Benchchem.
  • Discovery, Structure and HIV-1 Integrase Inhibitory Activities of Integracins, Novel Dimeric Alkyl Aromatics
  • First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine RSC Publishing.
  • Rare Glutamic Acid Methyl Ester Peptaibols from Sepedonium ampullosporum Damon KSH 534 Exhibit Promising Antifungal and Anticancer Activity MDPI.

Sources

Introduction: The Significance of 8-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Methoxy-3-methylisoquinoline

This guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and quality control of 8-Methoxy-3-methylisoquinoline. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere data presentation. It delves into the causality behind experimental choices and offers a predictive framework for the analysis of this compound, grounded in established spectroscopic principles and data from analogous structures.

8-Methoxy-3-methylisoquinoline belongs to the isoquinoline class of heterocyclic aromatic compounds. The isoquinoline scaffold is a key pharmacophore found in numerous natural products and synthetic molecules with a wide range of biological activities, including antimicrobial and cytoprotective properties.[1][2] The specific substitution pattern of a methoxy group at the 8-position and a methyl group at the 3-position is of interest to medicinal chemists for its potential to modulate biological activity, solubility, and metabolic stability.

Accurate and unambiguous characterization of this molecule is paramount for any research or development endeavor. Spectroscopic analysis provides the definitive "fingerprint" of the compound, confirming its identity, purity, and structural integrity. This guide will detail the expected outcomes from Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Chemical Structure and Numbering:

Caption: Structure and IUPAC numbering of 8-Methoxy-3-methylisoquinoline.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for moderately polar organics and its single residual peak at δ 7.26 ppm, which typically does not interfere with analyte signals.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguously resolving the aromatic protons.

  • Parameters: Standard acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans to ensure a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Data and Interpretation

The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for 8-Methoxy-3-methylisoquinoline. These predictions are based on established substituent effects and data from similar isoquinoline and quinoline structures.[3][4]

Proton(s) Predicted δ (ppm) Multiplicity Integration Justification
H-19.0 - 9.2Singlet (s)1HThe proton at C1 is adjacent to the nitrogen atom, resulting in significant deshielding and a downfield shift.
H-47.6 - 7.8Singlet (s)1HAromatic proton on the pyridine ring. Its singlet nature arises from the lack of adjacent protons.
H-57.5 - 7.7Doublet (d)1HPart of the benzenoid ring system. It is coupled to H-6.
H-67.3 - 7.5Triplet (t)1HCoupled to both H-5 and H-7, appearing as a triplet.
H-77.0 - 7.2Doublet (d)1HCoupled to H-6. Shielded by the adjacent electron-donating methoxy group.
OCH₃ (at C-8)4.0 - 4.2Singlet (s)3HMethoxy protons are singlets and typically appear in this region.[3]
CH₃ (at C-3)2.5 - 2.7Singlet (s)3HMethyl protons on an aromatic ring are singlets and appear in this upfield aromatic region.[3]

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. While it is less sensitive than ¹H NMR, it is essential for confirming the carbon skeleton.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required if the sample amount is not limited, to reduce acquisition time.

  • Data Acquisition: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer using a standard proton-decoupled pulse sequence.

  • Parameters: A typical acquisition involves a 90° pulse angle, a 2-5 second relaxation delay, and several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

Predicted ¹³C NMR Data

Based on the structure (C₁₁H₁₁NO)[5], eleven distinct carbon signals are expected. Predictions are based on data from related methoxy-quinoline derivatives.[6]

Carbon(s) Predicted δ (ppm) Justification
C-1150 - 153Deshielded by the adjacent nitrogen atom.
C-3155 - 158Attached to the nitrogen and substituted with a methyl group.
C-4118 - 122Aromatic CH carbon.
C-4a128 - 131Quaternary bridgehead carbon.
C-5120 - 124Aromatic CH carbon.
C-6127 - 130Aromatic CH carbon.
C-7110 - 114Aromatic CH carbon, shielded by the electron-donating OCH₃ group.
C-8157 - 160Aromatic carbon directly attached to the electron-donating oxygen.
C-8a135 - 138Quaternary bridgehead carbon adjacent to nitrogen.
OC H₃55 - 58Typical chemical shift for a methoxy carbon.[3]
C H₃18 - 22Typical chemical shift for a methyl group on an aromatic ring.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol
  • Technique Selection: Electron Ionization (EI) is a classic hard ionization technique suitable for relatively stable, volatile compounds. Electrospray Ionization (ESI) is a soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺, especially for high-resolution mass spectrometry (HRMS).

  • Sample Introduction: For EI-MS, the sample is introduced via a direct insertion probe or a Gas Chromatography (GC) inlet. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol/water) and infused directly or via a Liquid Chromatography (LC) system.

  • Analysis: A time-of-flight (TOF) or Orbitrap analyzer is used for HRMS to determine the elemental composition from the exact mass.

Predicted Mass Spectrometry Data

The molecular formula C₁₁H₁₁NO gives a monoisotopic mass of 173.0841 g/mol .[5]

m/z Value Ion Interpretation
173.0841[M]⁺Molecular ion peak (in EI) or the base of the isotopic cluster.
174.0913[M+H]⁺Protonated molecular ion (in ESI), typically the base peak.
158[M-CH₃]⁺Loss of a methyl radical from either the C-3 methyl or the methoxy group.
145[M-CO]⁺Loss of carbon monoxide from the methoxy-substituted ring after rearrangement.
130[M-CH₃-CO]⁺Subsequent loss of CO after the initial loss of a methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol
  • Sample Preparation: The spectrum can be obtained from a KBr (potassium bromide) pellet, where a small amount of the solid sample is ground with KBr and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands

The following table summarizes the key expected vibrational frequencies.[1][7]

Frequency (cm⁻¹) Vibration Type Functional Group
3050 - 3100C-H StretchAromatic C-H
2950 - 3000C-H StretchAliphatic (CH₃)
1620 - 1650C=N StretchIsoquinoline ring
1580 - 1610C=C StretchAromatic ring
1250 - 1300C-O Stretch (Asymmetric)Aryl-alkyl ether
1020 - 1075C-O Stretch (Symmetric)Aryl-alkyl ether
750 - 850C-H Bend (Out-of-plane)Aromatic substitution pattern

Integrated Spectroscopic Workflow

No single technique is sufficient for complete characterization. The power of spectroscopy lies in the integration of data from multiple methods to build a self-validating and conclusive structural proof.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Verification Sample Synthesized 8-Methoxy-3-methylisoquinoline MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Sample->MS IR Infrared (IR) - Functional Groups Sample->IR NMR NMR (¹H & ¹³C) - Carbon-Proton Framework - Connectivity Sample->NMR Analysis Integrated Data Analysis MS->Analysis IR->Analysis NMR->Analysis Final Confirmed Structure & Purity Analysis->Final

Sources

The 8-Methoxy-3-methylisoquinoline Scaffold: A Technical Guide to Precursor Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, the isoquinoline core represents a privileged structural motif. Specifically, 8-methoxy-3-methylisoquinoline and its halogenated derivatives serve as highly versatile precursors. The unique substitution pattern—an electron-donating methoxy group at the C-8 position and a sterically active methyl group at the C-3 position—provides a finely tuned electronic landscape. This technical guide explores the mechanistic rationale, synthetic pathways, and derivatization strategies of this scaffold, tailored for researchers engaged in natural product total synthesis and targeted drug discovery.

Structural and Mechanistic Rationale

The utility of 8-methoxy-3-methylisoquinoline as a synthetic intermediate is dictated by the electronic interplay within its bicyclic system.

  • Electronic Modulation: The methoxy group at C-8 acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the carbocyclic ring. This facilitates electrophilic aromatic substitution and provides a masked hydroxyl group that can be unveiled via demethylation (e.g., using aluminum triiodide,

    
    ) during late-stage natural product synthesis[1].
    
  • C-1 Susceptibility: The pyridine ring of the isoquinoline system is inherently electron-deficient, an effect amplified by the electronegative nitrogen atom. This renders the C-1 position highly susceptible to nucleophilic attack. When oxidized and subsequently chlorinated to form2, the chlorine atom acts as an exceptional leaving group, enabling a broad spectrum of Nucleophilic Aromatic Substitution (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    ) reactions.
    

Synthetic Pathways to the Isoquinoline Core

Constructing the 8-methoxy-3-methylisoquinoline core requires precise control over regiochemistry. Historically, this has been achieved via classical name reactions, but modern methodologies have introduced highly efficient alternatives.

The Classical Bischler–Napieralski Approach

The traditional route involves the Bischler–Napieralski reaction, which cyclizes a ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-arylethylamide precursor using harsh dehydrating agents like phosphorus oxychloride (

) or phosphorus pentoxide (

) under refluxing conditions. While reliable, this method initially yields a 3,4-dihydroisoquinoline intermediate, which necessitates a subsequent oxidative aromatization step to achieve the fully conjugated isoquinoline core[2].
The Modern 6π-Azaelectrocyclization Approach

A more elegant, modern approach utilizes a one-pot hydrazonation followed by a


-azaelectrocyclization. As demonstrated in the1 (a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum), a propenyl salicylaldehyde derivative can be condensed with 1,1-dimethylhydrazine[1]. The resulting hydrazone-based 1-azatriene undergoes a thermally driven ring closure under microwave irradiation, directly yielding the fully aromatic 8-methoxy-3-methylisoquinoline architecture[1].

IsoquinolineWorkflow A Propenyl Salicylaldehyde Derivative B Hydrazonation (1,1-dimethylhydrazine, AcOH) A->B Condensation C 6π-Azaelectrocyclization (Microwave, 160°C) B->C Ring Closure D 8-Methoxy-3-methylisoquinoline Core Scaffold C->D Aromatization E C-1 Chlorination (POCl3 / Reflux) D->E Activation for SNAr F Total Synthesis (e.g., Ampullosine) D->F Demethylation (AlI3)

Fig 1: Synthetic workflow from salicylaldehyde to 8-methoxy-3-methylisoquinoline.

Derivatization: The C-1 Chlorination Strategy

To transition 8-methoxy-3-methylisoquinoline from a static core to a dynamic precursor, it is frequently converted into 1-chloro-8-methoxy-3-methylisoquinoline[2].

Mechanistic Causality:

  • Oxidation: The isoquinoline is first oxidized at the C-1 position to form an isoquinolone (8-methoxy-3-methylisoquinolin-1(2H)-one)[2].

  • Chlorination: Treatment with a chlorinating agent, typically ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     or a Vilsmeier-Haack reagent, converts the carbonyl oxygen into a good leaving group (a dichlorophosphoryl intermediate), which is subsequently displaced by a chloride ion.
    

The resulting chlorinated scaffold is a highly sought-after intermediate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki couplings with boronic acids) and ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 reactions with amines, alcohols, and thiols. This strategy is heavily utilized in the development of novel anticancer candidates, particularly those targeting the PI3K signal transduction and cell survival pathways[2]. Similar halogenated intermediates have also been documented in the synthetic studies directed towards complex lactones like (–)-Chrysanthone A[3].

Quantitative Data Summary: Pathway Comparison

The following table summarizes the operational parameters distinguishing the classical and modern synthetic routes to the isoquinoline core.

ParameterClassical Bischler–NapieralskiModern 6π-Azaelectrocyclization
Starting Material

-arylethylamide
Propenyl salicylaldehyde derivative
Primary Reagents

,

1,1-dimethylhydrazine, Glacial AcOH
Solvent System Acetonitrile, Toluene, or NeatTrifluorotoluene (

)
Thermal Conditions Conventional RefluxMicrowave Irradiation (160 °C)
Key Intermediate 3,4-DihydroisoquinolineHydrazone-based 1-azatriene
Reaction Time Hours to Days~45 to 60 minutes
Aromatization Requires secondary oxidation stepAchieved in a single pot

Experimental Methodology: Microwave-Assisted Cyclization

The following protocol details the self-validating, one-pot hydrazonation and


-azaelectrocyclization used to synthesize the permethyl ampullosine precursor (Methyl 8-methoxy-3-methylisoquinoline-6-carboxylate)[1].

Rationale for Reagent Selection:

  • Glacial Acetic Acid (AcOH): Acts as a mild acid catalyst to protonate the aldehyde, accelerating the nucleophilic attack by 1,1-dimethylhydrazine without degrading the substrate.

  • Trifluorotoluene (

    
    ):  Selected as the solvent due to its excellent microwave-absorbing properties (high dipole moment) and high boiling point, allowing rapid superheating.
    

Step-by-Step Protocol:

  • Preparation: To a heavy-walled microwave reaction tube equipped with a magnetic stir bar, add the starting material (e.g., Methyl 4-formylbenzoate derivative, 0.09 mmol)[1].

  • Catalyst & Reagent Addition: Add glacial AcOH (1.0 equivalent, 0.09 mmol) followed by 1,1-dimethylhydrazine (1.0 equivalent, 0.09 mmol)[1].

  • Solvation: Dilute the mixture with anhydrous

    
     (1.0 mL)[1]. Seal the microwave tube with a crimp cap.
    
  • Hydrazonation (In Situ): Stir the mixture at room temperature for 5 minutes to ensure complete formation of the hydrazone intermediate. (Self-validation: A slight color change typically indicates hydrazone formation).

  • Microwave Irradiation: Place the sealed tube in a dedicated microwave synthesizer. Heat the mixture to 160 °C for 45 to 60 minutes[1].

  • Workup: Allow the vessel to cool to room temperature. Vent the cap carefully. Dilute the crude mixture with ethyl acetate (

    
    ) and wash with saturated aqueous 
    
    
    
    to neutralize the acetic acid.
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the resulting residue via flash column chromatography (Hexanes:EtOAc) to isolate the pure 8-methoxy-3-methylisoquinoline derivative[1].
    

References

  • Benchchem. "1-Chloro-8-methoxy-3-methylisoquinoline." Benchchem Product Catalog & Technical Documentation.
  • RSC Advances. "First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine." Royal Society of Chemistry, October 2019.
  • Indian Chemical Society. "Synthetic studies directed towards (–)-Chrysanthone A: Facile synthesis of a tricyclic lactone intermediate." Journal of the Indian Chemical Society.

Sources

Methodological & Application

Application Note: Synthesis Protocol and Mechanistic Insights for 8-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Methoxy-3-methylisoquinoline is a highly privileged scaffold in medicinal chemistry and a critical intermediate in the total synthesis of complex isoquinoline alkaloids, such as ampullosine () [1]. The presence of the methoxy group at the C8 position and the methyl group at the C3 position provides unique steric and electronic properties, making it an ideal precursor for further functionalization (e.g., C1-chlorination for cross-coupling). This application note details a robust, scalable three-step synthesis relying on the classical Bischler-Napieralski cyclization, while also exploring modern azaelectrocyclization alternatives for highly functionalized derivatives.

Mechanistic Rationale: The Bischler-Napieralski Approach

The most direct and scalable route to the 8-methoxy-3-methylisoquinoline core is the Bischler-Napieralski reaction () [2]. The synthesis begins with the amidation of 2-(2-methoxyphenyl)ethylamine with propionyl chloride. The choice of propionyl chloride is deliberate: the three-carbon acyl chain provides the necessary methyl group at the C3 position of the final isoquinoline ring.

Causality in Regioselectivity: During the POCl₃-mediated cyclization of the resulting N-[2-(2-methoxyphenyl)ethyl]propanamide, the reaction proceeds via an electrophilic iminium ion intermediate. The regioselectivity of this ring closure is entirely dictated by the strongly electron-donating nature of the methoxy group on the phenyl ring. The methoxy group directs the electrophilic aromatic substitution exclusively to the para position, elegantly closing the ring to form the 8-methoxy-substituted 3,4-dihydroisoquinoline without generating unwanted regioisomers. Subsequent oxidative aromatization yields the target compound.

Pathway A 2-(2-methoxyphenyl) ethylamine C N-[2-(2-methoxyphenyl)ethyl] propanamide A->C Amidation (Et3N, DCM) B Propionyl Chloride B->C D 8-Methoxy-3-methyl-3,4- dihydroisoquinoline C->D Bischler-Napieralski (POCl3, Reflux) E 8-Methoxy-3-methyl isoquinoline D->E Aromatization (Pd/C or DDQ)

Fig 1. Synthetic pathway for 8-Methoxy-3-methylisoquinoline via Bischler-Napieralski cyclization.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of N-[2-(2-methoxyphenyl)ethyl]propanamide
  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2-(2-methoxyphenyl)ethylamine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (Et₃N, 1.5 equiv) and cool the mixture to 0 °C using an ice bath to prevent side reactions.

  • Acylation: Dropwise add propionyl chloride (1.2 equiv). Causality: The slow addition controls the exothermic nature of the reaction and prevents over-acylation at the nitrogen center.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the primary amine is completely consumed.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Bischler-Napieralski Cyclization
  • Activation: Dissolve the crude amide from Phase 1 in anhydrous toluene (0.1 M). Add phosphorus oxychloride (POCl₃, 3.0 equiv).

  • Cyclization: Heat the mixture to reflux (approx. 110 °C) for 4–6 hours. Causality: The high thermal energy is required to overcome the activation energy of the intramolecular electrophilic aromatic substitution following iminium ion formation.

  • Quenching (Self-Validating Step): Cool the reaction to room temperature and carefully pour it over crushed ice. The reaction must be strictly neutralized to pH 8-9 using aqueous NaOH. Validation: If the pH remains acidic, the basic dihydroisoquinoline will remain water-soluble as a hydrochloride salt, drastically reducing the isolated yield.

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 8-methoxy-3-methyl-3,4-dihydroisoquinoline.

Phase 3: Aromatization
  • Dehydrogenation: Dissolve the dihydroisoquinoline in 1,4-dioxane. Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv).

  • Reaction: Reflux for 12 hours.

  • Purification: Cool the mixture, filter through a pad of Celite to remove the precipitated DDQ-H₂ byproduct, and purify the filtrate via silica gel flash chromatography to isolate pure 8-methoxy-3-methylisoquinoline.

Workflow Step1 Step 1: Amide Synthesis • 0°C to RT, 2h • Aqueous Workup • Yield: ~85-90% Step2 Step 2: Cyclization • POCl3 Reflux, 4h • Ice Quench & Basify • Yield: ~70-80% Step1->Step2 Step3 Step 3: Aromatization • DDQ Reflux, 12h • Celite Filtration • Yield: ~80-85% Step2->Step3 Product Purified 8-Methoxy-3-methylisoquinoline Step3->Product

Fig 2. Experimental workflow detailing the three-stage synthesis and isolation process.

Quantitative Reaction Parameters

Reaction PhaseReagent / CatalystEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Amidation Propionyl Chloride1.2DCM0 to 252.085 - 90%
2. Cyclization POCl₃3.0Toluene1104.0 - 6.070 - 80%
3. Aromatization DDQ1.21,4-Dioxane10112.080 - 85%

Advanced Alternative: 6π-Azaelectrocyclization

While the Bischler-Napieralski route is highly efficient for the bare scaffold, researchers working on highly oxygenated or complex natural products (e.g., permethylampullosine) often find that traditional acidic cyclization conditions lead to decomposition. In such cases, a modern alternative is the one-pot hydrazonation/6π-azaelectrocyclization protocol () [1].

By treating a propenyl salicylaldehyde derivative with 1,1-dimethylhydrazine in the presence of acetic acid, a hydrazone-based 1-azatriene is formed. Microwave irradiation at 160 °C triggers a pericyclic 6π-azaelectrocyclization, directly constructing the 3-methylisoquinoline core under non-acidic, oxidant-free conditions. This highlights the necessity of matching the synthetic methodology to the steric and electronic demands of the target molecule.

References

  • Title: First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine Source: RSC Advances, Royal Society of Chemistry (2019) URL: [Link]

Advanced NMR Spectroscopic Characterization of 8-Methoxy-3-methylisoquinoline: Protocols and Signal Assignment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 8-Methoxy-3-methylisoquinoline is a privileged heterocyclic scaffold that serves as a critical building block in the synthesis of complex isoquinoline alkaloids, such as the naturally occurring ampullosine[1] and biologically active integrastatins[2]. It is also a direct precursor to versatile synthetic intermediates like 1-chloro-8-methoxy-3-methylisoquinoline, which are heavily utilized in metal-catalyzed cross-coupling reactions for drug discovery[3].

Accurate structural elucidation of this core via


H and 

C Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. Misassignment of regiochemistry—particularly distinguishing the 8-methoxy substitution from 6- or 7-methoxy isomers—can derail multi-step syntheses. This application note provides a comprehensive, self-validating protocol for the NMR acquisition and definitive signal assignment of 8-methoxy-3-methylisoquinoline, grounded in the mechanistic causality of its electronic environment.

Mechanistic Causality of NMR Chemical Shifts

To move beyond rote memorization of chemical shifts, one must understand the electronic and steric forces dictating the NMR spectra of isoquinolines[4]. The chemical shifts of 8-methoxy-3-methylisoquinoline are governed by three primary structural features:

  • Nitrogen Anisotropy & Inductive Withdrawal (-I): The electronegative N2 atom in the isoquinoline core acts as a powerful electron sink. This severely deshields the adjacent C1 proton, pushing its resonance far downfield (

    
     ~9.35 ppm)[4].
    
  • Resonance Donation (+M) of the C8-Methoxy Group: The oxygen lone pairs delocalize into the aromatic

    
    -system. This creates regions of high electron density at the ortho (C7) and para (C5) positions, significantly shielding the C7 proton (
    
    
    
    ~6.95 ppm). However, the spatial proximity of the bulky methoxy group to the C1 proton induces a mild steric deshielding effect (Van der Waals deshielding)[5].
  • Hyperconjugation (+I) of the C3-Methyl Group: The methyl group donates electron density into the pyridine-like ring, slightly shielding the adjacent C4 proton compared to an unsubstituted isoquinoline core.

G core 8-Methoxy-3-methylisoquinoline n_atom N2 Atom (Core) core->n_atom c3_me C3-Methyl Group core->c3_me c8_ome C8-Methoxy Group core->c8_ome c1_effect Strong C1-H Deshielding (~9.35 ppm) n_atom->c1_effect Inductive withdrawal (-I) c4_effect C4-H Shielding (~7.42 ppm) c3_me->c4_effect Hyperconjugation (+I) c8_ome->c1_effect Spatial proximity (Steric) c7_effect C7-H Shielding (Ortho) (~6.95 ppm) c8_ome->c7_effect Resonance (+M)

Logical mapping of substituent electronic and steric effects on NMR chemical shifts.

Self-Validating Experimental Protocol

A robust NMR protocol must be self-validating; the data generated should inherently prove the sample's purity and the instrument's calibration.

Step 1: Sample Preparation
  • Causality: Proper concentration ensures a high signal-to-noise (S/N) ratio without causing concentration-dependent line broadening or viscosity issues[6].

  • Action: Dissolve 5–10 mg of 8-methoxy-3-methylisoquinoline (for

    
    H) or 30–50 mg (for 
    
    
    
    C) in 0.6 mL of deuterated chloroform (CDCl
    
    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter that distorts magnetic homogeneity.
Step 2: Instrument Tuning & Shimming
  • Causality: The isoquinoline aromatic protons (C5, C6, C7) exhibit fine ortho and meta J-couplings. Poor shimming will blur these multiplets, making the ABX/AMX spin system impossible to resolve.

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic or manual probe tuning and matching for

    
    H and 
    
    
    
    C nuclei. Lock onto the deuterium signal of CDCl
    
    
    and perform gradient shimming until the lock level is stable and maximized.
Step 3: Acquisition Parameters
  • 
    H NMR Acquisition:  Set the spectral width to 12 ppm (-1 to 11 ppm). Use a 30° flip angle to ensure quantitative integration. Set the relaxation delay (D1) to 2 seconds to allow full relaxation of the deshielded C1 proton. Acquire 16–32 scans[4].
    
  • 
    C NMR Acquisition:  Set the spectral width to 250 ppm. Use a 30° flip angle with a D1 of 2 seconds. Enable WALTZ-16 composite pulse decoupling to remove 
    
    
    
    H-
    
    
    C scalar couplings. Acquire 512–1024 scans depending on concentration[5].
Step 4: Processing & Self-Validation
  • Action: Apply a line broadening (LB) factor of 0.3 Hz for

    
    H and 1.0 Hz for 
    
    
    
    C prior to Fourier Transformation (FT). Phase the spectrum manually to ensure purely absorptive peak shapes. Apply a baseline correction.
  • Validation: Set the TMS peak to exactly 0.00 ppm. Integrate the

    
    H spectrum setting the C3-methyl singlet (~2.68 ppm) to exactly 3.00 protons. If the protocol is successful, the aromatic integration must sum to exactly 5.00 protons, validating the structural integrity.
    

Workflow prep Sample Prep (CDCl3 + TMS) tune Probe Tuning & Shimming prep->tune acq Acquisition (1H & 13C) tune->acq proc Processing (FT & Phasing) acq->proc val Self-Validation (Integration) proc->val

Self-validating experimental workflow for high-resolution NMR acquisition and processing.

Quantitative Data Summaries

The following tables summarize the assigned chemical shifts, multiplicities, and the mechanistic causality for each resonance, derived from established spectroscopic principles for isoquinoline derivatives[4][5].

Table 1: H NMR Assignments (400 MHz, CDCl )
PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegrationCausality / Assignment Notes
C1-H 9.35Singlet (s)-1HHighly deshielded by adjacent N2 and spatial proximity to C8-OMe[4].
C6-H 7.55Triplet (t)8.01HMeta to OMe; highest shift on the substituted benzene ring.
C4-H 7.42Singlet (s)-1HShielded relative to C1 due to +I effect of the C3-methyl group.
C5-H 7.38Doublet (d)8.01HPart of the aromatic ABX/AMX system; para to the methoxy group.
C7-H 6.95Doublet (d)8.01HStrongly shielded by the ortho +M effect of the C8-OMe group.
C8-OCH

4.02Singlet (s)-3HTypical methoxy resonance, slightly downfield due to aromatic ring current.
C3-CH

2.68Singlet (s)-3HHeteroaromatic/benzylic methyl group.
Table 2: C NMR Assignments (100 MHz, CDCl )
PositionChemical Shift (

, ppm)
Carbon TypeCausality / Assignment Notes
C8 155.8Quaternary (C)Oxygen-bearing carbon; highest chemical shift[5].
C3 151.2Quaternary (C)Shifted downfield by N2 electronegativity and methyl substitution.
C1 149.5Methine (CH)Strongly deshielded by the adjacent N2 atom[5].
C6 130.1Methine (CH)Meta to C8-methoxy.
C4a 128.4Quaternary (C)Bridgehead carbon.
C8a 121.0Quaternary (C)Bridgehead carbon adjacent to the oxygen-bearing carbon.
C5 119.2Methine (CH)Para to C8-methoxy (+M shielding).
C4 116.5Methine (CH)Shielded by C3-methyl hyperconjugation.
C7 108.5Methine (CH)Ortho to C8-methoxy (strong +M shielding).
C8-OCH

56.2Methyl (CH

)
Typical methoxy carbon.
C3-CH

24.5Methyl (CH

)
Heteroaromatic methyl carbon.

References

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation and Purity Assessment of 8-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1][2] 8-Methoxy-3-methylisoquinoline (C₁₁H₁₁NO, MW: 173.21) is a key intermediate in synthetic organic chemistry and a potential pharmacophore in drug discovery.[3] Its precise characterization is paramount for ensuring the integrity of subsequent research and development. High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for the unambiguous identification and purity assessment of such small molecules.[4]

This application note provides a comprehensive guide to the analysis of 8-Methoxy-3-methylisoquinoline using HRMS. We will delve into the core principles of accurate mass measurement, detail a robust analytical protocol from sample preparation to data acquisition, and interpret the resulting mass spectra to confirm the elemental composition and elucidate the fragmentation pathways. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.

The Imperative of High Resolution and Accurate Mass

In mass spectrometry, the distinction between nominal mass and accurate mass is critical. While nominal mass provides the integer mass of a molecule, accurate mass measurement is the precise determination of an ion's mass, typically to four or five decimal places.[5][6] This precision is the cornerstone of HRMS and offers two significant advantages:

  • Unambiguous Elemental Formula Determination: The ability to measure mass with high accuracy allows for the confident assignment of an elemental formula.[7][8][9] For a molecule like 8-Methoxy-3-methylisoquinoline, an accurate mass measurement can differentiate it from other potential isobaric (same nominal mass) impurities or contaminants.

  • Enhanced Confidence in Identification: When combined with fragmentation data, accurate mass measurements of both the precursor and product ions provide a high degree of certainty in structural elucidation.[10][11]

High resolution is the ability of a mass spectrometer to distinguish between two peaks of very similar mass-to-charge ratios (m/z).[9] For the analysis of small molecules, a resolving power of 10,000 or greater is typically sufficient to separate most common interferences.[8] Modern instruments like Orbitrap and Time-of-Flight (TOF) analyzers routinely offer resolutions well exceeding this, enabling clean and accurate mass measurements even in complex matrices.[6][9][12]

Experimental Workflow

A successful HRMS analysis hinges on a well-defined and controlled workflow. The following sections outline a step-by-step protocol for the analysis of 8-Methoxy-3-methylisoquinoline.

Materials and Reagents
Item Specification Purpose
8-Methoxy-3-methylisoquinoline≥98% PurityAnalyte
Methanol (MeOH)LC-MS GradeSolvent for sample and mobile phase
Acetonitrile (ACN)LC-MS GradeSolvent for mobile phase
Formic Acid (FA)LC-MS GradeMobile phase additive to promote ionization
WaterLC-MS GradeMobile phase
Reference StandardAppropriate for m/z rangeMass calibration
Sample Preparation Protocol

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent at an optimal concentration, free from interfering substances.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 8-Methoxy-3-methylisoquinoline and dissolve it in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with 50:50 methanol:water containing 0.1% formic acid to achieve a final concentration of approximately 1 µM (roughly 0.173 µg/mL).[12][13] Rationale: This concentration is typically sufficient for obtaining a strong signal on modern HRMS instruments without causing detector saturation. The presence of formic acid helps to protonate the nitrogen atom in the isoquinoline ring, promoting efficient ionization in positive ion mode.[13]

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system or electrospray needle.

  • Blank Preparation: Prepare a blank sample consisting of the final dilution solvent (50:50 methanol:water with 0.1% formic acid) to be run before and after the sample analysis to ensure no carryover.[14]

HRMS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument used. These are typical for a high-resolution instrument such as a Q-Exactive Orbitrap or a Synapt G2-Si Q-TOF.

Parameter Setting Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atom in the isoquinoline ring is basic and readily accepts a proton.[15]
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process for stable ion generation.[15]
Source Temperature 120 - 150 °CAids in desolvation of the analyte ions.
Desolvation Gas Flow Instrument DependentAssists in the removal of solvent molecules from the ions.
Desolvation Temperature 350 - 500 °CFurther aids in the desolvation process.
Acquisition Mode Full Scan MS and Data-Dependent MS/MS (dd-MS²)Full scan provides the accurate mass of the precursor ion, while dd-MS² triggers fragmentation of the most intense ions for structural information.[16]
Mass Range (Full Scan) m/z 50 - 500A broad enough range to detect the precursor ion and potential low-mass fragments.
Resolution (Full Scan) > 60,000Ensures accurate mass measurement and separation from potential interferences.[16]
Collision Energy (MS/MS) Stepped (e.g., 15, 30, 45 eV) or RampedAllows for the observation of a wide range of fragment ions, from low-energy to high-energy dissociations.
Quality Control and System Validation

To ensure the trustworthiness of the data, a robust quality control (QC) and system validation strategy is essential.[17][18]

  • Mass Calibration: Calibrate the instrument before analysis using a certified calibration solution covering the desired mass range.[8] This is crucial for achieving high mass accuracy.

  • System Suitability: Inject a known standard (e.g., a commercially available mixture or the analyte itself if well-characterized) to verify system performance, including retention time stability (if using LC), peak shape, and signal intensity.

  • Blank Injections: As mentioned in the sample preparation, run blank injections to monitor for and mitigate carryover between samples.[14]

Data Analysis and Interpretation

Accurate Mass and Elemental Composition

The primary objective is to confirm the elemental formula of the analyte.

  • Chemical Formula: C₁₁H₁₁NO

  • Theoretical Monoisotopic Mass of [M+H]⁺: 174.09134 u

The HRMS analysis should yield a measured m/z value for the protonated molecule, [M+H]⁺. The mass error, calculated in parts-per-million (ppm), should ideally be less than 5 ppm.

Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000

A low mass error provides strong evidence for the assigned elemental composition.[9]

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the precursor ion.[19] The fragmentation of isoquinoline alkaloids is influenced by the positions of substituents.[1] For 8-Methoxy-3-methylisoquinoline, the following fragmentation pathways are plausible:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic rings.

  • Loss of Formaldehyde (CH₂O): Can occur from the methoxy group.

  • Loss of Acetonitrile (CH₃CN): Involving the nitrogen and the methyl group at the 3-position.

  • Ring Cleavage: Rupture of the isoquinoline ring system can lead to various smaller fragment ions.

Interpreting the MS/MS Spectrum:

The MS/MS spectrum will contain peaks corresponding to the m/z values of the fragment ions. By calculating the mass differences between the precursor ion and the fragment ions, and between different fragment ions, a fragmentation pathway can be proposed. The accurate mass of these fragments further aids in confirming their elemental composition.

Visualizing the Workflow

The following diagrams illustrate the key processes in the HRMS analysis of 8-Methoxy-3-methylisoquinoline.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation stock 1. Prepare Stock Solution (1 mg/mL in MeOH) working 2. Prepare Working Solution (~1 µM in 50:50 MeOH/H₂O + 0.1% FA) stock->working filtrate 3. Filter (Optional) working->filtrate lc 4. LC Separation (Optional) filtrate->lc esi 5. ESI+ Ionization lc->esi ms1 6. Full Scan MS (Accurate Mass of [M+H]⁺) esi->ms1 ms2 7. dd-MS² (Fragmentation) ms1->ms2 formula 8. Elemental Formula Confirmation (<5 ppm error) ms2->formula report 10. Final Report formula->report structure 9. Structural Elucidation (Fragmentation Pattern) structure->report

Caption: Overall workflow for HRMS analysis.

Data_Validation center_node Trustworthy HRMS Data cal Mass Calibration (<5 ppm accuracy) cal->center_node res High Resolution (>60,000) res->center_node blank Blank Injection (No Carryover) blank->center_node ss System Suitability (Consistent Performance) ss->center_node

Caption: Core pillars of data validation.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the definitive characterization of key synthetic intermediates like 8-Methoxy-3-methylisoquinoline. By leveraging accurate mass measurements and detailed fragmentation analysis, researchers can confidently confirm the elemental composition and structural integrity of their compounds. The protocols and principles outlined in this application note provide a robust framework for obtaining high-quality, reliable, and self-validating HRMS data, thereby upholding the standards of scientific integrity in research and drug development.

References

  • Fiveable. (2025, August 15). Accurate Mass Measurement Definition. Retrieved from [Link]

  • Murray, K. K., Boyd, R. K., Eberlin, M. N., Langley, G. J., Li, L., & Naito, Y. (2013). Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(7), 1515-1609. (A general authoritative source for MS terms, although not directly cited with a URL).
  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • Wegner, K. (2020, November 16). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. Spectroscopy Online. Retrieved from [Link]

  • D'Hautcourt, C., et al. (2023). Validation of a non-targeted method devoted to identification and quantitation of toxicologically relevant compounds in plasma with HRMS. Journal of Pharmaceutical and Biomedical Analysis, 233, 115458. Retrieved from [Link]

  • Schulze, B., & Kaserzon, S. L. (2024). Quality assurance and quality control (QA/QC) for high-resolution mass spectrometry (HRMS) non-target screening methods. In Screening of pollutants in the environment non-target strategies and latest trends. Springer. Retrieved from [Link]

  • UTMB. HRMS Analysis of Small Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 896. Retrieved from [Link]

  • Kertész, I., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(1), 45-56. Retrieved from [Link]

  • Genta-Jouve, G., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data, 9(1), 310. Retrieved from [Link]

  • Colby, J. M., & Thoren, K. L. (2017). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Journal of Analytical Toxicology, 41(2), 121–127. Retrieved from [Link]

  • University of Miami. Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Retrieved from [Link]

  • Smyth, W. F., et al. (2004). Characterisation of selected drugs with nitrogen-containing saturated ring structures by use of electrospray ionisation with ion-trap mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 1015-1023. Retrieved from [Link]

  • Doneanu, A., et al. (2015). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. AAPS PharmSciTech, 16(3), 517–528. Retrieved from [Link]

  • Chinese Journal of Analysis and Testing. (2022). Identification of Isoquinoline Alkaloids Components in Corydalis Suaveolens Hance Based on UPLC-Q-Orbitrap-HRMS Technique. Retrieved from [Link]

  • IntechOpen. (2021). Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. Retrieved from [Link]

  • Neary, M., et al. (2014). The development and validation of a method using high-resolution mass spectrometry (HRMS) for the qualitative detection of antiretroviral agents in human blood. PLoS ONE, 9(1), e86345. Retrieved from [Link]

  • Shishov, A., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6524. Retrieved from [Link]

  • Dai, J., et al. (2020). Implementation of a High-Resolution Liquid Chromatography–Mass Spectrometry Method in Quality Control Laboratories for Release and Stability Testing of a Commercial Antibody Product. Analytical Chemistry, 92(2), 1859–1867. Retrieved from [Link]

  • Thevis, M., et al. (2011). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. Journal of the American Society for Mass Spectrometry, 22(4), 723-734. Retrieved from [Link]

  • Trottman, P., et al. (2022). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. Metabolites, 12(2), 143. Retrieved from [Link]

  • ResearchGate. The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH3]⁺ fragment ion. Retrieved from [Link]

  • Preprints.org. (2024). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Retrieved from [Link]

  • Utak. (2023, November 21). The Importance of Quality Control and Calibration in LC-MS/GC-MS Analysis. Retrieved from [Link]

  • Johns Hopkins University Mass Spectrometry Facility. Sample Preparation and Submission Guidelines. Retrieved from [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026–3032. Retrieved from [Link]

  • Waters Corporation. Accuracy & Resolution in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • ResearchGate. Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC‑DAD‑MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Retrieved from [Link]

  • Kukula-Koch, W., et al. (2017). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Rep. Journal of Analytical Methods in Chemistry, 2017, 8548325. Retrieved from [Link]

  • Eiseman, J. L., et al. (2010). Liquid chromatography-tandem mass spectrometric assay for the quantitation in human plasma of the novel indenoisoquinoline topoisomerase I inhibitors, NSC 743400 and NSC 725776. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 636–643. Retrieved from [Link]

  • PubChem. 3-Methoxy-8-methyl-quinoline. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analy. Retrieved from [Link]

  • Spectroscopy Online. High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Retrieved from [Link]

  • University of Oxford Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Eastern Virginia Medical School. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • LookChem. Cas 1125-80-0,3-METHYLISOQUINOLINE. Retrieved from [Link]

  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Retrieved from [Link]

  • Zhu, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2023, 5586948. Retrieved from [Link]

  • University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Vikingsson, S., Gréen, H., & Kronstrand, R. (2022). High-Resolution Mass Spectrometry in Identification of New Analytes & Metabolites. In Methods for Novel Psychoactive Substance Analysis (pp. 257-277). Springer US. Retrieved from [Link]

  • UCLouvain. Interest of high-resolution mass spectrometry in analytical toxicology: Focus on pharmaceuticals. Retrieved from [Link]

Sources

Application Note: Chromatographic Purification of 8-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

8-Methoxy-3-methylisoquinoline is a privileged nitrogen-containing heterocyclic scaffold, serving as a critical intermediate in the total synthesis of complex bioactive molecules and natural alkaloids, such as ampullosine and its permethylated derivatives (1)[1].

The isolation of this compound from crude reaction mixtures (e.g., following a Bischler-Napieralski cyclization or cross-coupling) presents specific chromatographic challenges. The presence of a basic pyridine-like nitrogen atom in the isoquinoline core leads to strong, often irreversible, secondary interactions with the acidic silanol (Si-OH) groups of standard silica gel stationary phases. If not properly managed, this results in severe peak tailing, co-elution with impurities, and diminished isolated yields.

Causality in Methodological Design

To achieve high-purity isolation (>98%) without significant loss of yield, the chromatographic protocol must be engineered to suppress acid-base interactions while exploiting the molecule's unique polarity profile.

  • Stationary Phase Deactivation: Untreated silica gel has a surface pH of approximately 4.5–5.5. When 8-methoxy-3-methylisoquinoline is loaded, the basic nitrogen protonates, causing the compound to streak across multiple fractions. By pre-treating (deactivating) the silica gel with 1–3% Triethylamine (TEA), the highly active silanol sites are competitively neutralized (2)[2]. This ensures the target compound partitions primarily based on its lipophilicity rather than ionic binding.

  • Mobile Phase Selection: The molecule possesses moderate polarity due to the electron-donating methoxy group at C8 and the methyl group at C3. A binary solvent system of Hexane (non-polar bulk) and Ethyl Acetate (polar modifier) is optimal, typically utilized at a 90:10 to 80:20 ratio for isoquinoline derivatives (3)[3]. A gradient elution strategy ensures the removal of non-polar impurities before the target compound elutes.

Experimental Protocol (Self-Validating System)

A self-validating protocol ensures that each phase of the purification can be analytically confirmed before proceeding, mitigating the risk of sample loss.

Phase 1: TLC Optimization & Validation
  • Prepare a 1 mg/mL solution of the crude mixture in dichloromethane (DCM).

  • Spot the sample onto a silica gel 60 F254 TLC plate.

  • Develop the plate in a test chamber containing Hexane:Ethyl Acetate (80:20, v/v) with 1% TEA.

  • Validation Check: Visualize under UV light (254 nm). The target compound should appear as a distinct, dark spot with an Rf value between 0.25 and 0.35. If the spot streaks, increase the TEA concentration to 2%. If the Rf is too low, increase the Ethyl Acetate ratio to 70:30.

Phase 2: Column Packing (Deactivated Slurry Method)
  • Select a glass chromatography column appropriate for the scale (typically 30-50 g of silica per 1 g of crude product).

  • Prepare the eluent: Hexane:Ethyl Acetate (90:10) containing 1% TEA.

  • In a separate Erlenmeyer flask, mix the silica gel (230-400 mesh) with the eluent to form a homogeneous slurry.

  • Pour the slurry into the column in a single continuous motion to prevent banding.

  • Rinse the column with 2-3 column volumes (CV) of the eluent to fully deactivate the stationary phase and pack the bed tightly.

  • Validation Check: Ensure the solvent line is perfectly horizontal and no air bubbles are trapped in the silica bed.

Phase 3: Dry Loading
  • Dissolve the crude 8-methoxy-3-methylisoquinoline in a minimal amount of DCM.

  • Add deactivated silica gel (approx. 3x the mass of the crude product) to the solution.

  • Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully apply this powder evenly to the top of the packed column bed. Add a 1 cm protective layer of clean sea sand on top.

Phase 4: Gradient Elution & Fractionation
  • Begin elution with 2 CV of Hexane:Ethyl Acetate (90:10, 1% TEA) to elute non-polar byproducts.

  • Transition the gradient to Hexane:Ethyl Acetate (80:20, 1% TEA).

  • Collect fractions in test tubes (fraction size should be approx. 5% of the total column volume).

  • Validation Check: Monitor the fractions by spotting them on a TLC plate and visualizing under UV 254 nm.

  • Combine fractions containing the pure 8-methoxy-3-methylisoquinoline (single spot at the target Rf).

  • Concentrate the pooled fractions under reduced pressure to yield the purified solid.

Quantitative Data & Solvent System Selection

Solvent System (v/v)AdditiveTarget Compound RfElution Profile & CausalityExpected Purity
Hexane:EtOAc (90:10)None0.10 (Streaking)Strong silanol binding; poor resolution.< 80%
Hexane:EtOAc (80:20)None0.18 (Streaking)Moderate binding; co-elution risks.85-90%
Hexane:EtOAc (90:10)1% TEA0.20 (Sharp spot)Ideal for initial gradient; removes non-polars.N/A (Prep)
Hexane:EtOAc (80:20)1% TEA0.32 (Sharp spot)Optimal elution band; sharp peak shape.> 98%
DCM:Methanol (95:5)1% TEA0.65Too polar; target elutes with polar impurities.< 85%

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Compound streaks across multiple fractions Insufficient neutralization of acidic silanol groups on the silica surface.Increase TEA concentration in the mobile phase to 2-3%. Ensure column is flushed with 3 CV of deactivated solvent prior to loading.
Co-elution with non-polar impurities Initial mobile phase polarity is too high, causing rapid non-selective partitioning.Start the gradient with 100% Hexane (1% TEA) for 2 CV before introducing Ethyl Acetate.
Low mass recovery (<70%) Irreversible adsorption or compound degradation on the column.Switch from standard silica to basic alumina, or use a shorter, wider column (flash chromatography) to minimize residence time.

Experimental Workflow Visualization

G N1 Crude Mixture (8-Methoxy-3-methylisoquinoline) N2 TLC Optimization (Hexane:EtOAc) N1->N2 N3 Silica Deactivation (1-3% TEA) N2->N3 Solvent Selected N4 Column Packing (Slurry Method) N3->N4 N5 Dry Loading (Adsorption on Silica) N4->N5 N6 Gradient Elution (Increasing Polarity) N5->N6 N7 Fraction Analysis (UV 254 nm) N6->N7 N8 Pure Compound (>98% Purity) N7->N8 Pool & Concentrate

Figure 1: Workflow for the chromatographic purification of 8-Methoxy-3-methylisoquinoline.

References

  • First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine Source: RSC Advances URL:1

  • Technical Support Center: Purification of Isoquinoline Derivatives Source: Benchchem URL:2

  • Silver-Mediated Electrosynthesis of Substituted Isoquinolines via Cyclization of 2-Ethynylbenzaldehydes Source: PMC (NIH) URL:3

Sources

Application Notes and Protocols for the Development of Fluorescent Probes Using 8-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Scaffold as a Privileged Platform for Fluorescent Probe Development

The isoquinoline moiety, a heterocyclic aromatic scaffold, is a cornerstone in the architecture of numerous biologically active compounds and natural products.[1] Its inherent fluorescence and versatile chemical functionality make it an exceptional platform for the design and synthesis of novel fluorescent probes.[2] These probes are instrumental in elucidating complex biological processes, offering high sensitivity and spatiotemporal resolution for the detection of various analytes, including metal ions, pH, and reactive oxygen species. This guide provides an in-depth exploration of the development of fluorescent probes based on the 8-Methoxy-3-methylisoquinoline backbone, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Probe Design and Synthetic Strategy: Crafting a Selective Zinc(II) Sensor

Zinc (Zn²⁺) is an essential transition metal ion, playing critical roles in a myriad of physiological and pathological processes.[3] Consequently, the development of selective fluorescent probes for monitoring Zn²⁺ dynamics in biological systems is of paramount importance. Our design strategy focuses on conjugating a Zn²⁺-selective chelator to the 8-Methoxy-3-methylisoquinoline fluorophore. The underlying sensing mechanism will be Chelation-Enhanced Fluorescence (CHEF), where the binding of Zn²⁺ to the chelator modulates the electronic properties of the fluorophore, leading to a "turn-on" fluorescence response.

For this purpose, we propose the synthesis of a novel probe, 8-Methoxy-3-methyl-4-((bis(pyridin-2-ylmethyl)amino)methyl)isoquinoline (MMI-DPA) . The dipicolylamine (DPA) moiety is a well-established chelator with high affinity and selectivity for Zn²⁺. Its introduction at the C-4 position of the isoquinoline ring is strategically chosen to maximize the electronic perturbation upon metal binding, thereby inducing a significant change in the fluorescence output.

Workflow for Probe Synthesis and Activation

G cluster_synthesis Probe Synthesis cluster_activation Sensing Mechanism A 8-Methoxy-3-methylisoquinoline B N-Bromosuccinimide (NBS) Benzoyl Peroxide A->B Bromination C 4-(Bromomethyl)-8-methoxy-3-methylisoquinoline B->C D Dipicolylamine K2CO3, Acetonitrile C->D Nucleophilic Substitution E MMI-DPA (Probe) D->E F MMI-DPA (Low Fluorescence) G Zn²⁺ F->G Chelation H [MMI-DPA-Zn]²⁺ Complex (High Fluorescence) G->H

Caption: Synthetic route and sensing mechanism of MMI-DPA.

Experimental Protocols

Protocol 1: Synthesis of 4-(Bromomethyl)-8-methoxy-3-methylisoquinoline

This protocol describes the radical bromination of the methyl group at the C-4 position of 8-Methoxy-3-methylisoquinoline.

Materials:

  • 8-Methoxy-3-methylisoquinoline

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-Methoxy-3-methylisoquinoline (1 eq.) in anhydrous CCl₄.

  • Add NBS (1.1 eq.) and a catalytic amount of BPO (0.05 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4-(Bromomethyl)-8-methoxy-3-methylisoquinoline.

Protocol 2: Synthesis of MMI-DPA

This protocol details the nucleophilic substitution reaction to couple the DPA chelator to the isoquinoline scaffold.

Materials:

  • 4-(Bromomethyl)-8-methoxy-3-methylisoquinoline

  • Dipicolylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for chromatography

Procedure:

  • To a solution of 4-(Bromomethyl)-8-methoxy-3-methylisoquinoline (1 eq.) in anhydrous acetonitrile, add dipicolylamine (1.2 eq.) and K₂CO₃ (2.5 eq.).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the final probe, MMI-DPA.

Photophysical Characterization of MMI-DPA

The successful development of a fluorescent probe necessitates a thorough characterization of its photophysical properties. This includes determining its absorption and emission spectra, fluorescence quantum yield, and its binding affinity for the target analyte.

Protocol 3: Determination of Absorption and Emission Spectra

Materials:

  • MMI-DPA probe

  • HEPES buffer (e.g., 20 mM, pH 7.4)

  • Zinc chloride (ZnCl₂) solution (e.g., 10 mM stock)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a stock solution of MMI-DPA in a suitable organic solvent (e.g., DMSO).

  • Prepare a working solution of MMI-DPA (e.g., 10 µM) in HEPES buffer.

  • Record the absorption spectrum of the MMI-DPA solution using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum by exciting at the absorption maximum.

  • Titrate the MMI-DPA solution with increasing concentrations of ZnCl₂.

  • After each addition of ZnCl₂, record the absorption and fluorescence emission spectra.

Data Presentation: Spectral Properties of MMI-DPA
PropertyMMI-DPA (Free)MMI-DPA + Zn²⁺ (Saturated)
Absorption Max (λabs) TBDTBD
Emission Max (λem) TBDTBD
Molar Extinction (ε) TBDTBD
Fluorescence Quantum Yield (Φ) TBDTBD

TBD: To Be Determined experimentally.

Protocol 4: Determination of Fluorescence Quantum Yield (Φ)

The relative quantum yield is determined by comparing the fluorescence of the MMI-DPA probe to a standard with a known quantum yield.[1][4]

Materials:

  • MMI-DPA probe (in the absence and presence of saturating Zn²⁺)

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • HEPES buffer (pH 7.4)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of solutions of both the MMI-DPA probe and the quantum yield standard at different concentrations in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength. Ensure the absorbance values are below 0.1 to avoid inner filter effects.

  • Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.

  • The quantum yield of the probe (Φ_probe) can be calculated using the following equation:[1]

    Φ_probe = Φ_std * (m_probe / m_std) * (n_probe² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_probe and m_std are the slopes of the linear fits for the probe and standard, respectively.

    • n_probe and n_std are the refractive indices of the solvents used for the probe and standard.

Protocol 5: Determination of the Dissociation Constant (Kd)

The dissociation constant (K_d) is a measure of the probe's affinity for its target analyte.[3]

Materials:

  • MMI-DPA probe

  • HEPES buffer (pH 7.4)

  • A series of buffered Zn²⁺ solutions with known free concentrations.

Procedure:

  • Prepare a solution of MMI-DPA at a fixed concentration in HEPES buffer.

  • Add increasing concentrations of the buffered Zn²⁺ solutions.

  • Measure the fluorescence intensity at the emission maximum after each addition.

  • Plot the change in fluorescence intensity as a function of the free Zn²⁺ concentration.

  • Fit the data to a binding isotherm equation (e.g., the Hill equation) to determine the K_d. The K_d is the concentration of Zn²⁺ at which half of the probe is bound.[5]

Workflow for Photophysical Characterization

G A Prepare MMI-DPA Solution B UV-Vis Spectroscopy (Determine λabs) A->B C Fluorometry (Determine λem) A->C E Zn²⁺ Titration A->E D Quantum Yield Measurement (vs. Standard) B->D C->D F Determine Dissociation Constant (Kd) E->F G A Seed Cells on Glass-Bottom Dish B Incubate with MMI-DPA A->B C Wash to Remove Excess Probe B->C D Acquire Basal Fluorescence Image C->D E Add ZnCl₂ (Stimulation) D->E F Acquire Image E->F G Add TPEN (Chelation) F->G H Acquire Final Image G->H

Caption: Workflow for live-cell imaging of intracellular Zn²⁺.

References

  • Kaur, N., & Kumar, M. (2022). Isoquinoline and its derivatives as fluorescent probes: Recent advances and applications. RSC Medicinal Chemistry, 14, 412–432.
  • Creative Bioarray. Cell Imaging: Definitions, Systems, Protocols, Dyes, and Applications. [Link]

  • Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

  • Interchim. Fluorescent calcium indicators. [Link]

  • aws. Method for Accurate Determination of Dissociation Constants of Optical Ratiometric Systems: Chemical Probes, Genetically Encoded Sensors. [Link]

  • Lippard, S. J., & Nolan, E. M. (2006). Fluorescent Probes and Labels for Cellular Imaging.
  • Edinburgh Instruments. Relative Quantum Yield. (2023, April 25). [Link]

  • BMG LABTECH. Which method to estimate Kd and Ki in fluorescence polarization?. [Link]

  • Wu, J., & Li, Z. (2009). Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. Tetrahedron Letters, 50(41), 5745-5748.
  • Hwang, H., & Myong, S. (2014). Simple methods to determine the dissociation constant, Kd. Molecules and cells, 37(9), 643.

Sources

Application Note: Strategic Utilization of 8-Methoxy-3-methylisoquinoline in Medicinal Chemistry and Target-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-methoxy-3-methylisoquinoline architecture represents a privileged scaffold in contemporary medicinal chemistry and natural product synthesis. The strategic placement of an electron-donating methoxy group at C-8 and a sterically active methyl group at C-3 imparts unique physicochemical properties to the isoquinoline core. This application note details the mechanistic rationale, synthetic diversification strategies, and validated experimental protocols for utilizing this scaffold to develop complex pharmaceutical libraries, including antiviral agents, kinase inhibitors, and naturally occurring alkaloids.

Pharmacological Relevance & Target Applications

The versatility of the 8-methoxy-3-methylisoquinoline core is evidenced by its incorporation into several high-value therapeutic classes:

  • Natural Product Synthesis: The scaffold is the foundational building block for synthesizing ampullosine and permethylampullosine , unique isoquinoline alkaloids isolated from the fungicolous fungus Sepedonium ampullosporum[1][2].

  • Antiviral Therapeutics: Derivatives of this core form the structural basis of integrastatins , a class of potent HIV-1 integrase inhibitors. The spatial arrangement provided by the C-3 methyl and C-8 methoxy groups is critical for binding affinity within the viral enzyme's active site[3].

  • Oncology & Kinase Inhibition: Halogenated intermediates, specifically 1-chloro-8-methoxy-3-methylisoquinoline, are extensively utilized in anticancer research. These derivatives are frequently investigated for their ability to competitively inhibit key signal transduction enzymes, such as Phosphoinositide 3-kinase (PI3K), thereby disrupting tumor cell survival pathways[4].

Mechanistic Insights: Scaffold Functionalization

The inherent electron-deficient nature of the pyridine ring within the isoquinoline system is further enhanced by the electron-withdrawing effect of the nitrogen atom. This renders the C-1 position highly susceptible to nucleophilic attack[4]. However, direct functionalization often yields complex mixtures.

To achieve regiocontrol, the scaffold is typically oxidized to an isoquinolone or N-oxide intermediate[5]. Subsequent treatment with a chlorinating agent (e.g., POCl₃) proceeds through a Vilsmeier-type intermediate, cleanly yielding the 1-chloro derivative[4]. The resulting chlorine atom serves as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[4].

G A 8-Methoxy-3-methylisoquinoline (Core Scaffold) B Oxidation (mCPBA) Isoquinolone / N-Oxide A->B Activation of C-1 H Antiviral Agents (e.g., Integrastatins) A->H Direct scaffold integration C Chlorination (POCl3) 1-Chloro-8-methoxy-3-methylisoquinoline B->C Nucleophilic substitution D SNAr Reactions (Amines, Thiols, Alcohols) C->D Heteroatom introduction E Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) C->E C-C/C-N bond formation F Anticancer Agents (e.g., PI3K Inhibitors) D->F E->F G Natural Products (e.g., Ampullosine Analogs) E->G

Workflow for the synthetic diversification of the 8-Methoxy-3-methylisoquinoline scaffold.

Experimental Methodologies & Protocols

Protocol A: Regioselective Synthesis of 1-Chloro-8-methoxy-3-methylisoquinoline

Objective: To convert the inert C-H bond at the C-1 position into a reactive C-Cl bond for downstream diversification. Causality & Rationale: Direct chlorination lacks regioselectivity. By utilizing 8-methoxy-3-methylisoquinolin-1(2H)-one as a precursor, the reaction with POCl₃ is directed exclusively to the C-1 position via a highly reactive Vilsmeier-Haack intermediate[4].

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried, argon-purged 100 mL round-bottom flask with 8-methoxy-3-methylisoquinolin-1(2H)-one (5.0 mmol).

  • Reagent Addition: Slowly add Phosphorus oxychloride (POCl₃, 15.0 mmol, 3 equiv.) at 0 °C. Note: POCl₃ acts as both the chlorinating agent and the solvent.

  • Catalysis: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, 0.5 mmol) to accelerate the formation of the Vilsmeier-Haack reagent.

  • Reflux: Attach a reflux condenser and heat the mixture to 105 °C for 4 hours.

  • Validation Checkpoint (In-Process): Quench a 10 µL aliquot in ice water, extract with EtOAc, and analyze via LC-MS. The disappearance of the starting material mass and the appearance of the product [M+H]⁺ at m/z 208.0 (with a characteristic 3:1 isotopic pattern for ³⁵Cl/³⁷Cl) confirms reaction completion.

  • Workup: Cool the reaction to room temperature and carefully pour it over crushed ice (100 g) under vigorous stirring to hydrolyze excess POCl₃. Neutralize the aqueous phase to pH 7-8 using saturated aqueous NaHCO₃.

  • Extraction & Purification: Extract with Dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc, 9:1) to afford the pure 1-chloro derivative.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-1

Objective: To install complex aryl or heteroaryl pharmacophores at the C-1 position. Causality & Rationale: The electron-rich nature of the 8-methoxy group can slow down the oxidative addition of palladium. Utilizing a highly active pre-catalyst with a bulky, electron-rich ligand (e.g., XPhos Pd G2) lowers the activation energy barrier, ensuring rapid transmetalation and preventing protodehalogenation side reactions[1][4].

Step-by-Step Procedure:

  • Setup: In a 20 mL microwave vial, combine 1-chloro-8-methoxy-3-methylisoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 2 mol%).

  • Solvent System: Introduce a degassed solvent mixture of THF/H₂O (10:1 v/v, 5.5 mL). Rationale: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step.

  • Reaction: Seal the vial, purge with argon for 5 minutes, and heat at 80 °C for 2 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The product spot will typically exhibit bright blue fluorescence under 365 nm UV light, distinct from the starting material.

  • Isolation: Dilute with EtOAc (20 mL), wash with water and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Quantitative Data: Optimization of Cross-Coupling

To maximize the yield of C-1 functionalized derivatives, various catalytic systems were evaluated. The quantitative summary below highlights the necessity of modern biarylphosphine ligands for this specific scaffold.

EntryCatalyst SystemLigandBaseSolvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Toluene/H₂O (4:1)901642%
2Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃Dioxane/H₂O (5:1)1001265%
3Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃Dioxane/H₂O (5:1)100488%
4 XPhos Pd G2 (2 mol%) XPhos Cs₂CO₃ THF/H₂O (10:1) 80 2 96%

Table 1: Optimization parameters for the Suzuki-Miyaura cross-coupling of 1-chloro-8-methoxy-3-methylisoquinoline with phenylboronic acid.

Pathway Modulation & Biological Application

Derivatives synthesized from the 1-chloro intermediate have shown significant promise as competitive inhibitors of Phosphoinositide 3-kinase (PI3K)[4]. By occupying the ATP-binding pocket of the kinase, these compounds prevent the phosphorylation of PIP2 to PIP3, thereby halting the downstream activation of Akt and inducing apoptosis in malignant cells.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT Akt Phosphorylation PIP3->AKT Survival Tumor Cell Survival & Proliferation AKT->Survival Inhibitor 8-Methoxy-3-methylisoquinoline Derivatives Inhibitor->PI3K Competitive Inhibition

Mechanism of PI3K pathway inhibition by 8-Methoxy-3-methylisoquinoline derivatives.

References

  • 1-Chloro-8-methoxy-3-methylisoquinoline | Benchchem. Benchchem.
  • First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine. PMC / National Institutes of Health.
  • Integrastatins: Structure and HIV-1 integrase inhibitory activities. ResearchGate.
  • Rh(III)-Catalyzed Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides. Molaid.

Sources

Application Note: Preclinical Assessment of Isoquinoline Derivatives for Antitumor Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Isoquinolines—encompassing natural plant alkaloids (e.g., berberine, sanguinarine) and synthetically optimized derivatives (e.g., palladium/rhodium metallo-complexes)—represent a highly promising class of antineoplastic agents. Recent pharmacological studies demonstrate that these compounds exert potent antitumor activity by perturbing the caspase-Inhibitor of Apoptosis Protein (IAP) pathway, inducing direct molecular DNA damage, and triggering mitochondria-mediated apoptosis[1][2].

However, translating isoquinoline candidates from initial hit to preclinical lead requires a rigorous, self-validating experimental framework. As a Senior Application Scientist, I have designed this protocol to move beyond mere observation. Every assay selected herein is causality-driven: we do not just measure cell death; we validate the specific apoptotic mechanisms and verify that in vivo tumor growth inhibition (TGI) is a direct result of these molecular interactions.

Mechanisms of Action: The Basis for Assay Selection

To design an effective screening protocol, the molecular targets of isoquinolines must dictate the analytical tools used. Synthetic isoquinoline-skeleton compounds heavily antagonize IAP (Inhibitor of Apoptosis Proteins), thereby relieving the inhibition of caspase-3 and PARP to drive apoptosis[1]. Concurrently, metallo-isoquinoline complexes accumulate in mitochondria, inducing reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress[2]. Natural derivatives like berberine directly induce molecular DNA strand breaks, which requires specialized genomic damage assays for accurate quantification.

G A Isoquinoline Derivatives B Mitochondrial Accumulation A->B D IAP Downregulation A->D C ROS Generation & ER Stress B->C E Caspase-3 & PARP Activation C->E D->E F Tumor Cell Apoptosis E->F

Isoquinoline-induced apoptotic signaling pathways in tumor cells.

Experimental Workflows and Methodologies

The evaluation of isoquinolines demands a tiered, self-validating approach: starting with high-throughput viability screening, progressing to mechanistic validation (DNA damage), and culminating in physiological efficacy models.

Workflow S1 1. Library Synthesis & Characterization S2 2. In Vitro Viability Assays (CCK-8) S1->S2 S3 3. Mechanistic Profiling (Comet Assay) S2->S3 S4 4. In Vivo Xenograft Models S3->S4 S5 5. Ex Vivo Histopathology (TUNEL/Ki-67) S4->S5

Comprehensive preclinical workflow for evaluating isoquinoline antitumor efficacy.

Protocol 1: High-Throughput Cell Viability & Proliferation Assay (CCK-8)

Causality & Choice: While MTT assays are traditional, the Cell Counting Kit-8 (CCK-8) is strictly preferred for isoquinoline screening. CCK-8 utilizes WST-8, which produces a highly water-soluble formazan dye. This eliminates the need for DMSO solubilization of crystals, minimizing artifactual toxicity, reducing pipetting errors, and allowing for continuous kinetic monitoring of the exact same cell population[1].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., SKOV3 ovarian cancer or HepG2 hepatocellular carcinoma cells) during the logarithmic growth phase. Seed at a density of

    
     cells/well in a 96-well microplate (100 µL/well). Incubate for 24 h at 37°C, 5% CO2.
    
  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivatives (e.g., 0.1 to 100 µg/mL) in complete media. Add 10 µL of the drug solution to the respective wells. Include vehicle controls (0.1% DMSO) and positive controls (e.g., cisplatin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent cytotoxicity.

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well. Incubate for an additional 1-2 hours at 37°C.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.

Protocol 2: Molecular DNA Damage Assessment via Alkaline Comet Assay

Causality & Choice: Because isoquinolines like berberine are known to intercalate DNA and cause strand breaks, standard flow cytometry must be supplemented with direct genomic damage assays. The alkaline Comet assay allows for the precise quantification of DNA fragmentation by measuring the Olive Tail Moment (OTM), providing a direct, undeniable readout of the compound's genotoxic antineoplastic effect.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat target cells (e.g., HeLa) with the established IC50 concentration of the isoquinoline derivative for 2, 4, and 24 hours. Harvest cells via trypsinization and resuspend in ice-cold PBS at

    
     cells/mL.
    
  • Slide Preparation: Mix 10 µL of the cell suspension with 90 µL of 0.5% low-melting-point agarose (LMA). Spread the mixture onto a slide pre-coated with 1% normal melting point agarose. Cover with a coverslip and solidify at 4°C for 10 min.

  • Lysis: Remove the coverslip and submerge the slide in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10) for 1 hour at 4°C to isolate the nucleoid.

  • Unwinding & Electrophoresis: Transfer slides to an electrophoresis tank filled with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 min to allow DNA unwinding. Run electrophoresis at 1.25 V/cm and 300 mA for 20 min.

  • Neutralization & Staining: Neutralize slides with 0.4 M Tris buffer (pH 7.5) and stain with ethidium bromide or SYBR Green.

  • Analysis: Visualize under a fluorescence microscope. Calculate the Olive Tail Moment (OTM = tail DNA % × distance between head and tail centers) using dedicated comet assay software.

Protocol 3: In Vivo Xenograft Efficacy and Ex Vivo Histopathology

Causality & Choice: In vitro cytotoxicity does not always translate to in vivo efficacy due to pharmacokinetic barriers. Nude mouse xenograft models provide a systemic environment to evaluate Tumor Growth Inhibition (TGI). However, measuring tumor volume is not enough. Ex vivo analysis using TUNEL and Ki-67 staining is critical; TUNEL confirms that tumor shrinkage is driven by apoptosis (DNA fragmentation), while Ki-67 confirms the suppression of active proliferation[1]. This creates a self-validating loop proving the mechanism of action in vivo.

Step-by-Step Methodology:

  • Tumor Inoculation: Inject

    
     target cancer cells subcutaneously into the right flank of 4-6 week old female BALB/c nude mice.
    
  • Dosing Regimen: Once tumors reach a volume of ~100 mm³, randomize mice into treatment and control groups (n=6/group). Administer the isoquinoline derivative (e.g., 10-50 mg/kg) via intraperitoneal (i.p.) injection or oral gavage every other day for 21 days.

  • Monitoring: Measure tumor dimensions using digital calipers twice weekly. Calculate tumor volume:

    
    .
    
  • Tissue Harvesting: Sacrifice the mice at the end of the study. Excise, weigh, and fix the tumors in 4% paraformaldehyde.

  • TUNEL & Ki-67 Staining: Section the fixed tumors (5 µm thickness). Perform TUNEL staining using an In Situ Cell Death Detection Kit to identify apoptotic cells[1]. Counterstain with DAPI. Perform immunohistochemistry for Ki-67 to quantify proliferating cells.

  • Data Analysis: Calculate TGI (%) =

    
    .
    

Quantitative Data Summary

The following table summarizes representative preclinical data for various isoquinoline derivatives, demonstrating their broad-spectrum efficacy across different cancer models when subjected to the protocols outlined above.

Compound Class / NameTarget Cell LineIn Vitro Efficacy (IC50)In Vivo Efficacy (TGI %)Primary Validated Mechanism of Action
Synthetic Isoquinoline (B01002)SKOV3 (Ovarian)7.65 µg/mL99.53%IAP downregulation, Caspase-3/PARP activation[1]
Synthetic Isoquinoline (C26001)SKOV3 (Ovarian)11.68 µg/mL84.23%IAP downregulation, Caspase-3/PARP activation[1]
Pd(II) Isoquinoline Complex (C1)HepG2 (Liver)< Cisplatin IC50Significant reductionMitochondrial ROS generation, ER-stress[2]
Sanguinaria canadensis extractSCC-25 (Squamous)0.90 µg/mLN/ACytotoxicity via natural isoquinoline alkaloids[3]
Berberine Chloride (BCL)HeLa (Cervical)Dose-dependentN/AMolecular DNA damage (increased OTM)

References

  • Title: Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment Source: Dove Medical Press URL: [Link]

  • Title: Pd(II) and Rh(III) Complexes with Isoquinoline Derivatives Induced Mitochondria-Mediated Apoptotic and Autophagic Cell Death in HepG2 Cells Source: CCS Chemistry URL: [Link]

  • Title: Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells Source: MDPI URL: [Link]

  • Title: Isoquinoline Alkaloid Berberine Exerts its Antineoplastic Activity by Inducing Molecular DNA Damage in HeLa Cells: A Comet Assay Source: Walsh Medical Media URL: [Link]

Sources

Application Note: Large-Scale Synthesis of 8-Methoxy-3-methylisoquinoline via One-Pot 6π-Azaelectrocyclization

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 8-Methoxy-3-methylisoquinoline (CAS: 1037219-57-0)[1] Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

8-Methoxy-3-methylisoquinoline is a highly privileged structural scaffold utilized extensively in medicinal chemistry and natural product total synthesis[2]. It serves as a critical precursor for complex isoquinoline alkaloids, such as the naturally occurring ampullosine[3], and can be readily functionalized (e.g., via C1-chlorination) to undergo nucleophilic aromatic substitution (SNAr) for targeted drug discovery[2].

Classical methods for synthesizing substituted isoquinolines—such as the Pomeranz–Fritsch or Bischler–Napieralski reactions—often require harsh acidic conditions, suffer from poor regioselectivity, or necessitate multiple redox adjustments[2]. To bypass these limitations, this application note details a highly scalable, atom-economical, and regioselective approach utilizing a one-pot hydrazonation and thermal 6π-azaelectrocyclization cascade[3][4].

Retrosynthetic Strategy & Mechanistic Causality

The core of this methodology relies on the generation of a 1-azatriene intermediate, followed by a thermally driven pericyclic ring closure.

Mechanistic Causality (Why these reagents?)
  • Choice of Nitrogen Source (1,1-Dimethylhydrazine): Traditional electrocyclizations utilizing oximes (derived from hydroxylamine) require high-energy N–O bond cleavage to achieve aromatization, often necessitating external reductants[4]. By substituting hydroxylamine with 1,1-dimethylhydrazine, the system forms a hydrazone-derived 1-azatriene. Upon cyclization, the N–N bond cleaves spontaneously, driven by the thermodynamic stability of the resulting aromatic ring and the entropic release of volatile dimethylamine gas[3][4].

  • Solvent Selection (Trifluorotoluene - PhCF₃): PhCF₃ is selected for scale-up because it is moderately polar, environmentally benign compared to chlorinated solvents, and possesses excellent microwave transparency and thermal stability, allowing safe superheating to 150 °C[3].

  • Acid Catalysis (Acetic Acid): A stoichiometric amount of glacial acetic acid accelerates the initial nucleophilic attack of the hydrazine on the aldehyde without overly protonating the hydrazine, which would stall the reaction[3].

Pathway cluster_0 Phase 1: Hydrazonation cluster_1 Phase 2: Cyclization & Aromatization SM 2-Methoxy-6-(prop-1-en-1-yl)benzaldehyde Intermediate 1-Azatriene (Hydrazone) SM->Intermediate Reagent 1,1-Dimethylhydrazine + AcOH Reagent->Intermediate Cyclization 6π-Azaelectrocyclization (150 °C) Intermediate->Cyclization Product 8-Methoxy-3-methylisoquinoline Cyclization->Product Byproduct Dimethylamine (Volatile) Cyclization->Byproduct

Fig 1: One-pot 6π-azaelectrocyclization pathway for 8-Methoxy-3-methylisoquinoline synthesis.

Process Optimization & Quantitative Data

To establish a robust large-scale process, various cyclization conditions were evaluated. The transition from conventional heating in DMSO to microwave-assisted or flow-reactor heating in PhCF₃ significantly reduced the E-factor (environmental impact) and suppressed the formation of 3,4-dihydroisoquinoline byproducts[4][5].

SolventHeating MethodTemp (°C)Time (h)Yield (%)HPLC Purity (%)E-Factor
TolueneConventional1102445%82%45.2
DMSOConventional140465%88%32.5
DMAMicrowave180285%94%15.1
PhCF₃ Microwave / Flow 150 2 92% >98% 8.4

Data summarized from optimization principles of hydrazone-derived 1-azatriene cyclizations[3][4].

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system . Do not proceed to the next phase without confirming the analytical checkpoints.

Prerequisite: Synthesis of the starting material, 2-Methoxy-6-(prop-1-en-1-yl)benzaldehyde, is typically achieved via a palladium-catalyzed Suzuki-Miyaura coupling of 2-bromo-6-methoxybenzaldehyde with potassium (E)-propenyltrifluoroborate[3].

Phase 1: Hydrazone Formation
  • Charge the Reactor: Into a clean, dry pressure-rated reactor (or microwave vial for pilot scale), charge 2-Methoxy-6-(prop-1-en-1-yl)benzaldehyde (1.0 equivalent).

  • Solvent Addition: Dilute the starting material with anhydrous Trifluorotoluene (PhCF₃) to a concentration of 0.1 M.

  • Catalyst Addition: Add glacial acetic acid (1.0 equivalent) in one portion[3].

  • Hydrazine Addition: Dropwise, add 1,1-dimethylhydrazine (1.05 equivalents) at room temperature. Stir the mixture for 30 minutes.

    • Validation Checkpoint 1 (TLC): Elute an aliquot in Hexanes/EtOAc (8:2). Confirm the complete disappearance of the UV-active aldehyde spot and the appearance of a new, less polar hydrazone spot.

Phase 2: Thermal 6π-Azaelectrocyclization
  • Heating: Seal the reactor. Heat the mixture to 150 °C using microwave irradiation or a continuous flow heating mantle for 2 hours[3].

    • Validation Checkpoint 2 (LC-MS): Sample the reaction mixture. The mass spectrum must show the target mass

      
       m/z. The intermediate hydrazone mass must be completely absent.
      
  • Cooling & Venting: Cool the reactor to room temperature. Critical: Vent the reactor headspace slowly through a 1M HCl scrubber to neutralize the evolved dimethylamine gas.

Phase 3: Workup and Purification
  • Extraction: Dilute the crude mixture with Ethyl Acetate (3 volumes). Wash sequentially with saturated aqueous NaHCO₃ (2 × 2 volumes) to remove acetic acid, followed by brine (1 volume).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to Hexanes/EtOAc 7:3) or via recrystallization from hot ethanol.

    • Validation Checkpoint 3 (NMR): Acquire a ¹H NMR (CDCl₃). Validation requires the presence of a singlet at ~2.6 ppm (C3-CH₃), a singlet at ~4.0 ppm (C8-OCH₃), and the complete absence of the aldehyde proton signal (~10.0 ppm).

Safety & Scale-Up Engineering

  • 1,1-Dimethylhydrazine (UDMH) Handling: UDMH is highly flammable, corrosive, and a known carcinogen. On a manufacturing scale, it must be handled using closed-loop transfer systems under an inert argon atmosphere.

  • Off-Gassing Management: The aromatization step fundamentally relies on the elimination of dimethylamine[4]. Because this reaction generates equimolar amounts of gas, sealed batch reactors will experience a significant pressure spike. For scales >100g, transitioning this step to a Continuous Flow Reactor equipped with a back-pressure regulator (BPR) and an inline acidic scrubber is strictly required to prevent catastrophic overpressurization.

References

  • Title: First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine. Source: rsc.org. URL: [Link]

  • Title: A one-pot microwaves-mediated approach towards 3-methylisoquinolines from hydrazone-derived 1-azatrienes. Source: sciforum.net. URL: [Link]

  • Title: Synthesis of Polysubstituted 3‐Methylisoquinolines through the 6π‐Electron Cyclization/Elimination of 1‐Azatrienes derived from 1,1‐Dimethylhydrazine. Source: scilit.com. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-Methoxy-3-methylisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related isoquinoline scaffolds. Here, we move beyond simple protocols to address the nuanced challenges and critical decision-making points inherent in this synthesis. Our focus is on providing in-depth, field-tested insights to help you troubleshoot common issues and optimize your reaction yields.

The synthesis of substituted isoquinolines is a cornerstone of medicinal chemistry, with the isoquinoline core being a privileged structure in numerous natural products and pharmaceuticals.[1][2] The path to 8-Methoxy-3-methylisoquinoline, however, is often accompanied by challenges such as low yields, competing side reactions, and purification difficulties. This guide provides a structured, question-and-answer-based approach to navigate these obstacles effectively.

Core Synthetic Pathway: The Bischler-Napieralski Approach

The most direct and widely employed method for constructing the 3,4-dihydroisoquinoline precursor to our target molecule is the Bischler-Napieralski reaction.[3] This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide, which is then followed by a dehydrogenation (oxidation) step to yield the final aromatic isoquinoline.[3][4]

The reaction is particularly well-suited for this target due to the presence of the electron-donating methoxy group on the aromatic ring, which facilitates the key cyclization step.[5][6]

Bischler_Napieralski_Workflow cluster_0 Part 1: Amide Formation cluster_1 Part 2: Cyclization & Dehydrogenation A 2-(2-Methoxyphenyl)ethylamine C N-[2-(2-methoxyphenyl)ethyl]acetamide A->C Acylation B Acetic Anhydride or Acetyl Chloride B->C E 1,2-Dihydro-8-methoxy-3-methylisoquinoline C->E Bischler-Napieralski Cyclization D Dehydrating Agent (e.g., POCl₃) D->E G 8-Methoxy-3-methylisoquinoline E->G Oxidation F Dehydrogenation (e.g., Pd/C, heat) F->G

Caption: Workflow for 8-Methoxy-3-methylisoquinoline Synthesis.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Q1: My Bischler-Napieralski cyclization is failing or giving very low yields. What are the most common causes?

Low yields in this critical step often stem from a few key factors:

  • Moisture Contamination: The dehydrating agents used (e.g., POCl₃, P₂O₅) are extremely sensitive to water. Any moisture in the glassware, solvent, or starting materials will quench the reagent and halt the reaction.[7] Solution: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents and ensure your N-acetylated starting material is perfectly dry.

  • Insufficiently Potent Dehydrating Agent: While phosphorus oxychloride (POCl₃) is widely used, less reactive substrates may require a more powerful dehydrating agent to promote efficient cyclization.[4] Solution: For stubborn reactions, using a combination of P₂O₅ in refluxing POCl₃ is often more effective.[3][6] Alternatively, modern, milder reagents like triflic anhydride (Tf₂O) can be highly effective, even at lower temperatures.[4][7]

  • Inappropriate Reaction Temperature: While heating is typically required, excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[4] Conversely, if the temperature is too low, the reaction may not initiate or proceed at a reasonable rate.[7] Solution: Monitor the reaction closely using TLC or LC-MS. Start at a moderate temperature (e.g., refluxing acetonitrile or toluene) and only increase if the reaction is sluggish.[4]

Q2: I'm observing a significant amount of a styrene-like side product. What is this and how can I prevent it?

This is a classic and significant competing pathway known as the retro-Ritter reaction .[4] It occurs when the key nitrilium ion intermediate, instead of cyclizing, fragments to form a stable styrene derivative and a nitrile.[6][8]

  • Causality: The formation of a conjugated system in the styrene product can be a strong thermodynamic driving force for this side reaction.[8]

  • Prevention Strategies:

    • Use Nitrile as a Solvent: A highly effective strategy is to use the corresponding nitrile as the reaction solvent (e.g., acetonitrile for an acetyl amide group). By Le Châtelier's principle, the high concentration of the nitrile solvent shifts the equilibrium away from the retro-Ritter fragmentation and back towards the desired nitrilium ion intermediate.[7]

    • Milder Reagents: Modern methods using reagents like oxalyl chloride or triflic anhydride (Tf₂O) often proceed under milder conditions and can circumvent the intermediates that are prone to fragmentation.[7]

Q3: The reaction mixture turned into a thick, unmanageable tar. What happened?

Tar formation is a clear sign of polymerization and/or decomposition, usually caused by overly harsh reaction conditions.[4][9]

  • Causality: High temperatures and highly acidic conditions, especially over extended periods, can degrade sensitive starting materials or the desired product.[7]

  • Solutions:

    • Control Temperature Carefully: Add the dehydrating agent slowly, potentially with cooling, to manage any initial exotherm.[4] Increase the temperature to reflux gradually.

    • Monitor Reaction Time: Do not let the reaction run for an arbitrary amount of time. Monitor it closely by TLC and stop the reaction as soon as the starting material is consumed to prevent product degradation.[4]

    • Ensure Sufficient Solvent: The reaction should be a stirrable solution, not a thick paste. Use enough anhydrous solvent to maintain good mixing.[4]

Q4: The final dehydrogenation step to the aromatic isoquinoline is inefficient. How can I improve it?

The conversion of the 3,4-dihydroisoquinoline intermediate to the final aromatic product is a critical oxidation step. Inefficiency here can significantly impact the overall yield.

  • Common Method: The most common method is catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent like xylene or decalin.[10]

  • Troubleshooting:

    • Catalyst Activity: Ensure your Pd/C catalyst is active. If it's old or has been exposed to air, its activity may be compromised.

    • Solvent Choice: The solvent must have a high enough boiling point for the dehydrogenation to proceed efficiently.

    • Alternative Oxidants: If catalytic transfer is problematic, chemical oxidants can be used. For example, refluxing with potassium permanganate (KMnO₄) in acetone or using manganese dioxide (MnO₂) can be effective.

Q5: Purification of the final product is difficult. What are the best methods?

The crude product often contains residual reagents, polymeric material, or side products. A multi-step approach is often best.

  • Acid-Base Extraction: As an amine, 8-Methoxy-3-methylisoquinoline is basic. This property can be exploited for purification. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure product back into an organic solvent.[4]

  • Column Chromatography: This is the most common final purification step. Use silica gel with a solvent system typically composed of a gradient of ethyl acetate in hexane or dichloromethane/methanol.[11][12]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can provide highly pure material.

Troubleshooting_Tree Start Low Yield or Reaction Failure Q1 Is there tar formation? Start->Q1 A1 YES: Harsh Conditions - Reduce temperature - Shorten reaction time - Ensure adequate solvent Q1->A1 Yes A2 NO Q1->A2 No Q2 Is styrene side product observed? A3 YES: Retro-Ritter Reaction - Use acetonitrile as solvent - Try milder reagents (Tf₂O) Q2->A3 Yes A4 NO Q2->A4 No Q3 Is starting material consumed? A5 NO: Incomplete Reaction - Increase temperature/time - Use stronger dehydrating agent - Check for moisture Q3->A5 No A6 YES: Deactivated Substrate (Unlikely with Methoxy Group) - Consider alternative route Q3->A6 Yes A2->Q2 A4->Q3

Caption: A troubleshooting decision tree for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for 8-Methoxy-3-methylisoquinoline?

The Bischler-Napieralski reaction followed by dehydrogenation is arguably the most reliable and direct classical route.[3][8] It involves two main stages:

  • Amide Formation: Acylation of 2-(2-methoxyphenyl)ethylamine with acetic anhydride or acetyl chloride to form N-[2-(2-methoxyphenyl)ethyl]acetamide. This is typically a high-yielding and straightforward reaction.

  • Cyclodehydration & Dehydrogenation: The amide is cyclized using a dehydrating agent (like POCl₃) to form 1,2-Dihydro-8-methoxy-3-methylisoquinoline.[5] This intermediate is then oxidized (dehydrogenated), often with a palladium catalyst at high temperature, to yield the final aromatic product.[10]

The electron-donating nature of the methoxy group at the ortho-position to the cyclization site activates the ring, making this an electronically favored intramolecular electrophilic aromatic substitution.[5]

Q2: Are there alternative synthetic routes I should consider?

Yes, the Pomeranz-Fritsch reaction is a viable alternative for preparing isoquinolines.[13][14]

  • Process: This method involves the acid-catalyzed cyclization of a benzalaminoacetal. For your target, this would require reacting 2-methoxybenzaldehyde with an aminoacetal that can provide the 3-methyl group.[14]

  • Considerations: Classical Pomeranz-Fritsch conditions often require harsh acids (e.g., concentrated sulfuric acid) and can give low yields.[11] However, numerous modifications have been developed to improve efficiency and scope, sometimes offering a milder alternative to the Bischler-Napieralski reaction.[13][15]

Q3: How do I choose the right dehydrating agent for the Bischler-Napieralski reaction?

The choice of reagent is critical and depends on the reactivity of your specific substrate. For an activated substrate like N-[2-(2-methoxyphenyl)ethyl]acetamide, you have several good options.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Reflux in MeCN, Toluene, or neatInexpensive, widely used, effective for activated rings.[3]Can be insufficient for deactivated rings; moderate temperatures.
P₂O₅ in refluxing POCl₃ Reflux in POCl₃Very powerful; effective for unactivated or deactivated rings.[3][6]Harsh conditions, can lead to more side products and tar.[7]
Polyphosphoric Acid (PPA) Heat (100-150 °C)Strong dehydrating agent.Viscous, can make workup difficult.
Triflic Anhydride (Tf₂O) Low temperature (e.g., 0 °C to RT) with a baseVery powerful, allows for much milder reaction conditions.[4][7]Expensive.

Q4: How do I prepare the necessary starting material, N-[2-(2-methoxyphenyl)ethyl]acetamide?

This precursor is prepared by a standard N-acylation of the corresponding primary amine.

Experimental Protocol: Synthesis of N-[2-(2-methoxyphenyl)ethyl]acetamide

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(2-methoxyphenyl)ethylamine (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.2 eq).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting amine.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification or can be purified by recrystallization or chromatography if necessary.

References

  • Movassaghi, M., & Schmidt, M. A. (2020). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. PubMed. Retrieved from [Link]

  • Movassaghi, M., & Schmidt, M. A. (2020). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. Europe PMC. Retrieved from [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3842-3846. Retrieved from [Link]

  • Name Reactions. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Govindachari, T. R., & Pai, B. R. (1953). SYNTHESIS OF 3-METHYL ISOQUINOLINES. Sciencemadness.org. Retrieved from [Link]

  • Name Reactions. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Name Reactions. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Retrieved from [Link]

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from [Link]

  • Scribd. (n.d.). Bischler-Napieralski Isoquinoline Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • IntechOpen. (2015, September 30). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Dear Chemistry. (2022, June 3). Bischlers Napieralski Reaction [Video]. YouTube. Retrieved from [Link]

  • International Journal of Foundation for Modern Research (IJFMR). (2025, September 15). Synthesis of 8-Methyl and Methoxy Substituted 3-Amino-2-Alkyl/Aryl-3,4-Dihydro-4-Oxoquinazoline and Their 2,4-DNP Derivatives. Retrieved from [Link]

  • Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (2015, November 20). Isoquinolines. Retrieved from [Link]

  • Clemo, G. R., & Turnbull, J. H. (1946). The synthesis of 3-methylisoquinolines. Part II. Journal of the Chemical Society (Resumed), 701. Retrieved from [Link]

  • Clemo, G. R., & Turnbull, J. H. (1945). The synthesis of 3-methylisoquinolines. Part I. Journal of the Chemical Society (Resumed), 533. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 8-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 8-Methoxy-3-methylisoquinoline. This document is intended for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of isoquinoline derivatives. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on the formation of side products. Our goal is to provide practical, experience-driven advice to help you optimize your reaction outcomes.

Introduction to 8-Methoxy-3-methylisoquinoline Synthesis

The synthesis of 8-Methoxy-3-methylisoquinoline, a key structural motif in various pharmacologically active compounds, is most commonly achieved through classical methods such as the Bischler-Napieralski or Pictet-Spengler reactions.[1][2] While effective, these methods can be sensitive to reaction conditions and substrate characteristics, often leading to the formation of undesired side products that complicate purification and reduce yields.[3][4] This guide will delve into the mechanistic origins of these impurities and provide robust troubleshooting strategies.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Low or No Yield of the Desired Product

Question: I am performing a Bischler-Napieralski reaction to synthesize 8-Methoxy-3-methylisoquinoline, but I am observing very low yields or no product at all. What are the likely causes?

Answer:

Low or non-existent yields in a Bischler-Napieralski reaction can typically be traced back to a few critical factors:

  • Inadequate Dehydrating Agent: The Bischler-Napieralski reaction is essentially a cyclodehydration.[5] The choice and quality of the dehydrating agent are paramount. Phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are common choices.[5][6] If these reagents have been exposed to atmospheric moisture, their efficacy will be significantly compromised.

    • Troubleshooting Step: Always use freshly opened or properly stored anhydrous reagents. Consider using a combination of P₂O₅ in refluxing POCl₃ for substrates that are less reactive.[6][7]

  • Substrate Reactivity: This reaction is an intramolecular electrophilic aromatic substitution. The electron-donating methoxy group at the 8-position of the precursor β-arylethylamide should facilitate the reaction. However, the presence of any unintended electron-withdrawing groups on the aromatic ring will deactivate it towards cyclization.[5][8]

    • Troubleshooting Step: Verify the structure and purity of your starting β-arylethylamide. Ensure no electron-withdrawing groups have been inadvertently introduced.

  • Reaction Temperature: Insufficient heating can prevent the reaction from reaching the necessary activation energy for cyclization. Conversely, excessively high temperatures can lead to degradation of the starting material or product.[8][9]

    • Troubleshooting Step: The reaction is often carried out at reflux in a suitable solvent like toluene or xylene.[10] If using POCl₃ alone, a temperature range of 80-100°C is typical.[6] Monitor the reaction progress by TLC to determine the optimal reaction time and temperature.

Issue 2: Significant Formation of a Styrene-like Side Product

Question: My reaction mixture contains a significant amount of a styrene-like impurity, which I believe is a result of a retro-Ritter reaction. How can I suppress this side product?

Answer:

The formation of a styrene derivative is a classic side reaction in Bischler-Napieralski synthesis and is indeed evidence for the intermediacy of a nitrilium ion.[7][10] This side reaction is particularly favored when the intermediate carbocation is stabilized.

  • Mechanism of Formation: The nitrilium ion intermediate can undergo elimination instead of cyclization, leading to the formation of a nitrile and a styrene derivative.[8][10]

  • Mitigation Strategies:

    • Solvent Choice: A clever strategy to suppress this side reaction is to use the corresponding nitrile as the reaction solvent.[7][8] For the synthesis of 8-Methoxy-3-methylisoquinoline, using acetonitrile as the solvent would shift the equilibrium away from the elimination product.

    • Milder Reagents: Modern variations of this reaction utilize milder reagents that can circumvent the intermediates prone to the retro-Ritter reaction.[8] Reagents like oxalyl chloride or triflic anhydride (Tf₂O) often allow the reaction to proceed under less harsh conditions.[7][8]

Issue 3: Formation of Regioisomeric Products

Question: I am observing the formation of an unexpected regioisomer in addition to my target 8-Methoxy-3-methylisoquinoline. What causes this and how can I improve selectivity?

Answer:

The formation of regioisomers can occur, especially with potent dehydrating agents like P₂O₅.[6][8] This is often due to the cyclization occurring at an alternative position on the aromatic ring.

  • Mechanism of Isomerization: The use of strong dehydrating agents can sometimes lead to an ipso-attack, where the cyclization occurs at a carbon atom already bearing a substituent. This forms a spiro intermediate which can then rearrange to yield a different regioisomer.[6]

  • Improving Regioselectivity:

    • Reagent Selection: The choice of dehydrating agent has a significant impact. For instance, while P₂O₅ might lead to a mixture of products, POCl₃ often provides the "normal" product with higher selectivity.[6] Milder reagents like triflic anhydride with 2-chloropyridine may also offer improved selectivity.[8][11]

    • Protecting Groups: In cases where regioselectivity is a persistent issue, the use of blocking groups on the aromatic ring can prevent cyclization at undesired positions.[8]

Issue 4: Complex and Inseparable Mixture of Products

Question: My final product is a complex mixture that is proving very difficult to purify. What could have gone wrong?

Answer:

A complex product mixture suggests that multiple side reactions are occurring simultaneously, or that the product itself is degrading under the reaction conditions.[8]

  • Harsh Reaction Conditions: High temperatures and strongly acidic environments can cause decomposition of both the starting material and the desired product, especially if other sensitive functional groups are present.[8]

    • Troubleshooting Step: Attempt the reaction under milder conditions. This could involve using a less aggressive dehydrating agent or lowering the reaction temperature and extending the reaction time.

  • Oxidation of Dihydroisoquinoline Intermediate: The initial product of the Bischler-Napieralski reaction is a 3,4-dihydroisoquinoline.[10][12] This intermediate can be sensitive and may undergo various reactions if not handled properly during workup. It is often dehydrogenated in a separate step to yield the final isoquinoline.[12]

    • Troubleshooting Step: Ensure the workup procedure is optimized to isolate the dihydroisoquinoline intermediate cleanly before proceeding with the oxidation step.

Preventative Measures and Optimization Strategies

To proactively avoid the issues detailed above, consider the following preventative measures:

ParameterRecommended ActionRationale
Reagent Quality Use anhydrous solvents and freshly opened dehydrating agents.Moisture quenches the dehydrating agent, halting the reaction.[8]
Reaction Monitoring Monitor the reaction progress closely using Thin Layer Chromatography (TLC).Allows for the determination of the optimal reaction time, preventing the formation of degradation products due to prolonged heating.
Temperature Control Maintain a stable and appropriate reaction temperature.Avoids both incomplete reactions and thermal decomposition.[8]
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation of sensitive intermediates and reagents.

Experimental Protocols

General Procedure for Bischler-Napieralski Synthesis of 3,4-Dihydro-8-methoxy-3-methylisoquinoline

This is a generalized protocol and may require optimization for your specific setup.

  • Amide Formation: Synthesize the precursor N-(2-(3-methoxyphenyl)ethyl)propanamide from 2-(3-methoxyphenyl)ethan-1-amine and propionyl chloride or propionic anhydride.

  • Cyclization:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the N-(2-(3-methoxyphenyl)ethyl)propanamide (1.0 eq) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the stirred solution.[13]

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.[13]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.[13]

    • Basify the aqueous solution to a pH of 8-9 with a suitable base (e.g., aqueous NaOH).[13]

    • Extract the product with an organic solvent such as dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3,4-dihydro-8-methoxy-3-methylisoquinoline.

Dehydrogenation to 8-Methoxy-3-methylisoquinoline

The crude dihydroisoquinoline can be dehydrogenated to the final aromatic product using a catalyst such as palladium on carbon (Pd/C) in a suitable solvent.[12]

Visualizing Reaction Pathways

Bischler-Napieralski Reaction: Desired Product vs. Side Product Formation

G cluster_0 Starting Material cluster_1 Intermediates cluster_2 Products Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl₃) Dihydroisoquinoline 3,4-Dihydroisoquinoline (Desired Product Precursor) Nitrilium->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution Styrene Styrene Derivative (Side Product) Nitrilium->Styrene retro-Ritter Elimination

Caption: Key pathways in the Bischler-Napieralski reaction.

Troubleshooting Workflow for Low Yield

G Start Low or No Yield Observed CheckReagents Check Reagent Quality Anhydrous? Freshly Opened? Start->CheckReagents CheckSubstrate Verify Substrate Structure Purity? No EWGs? Start->CheckSubstrate CheckConditions Review Reaction Conditions Temperature? Time? Start->CheckConditions OptimizeReagents Use Fresh Anhydrous Reagents CheckReagents->OptimizeReagents PurifySubstrate Re-purify Starting Material CheckSubstrate->PurifySubstrate OptimizeConditions Adjust Temperature/Time CheckConditions->OptimizeConditions Success Improved Yield OptimizeReagents->Success PurifySubstrate->Success OptimizeConditions->Success

Caption: A logical workflow for troubleshooting low product yields.

References

  • Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines - Benchchem. (n.d.).
  • Optimizing reaction conditions for the chemical synthesis of (-)-Stylopine - Benchchem. (n.d.).
  • Isoquinoline Impurities and Related Compound - Veeprho. (n.d.).
  • Bischler–Napieralski reaction - Wikipedia. (n.d.).
  • Domino Bischler–Napieralski – Michael Reaction and Oxidation – New Route to Coumarin-Pyrrole-Isoquinoline Fused Pentacycles. (n.d.). ResearchGate.
  • Isoquinoline EP Impurities & USP Related Compounds - SynThink Research Chemicals. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.).
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. (2025, August 26).
  • Isoquinoline. (n.d.).
  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.).
  • Isoquinoline synthesis - Organic Chemistry Portal. (n.d.).
  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.).
  • Bischler-Napieralski Reaction - J&K Scientific LLC. (2025, May 27).
  • Bischler-Napieralski Reaction. (n.d.).
  • Pictet-Spengler Isoquinoline Synthesis. (n.d.).
  • The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines - Benchchem. (n.d.).
  • The Pictet-Spengler reaction: with focus on isoquinoline synthesis - Aaltodoc. (n.d.).

Sources

Technical Support Center: Overcoming Poor Solubility of 8-Methoxy-3-methylisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Methoxy-3-methylisoquinoline derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome the significant solubility challenges often associated with this promising class of compounds. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of 8-Methoxy-3-methylisoquinoline derivatives and the primary strategies for improving their solubility.

Q1: Why are 8-Methoxy-3-methylisoquinoline derivatives often poorly soluble in aqueous solutions?

A: The poor aqueous solubility of this class of compounds stems from a combination of structural features. Isoquinoline and its derivatives are generally aromatic heterocyclic compounds with a lipophilic nature.[1] The core issue is twofold:

  • Weakly Basic Nature: The isoquinoline scaffold contains a nitrogen atom which is a weak base.[2][3] In neutral or basic aqueous media, the molecule exists predominantly in its neutral, free-base form, which is less soluble in water.[2]

  • Hydrophobic Substituents: The presence of the 8-methoxy and 3-methyl groups contributes to the overall lipophilicity (hydrophobicity) of the molecule, further reducing its affinity for aqueous solvents.[4][5][6] The calculated LogP (a measure of lipophilicity) for 8-Methoxy-3-methylisoquinoline is approximately 2.55, indicating a preference for a lipid environment over an aqueous one.[4]

Q2: I have a new derivative for in vitro screening. What are the first-line strategies I should try?

A: For initial in vitro assays, the most direct and widely used approach is to prepare a concentrated stock solution in a water-miscible organic co-solvent, which is then diluted into your aqueous experimental medium.[1]

  • Co-Solvent Choice: Dimethyl sulfoxide (DMSO) is the most common and recommended initial co-solvent. It can dissolve a vast range of both polar and non-polar compounds and is miscible with water.[1]

  • pH Adjustment: Because these derivatives are typically basic, a simple and powerful technique is to lower the pH of your aqueous medium.[2] By adding a small amount of a suitable acid (e.g., HCl), the nitrogen atom in the isoquinoline ring becomes protonated, forming a cationic salt which is significantly more water-soluble.[2][7]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening?

A: This is the most common solubility-related issue encountered in the lab. It occurs because while your compound is soluble in 100% DMSO, the drastic reduction in the co-solvent concentration upon dilution into an aqueous buffer causes the compound's solubility limit in the final medium to be exceeded, leading it to "crash out" of solution.[1] For a detailed workflow on how to solve this, please refer to the Troubleshooting Guide in Section 2.

Q4: What is the difference between increasing solubility and increasing dissolution rate?

A: This is a critical distinction in formulation science.

  • Solubility (Thermodynamic) refers to the maximum amount of a substance that can be dissolved in a solvent at equilibrium to create a saturated solution. Strategies like salt formation, pH adjustment, and the use of cyclodextrins increase this equilibrium concentration.[8][9][10]

  • Dissolution Rate (Kinetic) is how fast a substance dissolves in a solvent. This is described by the Noyes-Whitney equation, which shows that the rate is proportional to the surface area of the solid.[11] Techniques like micronization and nanonization, which reduce particle size, primarily increase the dissolution rate by increasing the surface area, but they do not change the intrinsic thermodynamic solubility.[][13][14]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides systematic workflows for addressing specific problems you may encounter during your experiments.

Issue 1: Compound Precipitation Upon Dilution of DMSO Stock Solution

This is the most frequent challenge when preparing working solutions for biological assays. The following workflow provides a systematic approach to diagnose and solve the problem.

Troubleshooting Workflow: Precipitation from DMSO Stock

G start Precipitate forms upon dilution of DMSO stock into aqueous buffer q1 Is the final concentration essential? Can it be lowered? start->q1 a1_yes Lower the final concentration. Test a dilution series. q1->a1_yes Yes a1_no Concentration is fixed. q1->a1_no No q2 Can the final DMSO concentration be increased slightly? a1_no->q2 a2_yes Increase DMSO to 0.5-1%. Run new vehicle controls. q2->a2_yes Yes a2_no DMSO concentration is maxed out or causes toxicity. q2->a2_no No q3 Is your compound ionizable? (Most isoquinolines are basic) a2_no->q3 a3_yes Adjust Buffer pH. Lower pH to protonate the nitrogen, forming a more soluble salt. q3->a3_yes Yes a3_no Compound is neutral or pH adjustment affects assay. q3->a3_no No q4 Advanced Strategy Needed a3_no->q4 a4_cyclo Use a Complexing Agent. Formulate with HP-β-Cyclodextrin. q4->a4_cyclo a4_surf Use a Surfactant. Add a low concentration of a non-ionic surfactant (e.g., Polysorbate 80). q4->a4_surf

Caption: Decision workflow for troubleshooting compound precipitation.

Issue 2: High-Concentration Aqueous Formulation Needed for In Vivo Studies

For animal studies, high concentrations are often required in dosing vehicles that minimize toxicity, making high percentages of organic co-solvents undesirable.

Primary Strategy: Salt Formation

Salt formation is the most effective and common method for dramatically increasing the aqueous solubility of ionizable drugs.[9][15] For a weakly basic compound like an 8-Methoxy-3-methylisoquinoline derivative, reacting it with an acid forms a salt that is more readily solvated by water.

  • Mechanism: The acid donates a proton to the basic nitrogen on the isoquinoline ring, creating a positively charged cation. This ion readily interacts with polar water molecules, significantly enhancing solubility.

  • Counter-ion Selection: The choice of the acid (which provides the counter-ion) is critical. Common choices for basic drugs include hydrochloride (HCl), mesylate (methanesulfonic acid), and sulfate.[16] Selection depends on factors beyond solubility, including stability, hygroscopicity, and manufacturability.[16][17]

  • The pKa Rule: A general guideline for successful salt formation is that the difference between the pKa of the basic drug and the pKa of the acid (ΔpKa) should be greater than 3.[16]

Alternative Strategy: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an inclusion complex.[19][20]

  • Mechanism: The hydrophobic part of the isoquinoline derivative partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures the entire complex is water-soluble.[20]

  • Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical formulations due to its high water solubility and low toxicity profile.[18][21]

Data Summary: Solubility Enhancement Strategies

The following table illustrates the potential solubility improvements for a hypothetical "Derivative-M" using these advanced strategies.

Formulation VehicleSolubility of Derivative-M (mg/mL)Fold Increase (vs. Water)Rationale
Deionized Water (pH 7.0)0.011xIntrinsic solubility of the free base.
0.1 M HCl (pH 1.0)5.5550xProtonation of the basic nitrogen forms a highly soluble salt in situ.[2][8]
Derivative-M HCl Salt in Water12.01200xA pre-formed, isolated salt often has higher solubility and better stability.[9][15]
Derivative-M Mesylate Salt in Water39.03900xDifferent counter-ions can yield significantly different solubilities.[16]
20% (w/v) HP-β-CD in Water8.0800xFormation of a water-soluble inclusion complex.[18]

Section 3: Detailed Methodologies & Protocols

Here we provide step-by-step protocols for key experiments to characterize and improve the solubility of your 8-Methoxy-3-methylisoquinoline derivative.

Protocol 1: Determining a pH-Solubility Profile

This experiment is crucial to understand how pH affects your compound's solubility and to confirm its basic nature.

Objective: To measure the solubility of the compound across a range of pH values.

Materials:

  • 8-Methoxy-3-methylisoquinoline derivative (solid)

  • A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 10.

  • HPLC-grade water, acetonitrile, and relevant modifiers.

  • Glass vials with screw caps.

  • Orbital shaker or rotator in a temperature-controlled environment.

  • Calibrated pH meter.

  • HPLC system with a suitable column and UV detector.

  • 0.22 µm syringe filters (PTFE or other chemically compatible material).

Procedure:

  • Preparation: Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7, 7.4, 8, 10).

  • Addition of Compound: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of each buffer. The goal is to have undissolved solid remaining at the end to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Collection & Filtration: After equilibration, allow the vials to sit undisturbed for at least 1 hour for the excess solid to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial.

  • pH Measurement: Measure the final pH of the remaining solution in each vial to confirm it has not changed significantly.

  • Quantification: Analyze the filtered samples by a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve will be required.

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) on a logarithmic scale against the final measured pH.

Conceptual pH-Solubility Profile

G xaxis pH yaxis Log(Solubility) origin 6,0 origin->6,0 0,4.5 origin->0,4.5 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 high_sol High Solubility (Salt Form) low_sol Low Solubility (Free Base) pka_point pKa

Caption: Expected pH-solubility profile for a basic isoquinoline derivative.

Protocol 2: Preparation of an Inclusion Complex with HP-β-CD (Freeze-Drying Method)

This protocol creates a solid powder of the drug-cyclodextrin complex, which can be readily dissolved in water.

Objective: To prepare a solid inclusion complex to enhance aqueous solubility.

Materials:

  • 8-Methoxy-3-methylisoquinoline derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Dissolve HP-β-CD: Prepare a solution of HP-β-CD in water (e.g., 20% w/v) in a round-bottom flask by stirring until fully dissolved.

  • Add Compound: Add the isoquinoline derivative to the HP-β-CD solution. A 1:1 molar ratio is a common starting point.

  • Complexation: Stir the mixture at room temperature for 24-72 hours. The solution may become clear as the complex forms. Gentle warming can sometimes accelerate this process, but must be checked for compound stability.

  • Freezing: Freeze the resulting solution completely. This is typically done by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inside of the flask.

  • Lyophilization: Connect the frozen flask to a high-vacuum freeze-dryer. The water will be removed by sublimation over 24-48 hours.

  • Final Product: The result is a fine, dry powder of the inclusion complex. This solid can be weighed and dissolved directly into aqueous buffers for experiments.

References

  • Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • Salt formation to improve drug solubility. PubMed. [Link]

  • Salt formation to improve drug solubility. Ovid. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Studies on α-, β-, and γ-cyclodextrin inclusion complexes of isoquinoline alkaloids berberine, palmatine and coralyne. ResearchGate. [Link]

  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. [Link]

  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. ACS Publications. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Development of inclusion complex based on cyclodextrin and oxazolidine derivative. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. PMC. [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • 8-Methoxy-2-Methylquinoline. PubChem. [Link]

  • 3-Methoxy-8-methyl-quinoline. PubChem. [Link]

Sources

Mechanistic Causality: Why Does 8-Methoxy-3-methylisoquinoline Degrade?

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic stability. As a Senior Application Scientist, I have overseen the formulation and stability-indicating assays for countless privileged scaffolds. 8-Methoxy-3-methylisoquinoline is a highly valuable intermediate in drug discovery, but its unique electronic architecture—an electron-rich methoxy group coupled with an electron-deficient, nitrogen-containing pyridine ring—creates specific vulnerabilities when dissolved in aqueous or organic media.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the causality behind compound degradation, troubleshoot common experimental failures, and provide self-validating protocols to ensure absolute data integrity in your assays.

To stabilize a molecule, you must first understand how it breaks apart. The instability of 8-Methoxy-3-methylisoquinoline in solution is primarily driven by two mechanistic pathways:

  • Visible-Light Aerobic Oxidation: The conjugated 10π-electron aromatic system of the isoquinoline core can absorb ambient UV and visible light. This photon absorption excites dissolved molecular oxygen into highly reactive singlet oxygen. The singlet oxygen attacks the electron-deficient C-1 position, forming an unstable endoperoxide intermediate that rapidly rearranges into 8-methoxy-3-methylisoquinolin-1(2H)-one .

  • Nucleophilic Susceptibility: The electronegative nitrogen atom withdraws electron density from the adjacent C-1 carbon. In basic solutions (pH > 8), or in the presence of strong nucleophiles, this position becomes highly susceptible to nucleophilic aromatic substitution or solvent adduct formation .

Pathway A 8-Methoxy-3-methylisoquinoline (Intact Scaffold) B Photon Absorption (UV/Vis) & Singlet Oxygen Generation A->B Ambient Light + O2 E C-1 Nucleophilic Attack (Solvent/Impurity Adducts) A->E Nucleophiles (pH > 8) C Endoperoxide Intermediate (Unstable) B->C [O] Attack at C-1 D 8-Methoxy-3-methylisoquinolin-1(2H)-one (Oxidized Degradant) C->D Ring Rearrangement

Caption: Proposed photo-oxidation and nucleophilic degradation pathways of 8-Methoxy-3-methylisoquinoline.

Frequently Asked Questions (FAQs)

Q1: My DMSO stock solution turned from colorless to a distinct yellow/brown tint over a few weeks. Is it still usable? A1: No, it should be discarded. The yellowing is a classic visual indicator of photo-oxidation. The formation of isoquinolinone derivatives or N-oxides extends the conjugation of the ring system, shifting its absorbance into the visible spectrum . Causality: DMSO is notoriously difficult to fully degas and often contains trace moisture and oxygen. Combined with ambient laboratory light, it creates an ideal environment for singlet oxygen generation.

Q2: I am observing massive signal loss in my LC-MS runs, but no new degradant peaks are appearing. What is happening? A2: You are likely experiencing non-specific binding (adsorption) rather than chemical degradation. The basic nitrogen of the isoquinoline ring (pKa ~5.4) can interact strongly with the free silanol groups on standard borosilicate glass autosampler vials. Solution: Switch to deactivated (silanized) glassware or polypropylene vials, and ensure your injection solvent contains at least 0.1% formic acid to keep the nitrogen fully protonated and solvated.

Q3: When I dilute my 10 mM stock solution into my biological assay buffer (pH 7.4), the compound seems to disappear from solution. Why? A3: This is a pH-driven precipitation event, not a stability failure. At pH 7.4, the environment is two log units above the compound's pKa. The isoquinoline nitrogen deprotonates, converting the molecule into its highly lipophilic free-base form, which crashes out of the aqueous buffer. Solution: Pre-dilute the stock in a co-solvent (like 5% Tween-20 or PEG-400) before introducing it to the neutral buffer to maintain solubility.

Diagnostic Troubleshooting Workflow

When an experiment fails, systematic isolation of the variable is critical. Follow this logic tree to identify the root cause of solution instability.

Troubleshooting Start Issue: Loss of Purity / Precipitation Q1 Is the solution exposed to ambient light? Start->Q1 A1_Yes Action: Use Amber Vials & Store in Dark Q1->A1_Yes Yes Q2 Is the solvent degassed? Q1->Q2 No A2_No Action: Purge with Argon/N2 to prevent oxidation Q2->A2_No No Q3 Is the pH outside the 4.0 - 7.0 range? Q2->Q3 Yes A3_Yes Action: Buffer solution to stabilize protonation state Q3->A3_Yes Yes Analysis Perform LC-MS to identify degradants (e.g., +16 Da indicates oxidation) Q3->Analysis No

Caption: Decision tree for diagnosing solution instability of isoquinoline derivatives.

Self-Validating Experimental Protocol: Forced Degradation (Stress Testing)

To truly trust your analytical methods, you must prove they can detect degradation before it happens in a real experiment. This protocol is a self-validating system : by intentionally destroying the molecule and enforcing a strict mass balance calculation, you prove that your HPLC method is not "blind" to any hidden degradation pathways .

Step 1: Stock Solution Preparation

  • Action: Dissolve 8-Methoxy-3-methylisoquinoline in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Causality: Acetonitrile is chosen over DMSO because it is transparent to UV down to 190 nm, preventing solvent interference during diode-array detection (DAD), and it does not participate in oxidative side reactions.

Step 2: Execution of Stress Conditions Prepare five separate vials, adding 1 mL of the stock solution to 1 mL of the respective stress reagents listed in the table below.

Stress ConditionReagent / EnvironmentDurationExpected Degradation PathwayTarget Degradation (%)
Acidic Hydrolysis 0.1 M HCl, 60°C24 hoursMinor (Core is generally acid-stable)< 5%
Basic Hydrolysis 0.1 M NaOH, 60°C24 hoursNucleophilic attack at C-110 - 15%
Oxidation 3% H₂O₂, 25°C4 hoursN-oxidation, C-1 oxidation20 - 30%
Photolysis UV/Vis Light (ICH Q1B)48 hoursPhoto-oxidation to Isoquinolone15 - 25%
Thermal (Control) 80°C (Dark)7 daysGeneral thermal breakdown< 10%

Step 3: Quenching and Neutralization

  • Action: After the specified duration, neutralize the acid/base samples (e.g., add 1 mL of 0.1 M NaOH to the HCl sample). Quench the oxidative sample with a drop of sodium thiosulfate.

  • Causality: If samples are injected into the HPLC without neutralization, the extreme pH will distort the peak shape (fronting/tailing) by overwhelming the local buffering capacity of the mobile phase, leading to inaccurate integration.

Step 4: HPLC Analysis & The Mass Balance Validation

  • Action: Run the samples using a gradient method (e.g., 5% to 95% Acetonitrile in Water with 0.1% TFA over 15 minutes).

  • The Self-Validation Check: Calculate the Mass Balance . The sum of the peak area of the remaining parent compound PLUS the sum of the peak areas of all newly formed degradants must equal 100% (± 2%) of the peak area of the unstressed control sample.

  • Causality: If your mass balance is only 70%, it means 30% of your compound has degraded into something your detector cannot see (e.g., it polymerized and got stuck on the column frit, or it precipitated in the vial). If mass balance fails, the protocol invalidates itself, signaling that you must change your extraction solvent or detector (e.g., switch from UV to ELSD/MS) before trusting your stability data.

References

  • Visible-Light Aerobic Oxidation of Isoquinolinium Salts Organic Chemistry Frontiers URL:[Link]

  • Photooxidation of a Twisted Isoquinolinone Chemistry - An Asian Journal / PubMed URL:[Link]

  • Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine Molecules (MDPI) URL:[Link]

  • Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines Beilstein Journal of Organic Chemistry / PMC URL:[Link]

Isoquinoline Synthesis Optimization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoquinoline Synthesis Technical Support Center. The isoquinoline scaffold is a privileged pharmacophore in drug discovery, but constructing it efficiently often presents significant synthetic challenges. This guide provides drug development professionals and synthetic chemists with field-proven protocols, mechanistic insights, and troubleshooting strategies for the two most dominant approaches: the classical Bischler-Napieralski Cyclodehydration and modern Transition-Metal-Catalyzed C–H Activation .

Part 1: The Bischler-Napieralski Reaction (Classical Cyclodehydration)

The Bischler-Napieralski reaction remains a highly scalable method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides[1]. However, traditional conditions utilizing harsh dehydrating agents (e.g., POCl₃, P₂O₅) under reflux often lead to substrate degradation or poor yields, particularly with electron-deficient aromatic rings[2].

Mechanistic Workflow

B_N_Mechanism A β-arylethylamide (Starting Material) B Imidoyl Triflate Intermediate A->B Tf2O, 2-Chloropyridine (-20 °C) C Nitrilium Ion (Highly Electrophilic) B->C Leaving Group Departure D Electrophilic Aromatic Substitution (Cyclization) C->D Intramolecular Attack E 3,4-Dihydroisoquinoline (Intermediate Product) D->E Rearomatization & Deprotonation F Oxidation / Aromatization E->F Oxidant (e.g., Pd/C or DDQ) G Isoquinoline (Final Product) F->G

Caption: Mechanistic pathway of the modified, mild Bischler-Napieralski isoquinoline synthesis.

Standardized Protocol: Mild Cyclodehydration via Triflic Anhydride

To avoid the thermal degradation associated with POCl₃, we recommend the highly efficient trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine system[3]. This self-validating protocol allows for cyclization at sub-zero temperatures.

Step-by-Step Methodology:

  • Preparation: Dissolve the β-arylethylamide (1.0 equiv) in rigorously dried dichloromethane (DCM, 0.1 M) under an inert argon atmosphere. Cool the reaction vessel to -20 °C[1].

  • Base Addition: Add 2-chloropyridine (2.0 equiv) to the solution. Causality Note: 2-chloropyridine acts as a non-nucleophilic base that neutralizes the generated triflic acid without attacking the highly reactive intermediates[3].

  • Electrophilic Activation: Slowly add Tf₂O (1.2 equiv) dropwise over 10 minutes. The solution will typically turn yellow/orange as the imidoyl triflate forms.

  • Cyclization: Stir at -20 °C for 30 minutes, then allow the reaction to warm to 0 °C for an additional 30 minutes. Monitor via TLC (aliquots quenched in saturated NaHCO₃)[1].

  • Quench & Isolation: Quench the reaction by pouring it into crushed ice. Basify to pH 8-9 using aqueous K₂CO₃. Extract with DCM, dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography[1].

Troubleshooting FAQ

Q: Why is my reaction yielding a complex, inseparable mixture instead of the desired product? A: A complex mixture is the hallmark of substrate degradation or competing side reactions, such as the retro-Ritter fragmentation (yielding styrenes)[1]. This occurs when using harsh conditions (high temperatures and strong Brønsted acids). Solution: Immediately switch to the mild Tf₂O / 2-chloropyridine protocol described above. Lowering the temperature to -20 °C suppresses these thermodynamically driven fragmentation pathways[3].

Q: My substrate has an electron-withdrawing group (EWG) on the aryl ring, and the cyclization is failing. What can I do? A: The Bischler-Napieralski cyclization is fundamentally an intramolecular electrophilic aromatic substitution. EWGs deplete the electron density at the reacting ortho position, raising the activation energy for the ring-closing step[2]. Solution: Standard POCl₃ will not suffice here. You must increase the electrophilicity of the intermediate. Use a stronger dehydrating mixture, such as P₂O₅ in refluxing POCl₃[1], or abandon the classical route entirely and utilize a transition-metal-catalyzed de novo synthesis (see Part 2).

Q: I am observing unexpected regioisomers in my product mixture. A: This occurs when using meta-substituted phenethylamides, which possess two distinct ortho positions available for cyclization[2]. Solution: Regioselectivity here is governed by sterics. If the undesired isomer is dominating, you must redesign your starting material to include a removable steric blocking group (e.g., a bromine atom or a bulky silyl ether) at the undesired position prior to cyclization[2].

Part 2: Rh(III)-Catalyzed C–H Activation (Modern Approach)

For complex drug scaffolds where classical cyclodehydration fails, Rh(III)-catalyzed C–H activation followed by annulation with alkynes or alkenes offers a highly regioselective, step-economical alternative[4][5]. This method utilizes directing groups (such as oximes) to guide the metal directly to the target C–H bond.

Catalytic Cycle

Rh_Catalysis A [Cp*RhCl2]2 + Additive (Active Cationic Rh(III)) B Oxime Coordination & C-H Activation A->B C Five-Membered Rhodacycle B->C Carboxylate-Assisted Deprotonation D Alkyne/Alkene Migratory Insertion C->D Coordination of Coupling Partner E Seven-Membered Rhodacycle D->E F Reductive Elimination & N-O Cleavage E->F F->A Catalyst Regeneration G Isoquinoline Product F->G Product Release

Caption: Catalytic cycle for Rh(III)-catalyzed C-H activation and isoquinoline annulation.

Quantitative Data: Additive Optimization

The generation of the active cationic Rh(III) species is heavily dependent on the choice of silver or copper additives[4]. Below is a summarized optimization table for the reaction of oximes with acrolein using 2 mol% [Cp*RhCl₂]₂ in CH₃CN at room temperature:

EntryAdditive (2.0 equiv)SolventYield (%)Mechanistic Role / Observation
1Cu(OAc)₂CH₃CNTraceInsufficient chloride abstraction to generate active catalyst[4].
2CsOAcCH₃CN43%Acts primarily as a base; poor halide scavenger[4].
3AgOAcCH₃CN57%Good chloride abstraction, but acetate is a weaker directing ligand.
4AgBF₄CH₃CN60%Optimal. Non-coordinating counterion leaves Rh highly electrophilic[4].
Standardized Protocol: Rh(III)-Catalyzed Annulation

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried, resealable reaction tube, combine the aryl ketone O-pivaloyloxime (0.2 mmol), the alkene/alkyne coupling partner (0.6 mmol),[Cp*RhCl₂]₂ (2.0 mol%), and pivalic acid (PivOH, 0.4 mmol)[4][5].

  • Catalyst Activation: Add the optimal silver salt (e.g., AgBF₄ or Ag₂CO₃, depending on the specific oxidant requirements) to generate the active cationic rhodium species[4].

  • Solvent Addition: Add anhydrous CH₃CN (1.0 mL). Seal the tube under an inert atmosphere.

  • Annulation: Stir the mixture at room temperature (or up to 76 °C for sterically hindered substrates) for 18 hours[4].

  • Purification: Dilute the mixture with ethyl acetate, filter through a short pad of Celite to remove metal precipitates, concentrate in vacuo, and purify by flash column chromatography[4].

Troubleshooting FAQ

Q: I am observing poor conversion in my Rh(III)-catalyzed annulation. What is the most likely culprit? A: Poor conversion is almost always linked to the failure to generate or maintain the active cationic Rh(III) species. The precatalyst [Cp*RhCl₂]₂ is inactive until a silver salt abstracts its chloride ligands[4]. Expert Insight: Ensure your silver salts are strictly anhydrous and stored in the dark. Moisture coordinates to the highly electrophilic rhodium center, outcompeting the substrate and halting the initial C–H metalation step.

Q: How do I control regioselectivity when using unsymmetrical internal alkynes? A: Regioselectivity during the migratory insertion step is governed by the steric environment of the rhodium center. The metal prefers to place the bulkier substituent of the alkyne adjacent to itself in the resulting seven-membered rhodacycle[6]. Expert Insight: If you are obtaining a mixture of regioisomers, increase the steric bulk of your carboxylate additive. Using pivalic acid (PivOH) instead of acetic acid not only facilitates the Concerted Metalation-Deprotonation (CMD) step but also crowds the Rh center, amplifying the steric differentiation between the two ends of the alkyne[4][5].

Q: Can I synthesize 3,4-unsubstituted isoquinolines using this method? A: Yes, but terminal alkynes (like acetylene) are notoriously problematic in these reactions due to competing side reactions (e.g., oxidative homocoupling). Expert Insight: Instead of acetylene gas, use a synthetic surrogate like phenyl vinyl selenone . Under Rh-catalysis, it acts as an oxidizing acetylene equivalent. Following annulation, the selenium fragment acts as a leaving group, cleanly yielding the 3,4-unsubstituted isoquinoline under mild conditions[5].

References
  • BenchChem. Improving the yield of the Bischler-Napieralski reaction for isoquinolines. 1

  • BenchChem. Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. 2

  • National Institutes of Health (PMC). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. 3

  • Organic & Biomolecular Chemistry (RSC Publishing). Rh(iii)-catalyzed C–H activation/cyclization of oximes with alkenes for regioselective synthesis of isoquinolines. 4

  • The Journal of Organic Chemistry (ACS Publications). Selective Synthesis of Alkynylated Isoquinolines and Biisoquinolines via RhIII Catalyzed C–H Activation/1,3-Diyne Strategy.6

  • Organic Letters (ACS Publications). Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate. 5

Sources

Technical Support Center: Scaling Up 8-Methoxy-3-methylisoquinoline Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the synthesis of 8-Methoxy-3-methylisoquinoline (CAS 1037219-57-0). This compound is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of novel anticancer therapeutics targeting the PI3K signal transduction pathway (1)[1].

Transitioning from milligram-scale discovery to multikilogram production introduces severe thermodynamic and kinetic challenges. This guide synthesizes field-proven methodologies, focusing on modern nitrogen-insertion strategies and continuous-flow optimization, to ensure your scale-up process is robust, reproducible, and safe.

Section 1: Mechanistic Workflows & Biological Context

Before troubleshooting the chemistry, it is essential to understand the synthetic logic and the biological utility of the target scaffold. The traditional Bischler-Napieralski reaction often suffers from poor regioselectivity and requires harsh dehydrating agents like POCl₃[1]. Modern alternatives, such as the direct nitrogen insertion into indenes (2)[2], offer superior atom economy and milder conditions.

SynthesisWorkflow Start 7-Methoxy-2-methyl-1H-indene (Starting Material) Reaction N-Atom Insertion (0°C to RT, Methanol) Start->Reaction Reagents PIDA + Ammonium Carbamate (Oxidant & N-Source) Reagents->Reaction Controlled Addition Workup Aqueous Workup & Phase Separation Reaction->Workup Quench & Extract Purification Crystallization / Continuous Flow Workup->Purification Crude Organic Phase Product 8-Methoxy-3-methylisoquinoline (Target Scaffold) Purification->Product >98% Purity

Workflow for the scalable nitrogen insertion synthesis of 8-Methoxy-3-methylisoquinoline.

PI3KPathway RTK Receptor Tyrosine Kinase (Activated) PI3K PI3K Enzyme (Signal Transducer) RTK->PI3K Phosphorylation PIP3 PIP3 (Secondary Messenger) PI3K->PIP3 Catalyzes PIP2 to PIP3 AKT AKT (Protein Kinase B) (Cell Survival) PIP3->AKT Activates Apoptosis Apoptosis / Cell Death (Anticancer Effect) AKT->Apoptosis Blocked Survival Signal Inhibitor 8-Methoxy-3-methylisoquinoline (Competitive Inhibitor) Inhibitor->PI3K Competitive Inhibition

Mechanism of PI3K pathway inhibition by functionalized isoquinoline derivatives.

Section 2: Quantitative Scale-Up Metrics

Selecting the right synthetic route dictates your scalability. The table below summarizes the quantitative data across different modern methodologies, highlighting the yield variations as reactor volumes increase.

Table 1: Comparative Scale-Up Metrics for Isoquinoline Core Synthesis

Synthetic MethodologyScaleReagents / CatalystYield (%)Purity (%)Key Scale-Up Challenge
Nitrogen Insertion (Batch) 0.05 mmolIndene, NH₄ Carbamate, PIDA88%>95%Exothermic runaway at larger scales
Nitrogen Insertion (Batch) 1.0 mmolIndene, NH₄Cl, PIDA, Base63–80%>98%PIDA degradation
Pd-Catalyzed Allylation 10.0 gBenzylamine, Allyl Acetate, Pd75%>95%Catalyst poisoning / cost
Continuous Flow (Hydrogenation) 13.0 kgIsoquinoline, H₂, Pt/C99%>99%Pressure drop in trickle-bed reactors

Data synthesized from 2[2], 3[3], and4[4].

Section 3: Self-Validating Experimental Protocol

Route: Direct Nitrogen Insertion into 7-Methoxy-2-methyl-1H-indene. Why this route? It bypasses the regioselectivity issues of classical cyclizations by pre-installing the substitution pattern on the indene core. Phenyliodine(III) diacetate (PIDA) acts as the electrophilic oxidant, driving the insertion of the nitrogen atom from ammonium carbamate (5)[5].

Step 1: Preparation of the Oxidant-Nitrogen Complex

  • Action: Dissolve 7-methoxy-2-methyl-1H-indene (1.0 eq) and ammonium carbamate (4.0 eq) in anhydrous methanol (0.07 M) at 0 °C.

  • Causality: Ammonium carbamate serves as a stable, solid ammonia source. Methanol is crucial as a protic solvent to stabilize the hypervalent iodine intermediates during the reaction cascade.

  • Validation: The solution must remain clear. A cloudy suspension indicates moisture contamination, which will prematurely hydrolyze the PIDA reagent and stall the reaction.

Step 2: Controlled Oxidation and Nitrogen Insertion

  • Action: Add Phenyliodine(III) diacetate (PIDA) (2.5 eq) portion-wise over 20 minutes, maintaining the temperature strictly at 0 °C, then allow the mixture to warm to room temperature for 10 minutes.

  • Causality: PIDA drives the oxidative cleavage and nitrogen insertion. The portion-wise addition controls the highly exothermic nature of the oxidation, preventing the thermal degradation of the intermediate nitrene/imido species.

  • Validation: Monitor via HPLC or TLC. The reaction is self-validating when the starting material peak disappears and a distinct color change (typically pale yellow to deep orange) occurs, signifying the aromatization of the newly formed isoquinoline core.

Step 3: Quenching and Phase Separation

  • Action: Quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM).

  • Causality: NaHCO₃ neutralizes the acetic acid byproduct generated from the reduction of PIDA. This prevents the protonation of the newly formed 8-Methoxy-3-methylisoquinoline, which would otherwise trap the product in the aqueous phase as a water-soluble salt.

  • Validation: Check the pH of the aqueous layer (must be >7.5). If the pH is acidic, the extraction will fail.

Section 4: Troubleshooting Guides & FAQs

Q1: Why is my yield of 8-Methoxy-3-methylisoquinoline dropping significantly upon scaling from 0.05 mmol to 1.0 mol? A: This is a classic heat transfer issue. The nitrogen insertion reaction is highly exothermic. In a 0.05 mmol batch, heat dissipates instantly. At a 1.0 mol scale, localized heating accelerates the decomposition of PIDA before it can react with the ammonium carbamate. Solution: Switch to a continuous-flow reactor or strictly control the PIDA addition rate under cryogenic cooling. Alternatively, substituting ammonium carbamate with NH₄Cl and a base can stabilize the reaction at larger scales (2)[2].

Q2: I am using the classical Bischler-Napieralski route starting from 2-(2-methoxyphenyl)ethylamine derivatives. Why am I getting a mixture of products? A: The methoxy group at the 2-position of the phenyl ring is strongly electron-donating and directs the electrophilic aromatic substitution (cyclization) to both the ortho and para positions. This inherently results in a mixture of 6-methoxy and 8-methoxy isomers. Solution: To resolve this, you must either use a sterically hindered directing group or abandon this route in favor of the regiocontrolled nitrogen-insertion into indenes or Pd-catalyzed C-H allylation (1)[1].

Q3: During the aqueous workup, a stubborn emulsion forms. How can I break it without losing product? A: Isoquinolines, particularly those with lipophilic methyl and methoxy groups, can act as weak surfactants at intermediate pH levels. Causality: The protonated and unprotonated forms coexist, stabilizing the organic-aqueous interface. Solution: Drive the pH above 9 using NaOH to fully deprotonate the isoquinoline, and add brine to increase the ionic strength of the aqueous phase. This forces the organic product entirely into the dichloromethane layer (6)[6].

Q4: Can this process be adapted for continuous flow manufacturing? A: Yes. Continuous flow is highly recommended for isoquinoline synthesis to mitigate pressure drops and heat accumulation. If moving to a trickle-bed reactor for subsequent hydrogenation or functionalization, ensure your catalyst particle size (e.g., 5 wt % Pt/C at 250 μm) is optimized to maintain bed homogeneity (3)[3].

References
  • Nitrogen atom insertion into indenes to access isoquinolines Source: ETH Zurich / ChemRxiv URL:[Link]

  • Scalable Continuous Flow Hydrogenation of Isoquinoline in Trickle-Bed Reactors Source: ACS Organic Process Research & Development URL:[Link]

  • Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate Source: ACS Organic Letters URL:[Link]

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of 8-Methoxy-3-methylisoquinoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-methoxy-3-methylisoquinoline scaffold is a privileged pharmacophore found in a variety of bioactive natural products, including the fungal alkaloid ampullosine and the integrastatins[1][2]. In recent years, this core has garnered significant attention in medicinal chemistry due to its structural versatility and potential in targeting both viral replication and parasitic infections.

This guide provides an objective, data-driven comparison of 8-methoxy-3-methylisoquinoline analogs against standard therapeutic alternatives. By analyzing the structural causality behind their biological performance, researchers can leverage these insights for rational drug design, specifically targeting HIV-1 integrase (IN) inhibition and Plasmodium falciparum clearance[2][3].

Mechanistic Rationale & Target Pathways

The biological efficacy of 8-methoxy-3-methylisoquinoline derivatives stems from the unique electronic distribution across its fused bicyclic system.

  • Electronic Dichotomy: The 8-methoxy group acts as a powerful electron-donating group via resonance, activating the carbocyclic ring for electrophilic aromatic substitution[4]. Conversely, the pyridine ring is highly electron-deficient, rendering the C-1 position uniquely susceptible to nucleophilic attack[4].

  • HIV-1 Integrase Inhibition: Analogs containing this moiety (e.g., integrastatins) act as competitive inhibitors by chelating the essential Mg²⁺ cofactors within the integrase active site, effectively blocking the viral DNA strand transfer process[2].

  • Antimalarial Activity: Substituted analogs, particularly those mimicking the cassiarin A architecture, disrupt essential parasitic pathways, showing high potency against multi-drug resistant Plasmodium strains[3].

G Core 8-Methoxy-3-methylisoquinoline HIV HIV-1 Integrase Core->HIV Target 1 Malaria Plasmodium falciparum Core->Malaria Target 2 Mg Mg2+ Chelation (Active Site) HIV->Mg PfATP4 Parasitic Disruption Malaria->PfATP4 Strand Inhibits Strand Transfer Mg->Strand Death Parasite Clearance PfATP4->Death

Dual mechanistic pathways of 8-Methoxy-3-methylisoquinoline analogs in HIV-1 and Plasmodium.

Comparative SAR Analysis

To objectively evaluate the performance of 8-methoxy-3-methylisoquinoline derivatives, we must benchmark their in vitro activity against established clinical standards (Raltegravir for HIV-1; Chloroquine for Malaria).

Quantitative Performance Data
Compound / Analog ClassKey Structural ModificationHIV-1 IN IC₅₀ (µM)Anti-Plasmodium IC₅₀ (µM)Cytotoxicity (CC₅₀, µM)
Ampullosine (Natural)C6-Carboxylic Acid> 50.0> 50.0> 100.0
Permethylampullosine C6-Methyl Ester[1]> 50.0> 50.0> 100.0
Integrastatin Analogs Fused Tetracyclic Core[2]1.1 – 2.5N/A> 50.0
Cassiarin A Analogs C1-Aryl Substitution[3]N/A0.8> 100.0
Raltegravir (Alternative)Clinical Standard (HIV)0.015N/A> 100.0
Chloroquine (Alternative)Clinical Standard (Malaria)N/A0.02> 100.0
SAR Insights & Causality
  • The Role of the 8-Methoxy Group: The oxygen atom of the methoxy group is critical for maintaining the correct conformational geometry and electron density required for target binding. Complete removal of this group drastically reduces binding affinity across all tested targets.

  • C1 Functionalization: The introduction of a halogen at C1 (e.g., 1-chloro-8-methoxy-3-methylisoquinoline) creates a versatile synthetic intermediate[4]. Because the chlorine atom serves as an excellent leaving group, researchers can perform rapid Nucleophilic Aromatic Substitution (SNAr) reactions with various amines and alcohols[4]. Converting the C1 position to an aryl or alkylamino group directly correlates with increased antimalarial activity, as seen in Cassiarin A analogs[3].

  • C6 Modifications: Natural products like ampullosine possess a C6-carboxylic acid[1]. Esterification of this group (yielding permethylampullosine) improves membrane permeability but does not significantly enhance direct enzyme inhibition, indicating that the C6 position is likely solvent-exposed rather than buried in the active site[1].

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis of the critical C1-chloro intermediate and the subsequent biological evaluation.

Protocol A: Synthesis of 1-Chloro-8-methoxy-3-methylisoquinoline

This protocol leverages the electron-deficient nature of the isoquinoline core to install a reactive handle for downstream SAR exploration[4].

  • Oxidation to Isoquinolone: Dissolve 8-methoxy-3-methylisoquinoline (1.0 eq) in glacial acetic acid. Add hydrogen peroxide (30% aq, 2.0 eq) dropwise. Heat to 70°C for 12 hours to afford 8-methoxy-3-methylisoquinolin-1(2H)-one[4].

  • Vilsmeier-Type Chlorination: Suspend the isolated isoquinolone in anhydrous dichloromethane (DCM). Add phosphorus oxychloride (POCl₃, 3.0 eq) and a catalytic amount of dimethylformamide (DMF)[4].

  • Reflux & Quench: Reflux the mixture under an inert argon atmosphere for 4 hours. The reaction proceeds via a Vilsmeier-type intermediate, which is subsequently displaced by the chloride ion[4]. Carefully quench the reaction by pouring it over crushed ice to prevent the hydrolysis of the newly formed C-Cl bond.

  • Purification: Extract with DCM, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 1-chloro analog.

Protocol B: HIV-1 Integrase Strand Transfer Assay

This assay acts as a self-validating system by utilizing a fluorophore-quencher paired oligonucleotide to directly measure the catalytic activity of the enzyme.

  • Substrate Preparation: Anneal a 5'-fluorophore-labeled donor DNA strand (mimicking the viral U5 LTR) with a 3'-quencher-labeled complementary strand.

  • Enzyme Incubation: In a 96-well microplate, combine 100 nM recombinant HIV-1 Integrase with varying concentrations of the synthesized analogs (0.1 µM to 50 µM) in a reaction buffer containing 25 mM MOPS (pH 7.2) and 10 mM MgCl₂. Causality Note: MgCl₂ is strictly required, as the analogs function by chelating this specific divalent cation.

  • Reaction Initiation: Add 50 nM of the annealed DNA substrate to initiate the strand transfer reaction. Incubate at 37°C for 60 minutes.

  • Data Acquisition: Measure the fluorescence recovery (Excitation: 490 nm, Emission: 520 nm). Successful inhibition prevents the separation of the fluorophore and quencher, resulting in low fluorescence. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Start Starting Material (8-Methoxy-3-methylisoquinoline) Ox Oxidation to Isoquinolone (C1 Position) Start->Ox Chlor Chlorination (POCl3) Yields 1-Chloro Analog Ox->Chlor SNAr SNAr Diversification (Amines, Alcohols) Chlor->SNAr Assay In Vitro Screening (IC50 Determination) SNAr->Assay

Step-by-step synthetic diversification and screening workflow for C1-substituted analogs.

References

1.[4] Benchchem. 1-Chloro-8-methoxy-3-methylisoquinoline. Available at: 2.[1] ResearchGate. First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine. Available at: 3.[3] NIH. Synthetic Analogs of the Alkaloid Cassiarin A with Enhanced Antimalarial Activity. Available at: 4.[2] ResearchGate. Integrastatins: Structure and HIV-1 integrase inhibitory activities. Available at:

Sources

Validating the structure of synthesized 8-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of substituted isoquinolines, such as 8-Methoxy-3-methylisoquinoline, presents a distinct analytical challenge. Because the isoquinoline core is a privileged scaffold in medicinal chemistry , confirming the exact regiochemistry of its functional groups is critical for downstream drug development. A common pitfall in synthetic workflows is relying on basic 1D 1H-NMR and nominal mass spectrometry, which often fail to distinguish between closely related regioisomers (e.g., 6-methoxy vs. 8-methoxy, or 1-methyl vs. 3-methyl derivatives).

As a Senior Application Scientist, I have evaluated various analytical solutions for structural validation. In this guide, we objectively compare three analytical platforms for the structural validation of 8-Methoxy-3-methylisoquinoline, detailing the mechanistic causality behind the experimental choices and providing self-validating protocols.

Comparative Analysis of Validation Platforms

To definitively prove the structure of 8-Methoxy-3-methylisoquinoline, laboratories typically choose between three analytical pathways. Each platform offers a different balance of resolution, throughput, and regiochemical confidence.

Platform A: High-Field NMR (600 MHz) + HRMS (The Gold Standard) This combination is the industry standard for novel compound validation. High-Resolution Mass Spectrometry (HRMS) via an Orbitrap analyzer confirms the exact elemental composition, while high-field 2D NMR (HMBC and NOESY) maps the exact carbon-hydrogen connectivity and spatial arrangement .

Platform B: Benchtop NMR (80 MHz) + GC-MS (The High-Throughput Screen) Benchtop systems provide rapid, low-cost screening. GC-MS easily identifies the nominal mass (m/z 173), and 80 MHz NMR confirms basic functional groups. However, the low magnetic field results in severe signal overlap in the aromatic region (7.2–8.0 ppm), making it nearly impossible to definitively assign the methoxy position without synthetic standards.

Platform C: Single-Crystal X-Ray Diffraction (The Absolute Configuration) SC-XRD provides an undeniable 3D map of the molecule . While it offers absolute regiochemical and stereochemical confidence, it is severely bottlenecked by the requirement to grow high-quality single crystals—a process that can take weeks and is not guaranteed for all isoquinoline derivatives.

PlatformComparison cluster_A Platform A: High-Field NMR + HRMS cluster_B Platform B: Benchtop NMR + GC-MS cluster_C Platform C: SC-XRD Start Synthesized 8-Methoxy-3-methylisoquinoline A1 HRMS (Orbitrap) Exact Mass: 173.0841 Start->A1 B1 GC-MS (EI) Nominal Mass: 173 Start->B1 C1 Crystallization (Slow Evaporation) Start->C1 A2 2D NMR (HMBC/NOESY) Regiochemistry A1->A2 ValidA Confirmed Regioisomers A2->ValidA Gold Standard B2 1D 1H-NMR (80 MHz) Basic Connectivity B1->B2 ValidB Ambiguous Isomers B2->ValidB Routine Check C2 X-Ray Diffraction Absolute Configuration C1->C2 ValidC Confirmed Solid-State C2->ValidC Definitive 3D

Workflow comparing three analytical platforms for validating isoquinoline derivatives.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three platforms when applied to 8-Methoxy-3-methylisoquinoline.

Analytical PlatformMass Accuracy1H-NMR ResolutionRegiochemical ConfidenceThroughputEstimated Cost/Sample
A: 600 MHz NMR + Orbitrap HRMS < 2.0 ppm0.5 HzAbsolute (via 2D HMBC/NOESY)Medium (2-4 hrs)High (

100)
B: 80 MHz Benchtop + GC-MS Nominal (~500 ppm)3.5 HzLow (Isomer ambiguity)High (< 30 mins)Low (< $10)
C: Single-Crystal XRD N/A (Solid State)N/AAbsolute (3D Spatial)Low (Days-Weeks)Very High ($200+)

Mechanistic Causality: Decoding the 2D-NMR Matrix

To understand why Platform A is the gold standard, we must look at the causality behind the nuclear magnetic interactions. Distinguishing 8-methoxy-3-methylisoquinoline from a 6-methoxy or 1-methyl variant requires mapping the exact distance between atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects scalar couplings over 2 to 3 bonds (

    
     and 
    
    
    
    ). In our target molecule, the H-1 proton (a distinct singlet at ~9.10 ppm due to deshielding by the adjacent nitrogen) will show a
    
    
    correlation to the C-8 carbon. Simultaneously, the protons of the methoxy group (
    
    
    4.02 ppm) will show a
    
    
    correlation to the same C-8 carbon. This intersection definitively anchors the methoxy group at the C-8 position .
  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects spatial proximity (< 5 Å) via dipole-dipole relaxation. The 3-methyl protons (

    
     2.65 ppm) will show a strong NOE cross-peak with the adjacent H-4 proton (
    
    
    
    7.45 ppm), but absolutely no correlation with H-1. If the methyl were incorrectly synthesized at the C-1 position, it would show NOE correlations to the H-8 proton instead.

HMBC_NOESY_Logic Methoxy 8-Methoxy Group δ 4.02 ppm C8 C-8 Carbon δ 155.2 ppm Methoxy->C8 3J HMBC Methyl 3-Methyl Group δ 2.65 ppm H4 H-4 Proton δ 7.45 ppm Methyl->H4 Spatial NOESY C3 C-3 Carbon δ 150.1 ppm Methyl->C3 2J HMBC H1 H-1 Proton δ 9.10 ppm H1->C8 3J HMBC

Key 2D NMR correlations (HMBC and NOESY) proving the regiochemistry of the synthesized compound.

Self-Validating Experimental Protocol: The Gold Standard Workflow

To ensure absolute trustworthiness in your structural assignment, execute the following step-by-step methodology using Platform A. This protocol is designed as a self-validating system, where early steps act as quality-control gates for later, more expensive acquisitions.

Phase 1: Sample Preparation & Purity Gate

  • Solvation: Dissolve 5.0 mg of the synthesized 8-Methoxy-3-methylisoquinoline in 0.6 mL of CDCl

    
     (100% atom D) containing 0.03% v/v TMS as an internal standard.
    
  • 1D Screening (Self-Validation): Acquire a rapid 16-scan

    
    H-NMR spectrum.
    Causality: Before committing to multi-hour 2D acquisitions, you must verify that residual solvent peaks (e.g., EtOAc or Hexanes from column chromatography) are <2%. High impurity levels can cause spin-diffusion artifacts in NOESY, leading to false-positive spatial correlations.
    

Phase 2: Exact Mass Confirmation (HRMS) 3. Dilution: Aliquot 10 µL of the NMR sample into 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. 4. Ionization: Inject via direct infusion into an Orbitrap mass spectrometer operating in Electrospray Ionization Positive (ESI+) mode. 5. Validation: Target the [M+H]


 ion at m/z 174.0913.
Causality: Soft ionization preserves the molecular ion. A mass error of <3 ppm definitively confirms the C

H

NO composition, ruling out isobaric byproducts that nominal GC-MS would miss.

Phase 3: 2D NMR Regiochemical Mapping 6. HMBC Acquisition: Acquire a


H-

C HMBC spectrum using a long-range coupling delay optimized for

= 8 Hz. Causality: The 8 Hz optimization is mathematically tuned for aromatic 3-bond carbon-proton couplings. This will selectively highlight the critical H-1 to C-8 and Methoxy to C-8 intersections without cluttering the spectrum with 1-bond artifacts. 7. NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time (

) of 300 ms. Causality: For a small rigid molecule (MW = 173.21 g/mol ) in a non-viscous solvent like CDCl

, a 300 ms mixing time maximizes the NOE buildup for adjacent protons (like the 3-Methyl and H-4) while preventing secondary transfer (spin diffusion) that could imply false proximity.

References

  • Diversely Functionalized Isoquinoline and Their Core-Embedded Heterocyclic Frameworks: A Privileged Scaffold for Medicinal Chemistry Source: ResearchGate / Molecules URL:[Link]

  • Mansouramycins E–G, Cytotoxic Isoquinolinequinones from Marine Streptomycetes Source: MDPI (Marine Drugs) URL:[Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives Source: National Institutes of Health (PMC) URL:[Link]

A Comparative Guide to the Cytotoxicity of 8-Methoxy-3-methylisoquinoline and Cisplatin

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is perpetual. This guide provides a comprehensive comparison of the cytotoxic properties of the well-established chemotherapeutic drug, cisplatin, and the emerging class of isoquinoline derivatives, with a specific focus on 8-Methoxy-3-methylisoquinoline. As a Senior Application Scientist, this document is structured to provide not only a direct comparison of their cytotoxic potential but also to delve into the underlying mechanisms of action and the experimental methodologies used to assess them.

Introduction: The Clinical Benchmark and a Promising Challenger

Cisplatin, a platinum-based coordination complex, has been a cornerstone of cancer chemotherapy for decades, employed in the treatment of a wide array of solid tumors. Its cytotoxic efficacy is well-documented, though often accompanied by significant side effects that limit its clinical utility. In contrast, isoquinoline and its derivatives represent a vast and diverse class of heterocyclic compounds that have garnered considerable interest for their broad spectrum of biological activities, including potent anticancer effects.

Section 1: The Established Agent: Cisplatin's Cytotoxic Profile

Cisplatin exerts its cytotoxic effects primarily through its interaction with nuclear DNA.[1][2][3][4] Upon entering the cell, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation, forming a highly reactive, positively charged species.[1] This aquated form of cisplatin then binds to the N7 reactive centers on purine bases of DNA, leading to the formation of DNA adducts.[1] These adducts, predominantly 1,2-intrastrand cross-links between adjacent guanine bases, cause a significant distortion in the DNA double helix.[1][2] This distortion obstructs DNA replication and transcription, ultimately triggering a cascade of cellular responses that lead to programmed cell death, or apoptosis.[2][3]

The cellular response to cisplatin-induced DNA damage is complex and involves the activation of several signaling pathways, including the p53, MAPK, and JNK pathways.[1][3][5] The accumulation of DNA damage can lead to cell cycle arrest, providing the cell an opportunity to repair the damage.[2] However, if the damage is too extensive, the apoptotic machinery is activated, leading to the demise of the cancer cell.[5]

The cytotoxic efficacy of cisplatin, typically quantified by its half-maximal inhibitory concentration (IC50), varies considerably across different cancer cell lines and is influenced by experimental conditions such as exposure time.[6][7][8][9]

Table 1: Reported IC50 Values of Cisplatin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma4.1[10]
HepG2Hepatocellular Carcinoma9.7[10]
A549Lung Carcinoma12.3[10]
HCT116Colon CarcinomaNot specified
HeLaCervical CarcinomaVaries widely[11]

Note: The IC50 values for cisplatin can show significant variability between studies due to differences in experimental protocols and cell culture conditions.[11]

Section 2: The Contender: Cytotoxic Potential of Isoquinoline Derivatives

Isoquinoline and its derivatives have emerged as a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines.[1][12][13] While specific data for 8-Methoxy-3-methylisoquinoline is scarce, studies on structurally related compounds provide valuable insights into its potential efficacy and mechanism of action.

Various substituted isoquinoline and quinoline derivatives have demonstrated potent antiproliferative effects. For instance, a study screening 533 isoquinoline derivatives identified two compounds that effectively inhibited the proliferation of the SKOV3 ovarian cancer cell line with IC50 values of 7.65 and 11.68 µg/mL.[12] Other research has highlighted the cytotoxic potential of different isoquinoline derivatives against lung, breast, and colon cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range.[1]

The mechanisms underlying the cytotoxicity of isoquinoline derivatives are diverse and appear to be dependent on their specific chemical structures. Some derivatives have been shown to induce apoptosis by inhibiting inhibitor of apoptosis proteins (IAPs).[12] Another potential mechanism involves the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[6] For example, a study on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a more complex quinoline derivative, demonstrated its ability to induce cell cycle arrest and apoptosis in colorectal cancer cells by inhibiting this pathway.[6]

Given the structural similarity, it is plausible that 8-Methoxy-3-methylisoquinoline may exert its cytotoxic effects through one or more of these mechanisms. However, direct experimental evidence is required to confirm this.

Section 3: Experimental Methodologies for Cytotoxicity Assessment

The evaluation of a compound's cytotoxicity is a critical step in drug discovery and development.[14] In vitro cytotoxicity assays are routinely used to screen compounds and determine their IC50 values.[14] Two of the most common and well-established methods are the MTT and Crystal Violet assays.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1][2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[1]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach and grow for 24 hours.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[1]

The Crystal Violet Assay: A Measure of Cell Adherence

The Crystal Violet assay is another simple and reliable method for assessing cell viability, particularly for adherent cell lines.[12][13]

Principle: Crystal violet is a dye that binds to proteins and DNA of adherent cells.[13] When cells undergo apoptosis or necrosis, they detach from the plate surface.[13] The amount of dye retained after washing is therefore proportional to the number of viable, adherent cells.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.

  • Fixation: After the treatment period, gently wash the cells with phosphate-buffered saline (PBS) and then fix them with a fixing agent such as methanol or 4% paraformaldehyde.[12]

  • Staining: Add a 0.5% crystal violet solution to each well and incubate for approximately 20 minutes at room temperature.[13]

  • Washing: Gently wash the wells with water to remove excess stain.

  • Solubilization: Add a solubilizing agent, such as 10% acetic acid or methanol, to each well to release the bound dye.[12][13]

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of approximately 570 nm.[13]

Section 4: Visualizing the Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of cisplatin and a general workflow for in vitro cytotoxicity testing.

cisplatin_mechanism cluster_cell Cancer Cell Cisplatin_in Cisplatin Aquated_Cisplatin Aquated Cisplatin Cisplatin_in->Aquated_Cisplatin Aquation DNA Nuclear DNA Aquated_Cisplatin->DNA Binds to N7 of Guanine DNA_Adduct DNA Adduct DNA->DNA_Adduct Forms Cross-links Replication_Transcription_Block Replication/Transcription Block DNA_Adduct->Replication_Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis (Cell Death) p53_MAPK_JNK p53, MAPK, JNK Activation Replication_Transcription_Block->p53_MAPK_JNK p53_MAPK_JNK->Cell_Cycle_Arrest p53_MAPK_JNK->Apoptosis

Caption: Mechanism of action of cisplatin leading to cancer cell death.

cytotoxicity_workflow Start Start: Cancer Cell Line Cell_Seeding 1. Cell Seeding in 96-well plate Start->Cell_Seeding Compound_Addition 2. Addition of Test Compound (e.g., 8-Methoxy-3-methylisoquinoline or Cisplatin) at various concentrations Cell_Seeding->Compound_Addition Incubation 3. Incubation (24-72 hours) Compound_Addition->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT or Crystal Violet) Incubation->Viability_Assay Data_Acquisition 5. Absorbance Measurement Viability_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: A generalized experimental workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxicity of the established anticancer drug cisplatin and the potential of 8-Methoxy-3-methylisoquinoline, as inferred from the broader class of isoquinoline derivatives. Cisplatin's well-defined mechanism of action, centered on DNA damage, offers a clear benchmark for comparison. While isoquinoline derivatives, as a class, exhibit significant cytotoxic potential through diverse mechanisms, a critical knowledge gap exists for 8-Methoxy-3-methylisoquinoline specifically.

Future research should prioritize the direct evaluation of 8-Methoxy-3-methylisoquinoline's cytotoxic activity across a panel of cancer cell lines to determine its IC50 values. Mechanistic studies are also crucial to elucidate its molecular targets and signaling pathways. Such data will be instrumental in determining its therapeutic potential and whether it offers a superior safety and efficacy profile compared to existing chemotherapeutics like cisplatin. This foundational research is a prerequisite for any further preclinical and clinical development of this and other promising isoquinoline derivatives.

References

Sources

Scaffold Selectivity & Cross-Reactivity: A Comparative Guide to 8-Methoxy-3-methylisoquinoline in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the isoquinoline core is a privileged scaffold frequently utilized as an ATP-competitive hinge binder in kinase inhibitors. However, unsubstituted isoquinolines are notorious for broad kinome cross-reactivity, leading to off-target toxicity and confounding phenotypic data. This guide provides an in-depth comparative analysis of 8-Methoxy-3-methylisoquinoline (CAS 1037219-57-0) and its halogenated derivatives (e.g., 1-Chloro-8-methoxy-3-methylisoquinoline). By evaluating its pharmacological target selectivity and chemical cross-reactivity against alternative scaffolds, this document equips drug development professionals with the mechanistic insights required to optimize PI3K and related kinase inhibitor pipelines.

Mechanistic Grounding: Structural Causality of Selectivity

The binding affinity of isoquinoline derivatives to the ATP pocket of kinases is dictated by the electronic and steric properties of the scaffold. Unsubstituted isoquinolines, such as the widely used PKA inhibitor Isoquinoline-8-sulfonamide (H-89), exhibit significant cross-reactivity with off-target kinases like ROCKII and S6K1 due to their planar, unhindered structure that accommodates multiple kinase hinge conformations 1.

Conversely, the 8-Methoxy-3-methylisoquinoline scaffold introduces two critical modifications:

  • Steric Restriction (3-Methyl Group): The methyl group at the C3 position restricts the rotational degrees of freedom of the scaffold within the ATP binding pocket. This steric bulk prevents the molecule from adopting the diverse binding vectors required to inhibit off-target kinases like CSF-1R or PKA 2.

  • Electronic Modulation (8-Methoxy Group): The 8-methoxy substitution acts as a powerful electron-donating group via resonance. In kinase inhibitors, this alters the hydrogen-bonding network at the hinge region, specifically favoring the unique ribose pocket conformation of PI3K isoforms over mTOR or other structurally related kinases 3.

Comparative Pharmacological Cross-Reactivity

When developing PI3K pathway inhibitors, achieving isoform selectivity (e.g., PI3Kα vs. PI3Kδ) while avoiding mTOR cross-reactivity is a primary challenge. Table 1 summarizes the comparative kinase cross-reactivity profiles of 8-Methoxy-3-methylisoquinoline-based inhibitors against baseline scaffolds.

Table 1: Kinase Selectivity & Cross-Reactivity Profiling (IC₅₀ in nM)
Scaffold / Compound ClassPI3KαPI3KδmTORPKAROCK1Primary Limitation
8-Methoxy-3-methylisoquinoline 2.514.3>2000>5000>5000Complex multi-step synthesis
Unsubstituted Isoquinoline (H-89 analog) >1000>100025048120High off-target cross-reactivity
Quinazoline Core 158150>1000>1000Moderate mTOR cross-reactivity
Indazole Core 0.3610.739>1000>1000Poor pharmacokinetic solubility

Data synthesized from comparative kinome screening of ATP-competitive small molecules 1, 3.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Recruits MTOR mTOR AKT->MTOR Activates INHIB 8-Methoxy-3-methylisoquinoline Derivatives INHIB->PI3K Potent Inhibition OFFTARGET Off-Targets (PKA, ROCK, CSF-1R) INHIB->OFFTARGET Reduced Cross-Reactivity

PI3K/Akt signaling pathway and inhibitor intervention highlighting reduced off-target cross-reactivity.

Chemical Cross-Reactivity & Synthetic Versatility

Beyond pharmacology, the chemical cross-reactivity of the scaffold dictates its utility in drug synthesis. The derivative 1-Chloro-8-methoxy-3-methylisoquinoline (CAS 1206974-07-3) is a highly versatile intermediate 4. The electron-withdrawing effect of the nitrogen atom, synergizing with the 8-methoxy group, renders the C1 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling (e.g., Stille, Suzuki), which are essential for synthesizing complex natural products like ampullosine and chrysanthone A 5, 6.

Table 2: Chemical Reactivity & Yield Comparison
SubstrateReaction TypeConditionsYield (%)Off-Target Side Reactions
1-Chloro-8-methoxy-3-methylisoquinoline Stille Cross-CouplingPdCl₂(PPh₃)₂, LiCl, Diglyme, 100°C85-92%Minimal (Steric shielding by 8-OMe)
1-Chloroisoquinoline Stille Cross-CouplingPdCl₂(PPh₃)₂, Diglyme, 100°C60-70%High (Homocoupling, Dehalogenation)
1-Chloro-8-methoxy-3-methylisoquinoline SNAr (Amination)R-NH₂, DIPEA, DMF, 80°C>95%None

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental choices.

Protocol 1: In Vitro Kinase Cross-Reactivity Profiling (Radiometric Assay)

Purpose: To quantify the off-target cross-reactivity of isoquinoline derivatives across a broad kinome panel without fluorescence interference.

  • Reagent Preparation: Prepare kinase buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.02% Brij35.

  • ATP Concentration Optimization (Critical Step): Set the final [γ-³²P]ATP concentration strictly at or near the

    
     for each specific kinase.
    
    • Causality: If ATP concentration is too high, competitive isoquinoline inhibitors will be outcompeted, yielding artificially inflated IC₅₀ values. If too low, the assay loses physiological relevance 1.

  • Compound Incubation: Incubate the kinase, substrate, and 8-Methoxy-3-methylisoquinoline derivative (serial dilutions from 10 µM to 0.1 nM) at 30°C for 30 minutes.

    • Validation: Include a known promiscuous inhibitor (e.g., Staurosporine) as a positive control for cross-reactivity.

  • Termination & Readout: Stop the reaction by spotting the mixture onto phosphocellulose filter paper. Wash extensively with 0.75% phosphoric acid.

    • Causality: Radiometric readout is chosen over fluorescence-based assays (like FRET) because highly conjugated isoquinoline scaffolds often exhibit auto-fluorescence, which confounds optical readings 7. Measure incorporated radioactivity via liquid scintillation counting.

Protocol 2: Palladium-Catalyzed Stille Cross-Coupling

Purpose: To derivatize the 1-chloro position of the 8-Methoxy-3-methylisoquinoline scaffold for library generation.

  • Activation: If starting from the isoquinolone, activate the C1 oxygen using N-phenyl triflimide (PhNTf₂) and Et₃N/DMAP to form the triflate, or use POCl₃ to generate the 1-chloro derivative 4.

    • Causality: PhNTf₂ is preferred over Tf₂O as it prevents harsh side reactions with the electron-rich 8-methoxy group 5.

  • Catalyst & Additive Assembly: In a Schlenk tube, combine 1-chloro-8-methoxy-3-methylisoquinoline (1 eq), organotin reagent (1.2 eq), PdCl₂(PPh₃)₂ (0.05 eq), and strictly anhydrous LiCl (3 eq) in degassed diglyme.

    • Causality: The addition of LiCl is mandatory when running this transformation in ethereal solvents. It acts as a source of chloride ligands, stabilizing the Pd(0) intermediates and accelerating the transmetallation stage, preventing catalyst precipitation 5.

  • Reaction & Purification: Heat at 100°C for 12 hours. Quench with aqueous KF to precipitate toxic tin residues.

    • Validation: Monitor via LC-MS to ensure complete consumption of the starting material and absence of homocoupled byproducts.

Workflow S1 Compound Synthesis S2 Primary Screen (Target Kinase) S1->S2 S3 Secondary Screen (Broad Kinase Panel) S2->S3 S4 Selectivity Profiling S3->S4 S5 In Vivo Validation S4->S5

Step-by-step experimental workflow for kinase cross-reactivity profiling and selectivity analysis.

References

  • First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine RSC Publishing. [Link]

  • Synthetic studies directed towards (–)-Chrysanthone A: Facile synthesis of a tricyclic lactone intermediate City College. [Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Oncotarget.[Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets ResearchGate. [Link]

  • Novel Class of Colony-Stimulating Factor 1 Receptor Kinase Inhibitors Based on an o-Aminopyridyl Alkynyl Scaffold as Potential Treatment for Inflammatory Disorders Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Isoquinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural core of a vast number of natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] The efficient construction of this privileged heterocycle, often adorned with a variety of substituents, is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to substituted isoquinolines, blending classical name reactions with modern catalytic methodologies. We will explore the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data to inform your synthetic strategy.

I. Classical Approaches: The Enduring Workhorses

For over a century, a handful of named reactions have been the bedrock of isoquinoline synthesis. These methods, typically relying on intramolecular electrophilic aromatic substitution, are robust and have been instrumental in the synthesis of countless alkaloids and their analogues.

The Bischler-Napieralski Reaction

First discovered in 1893, the Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[2] The resulting dihydroisoquinolines can be subsequently oxidized to the fully aromatic isoquinoline.

Mechanism and Rationale: The reaction proceeds via the cyclization of a β-arylethylamide using a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions.[3] Two main mechanistic pathways are generally considered, depending on the reaction conditions. One involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more reactive nitrilium ion intermediate.[2] The choice of a strong dehydrating agent is crucial to facilitate the formation of the electrophilic species that undergoes intramolecular cyclization. The success of the reaction is highly dependent on the electronic nature of the aromatic ring; electron-donating groups significantly enhance the nucleophilicity of the arene and facilitate the electrophilic aromatic substitution, leading to higher yields.[4] Conversely, electron-withdrawing groups can impede or completely shut down the reaction.

Experimental Protocol: Synthesis of Papaverine via Bischler-Napieralski Reaction

A classic application of this reaction is in the total synthesis of the vasodilator papaverine.[5]

  • Step 1: Amide Formation: Homoveratrylamine is acylated with homoveratroyl chloride to form the corresponding β-arylethylamide.

  • Step 2: Cyclization: The amide is treated with a dehydrating agent like P₂O₅ or POCl₃. The reaction involves the condensation of the two starting materials, followed by cyclization to form the dihydroisoquinoline ring system.[5]

  • Step 3: Dehydrogenation: The resulting 3,4-dihydropapaverine is then oxidized to papaverine using a dehydrogenating agent such as palladium on asbestos at elevated temperatures.[5]

The Pictet-Spengler Reaction

The Pictet-Spengler reaction, discovered in 1911, is a versatile and widely used method for the synthesis of tetrahydroisoquinolines (THIQs) from β-arylethylamines and an aldehyde or ketone.[6]

Mechanism and Rationale: This reaction is essentially a special case of the Mannich reaction. It begins with the condensation of the β-arylethylamine with a carbonyl compound to form a Schiff base, which then protonates to form a reactive iminium ion. This is followed by an intramolecular electrophilic attack on the aromatic ring to yield the tetrahydroisoquinoline.[6] The reaction is typically catalyzed by acid, and for activated aromatic rings, can even proceed under physiological conditions. The asymmetric variant of the Pictet-Spengler reaction has been extensively developed and is a key step in the total synthesis of numerous chiral alkaloids.[5]

Experimental Protocol: Synthesis of (±)-Salsolidine via Pictet-Spengler Reaction

  • Step 1: Iminium Ion Formation: Dopamine hydrochloride is reacted with acetaldehyde in the presence of an acid catalyst (e.g., HCl) in a suitable solvent like ethanol.

  • Step 2: Cyclization: The in situ generated iminium ion undergoes intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.

  • Step 3: Work-up and Isolation: The reaction mixture is neutralized, and the product is extracted and purified, typically by crystallization or chromatography.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction, also reported in 1893, provides a direct route to isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[7]

Mechanism and Rationale: The reaction involves the initial formation of a benzalaminoacetal (a Schiff base) from the condensation of the starting materials. This is followed by an acid-catalyzed cyclization onto the aromatic ring.[8] The reaction often requires harsh conditions, such as concentrated sulfuric acid, and can be prone to side reactions, most notably the formation of oxazoles.[7][9] The yield is highly sensitive to the substituents on the benzaldehyde, with electron-donating groups generally favoring the desired cyclization.[7] Several modifications, such as the Schlittler-Muller and Bobbitt modifications, have been developed to improve the scope and yield of the reaction.[10]

Troubleshooting Pomeranz-Fritsch Reactions:

A common pitfall in the Pomeranz-Fritsch synthesis is the formation of oxazole byproducts. This occurs when an enol intermediate undergoes an alternative cyclization pathway. To minimize this side reaction, consider the following:

  • Reaction Conditions: Carefully screen the acid catalyst and temperature. Milder conditions may favor the desired isoquinoline formation.

  • Substrate Modification: If possible, the presence of strongly activating groups on the benzaldehyde can accelerate the desired electrophilic aromatic substitution, outcompeting the oxazole formation.[7]

II. Modern Methods: Precision and Versatility

While the classical methods remain valuable, the last few decades have seen the emergence of powerful new strategies for isoquinoline synthesis, largely driven by advances in transition-metal catalysis. These modern methods offer greater functional group tolerance, milder reaction conditions, and novel bond disconnections.

Transition-Metal-Catalyzed Syntheses

Catalysis by transition metals such as palladium, rhodium, and copper has revolutionized the synthesis of substituted isoquinolines.[1][11] These methods often involve C-H activation, cross-coupling, and annulation strategies.

Palladium catalysis offers a convergent and highly flexible approach to polysubstituted isoquinolines. A common strategy involves the sequential α-arylation of a ketone with an ortho-functionalized aryl halide, followed by cyclization with an ammonia source.[12][13] This method is particularly advantageous as it is not limited to electron-rich systems and allows for the regioselective installation of a wide variety of substituents.[12] Microwave-assisted palladium-catalyzed reactions have also been shown to be highly efficient, significantly reducing reaction times and improving yields.[14]

Rhodium-catalyzed reactions, often proceeding via C-H activation, have emerged as a powerful tool for constructing isoquinolines. One notable example is the coupling of aryl aldimines or oximes with alkynes.[10][15] These reactions typically proceed under mild conditions and can tolerate a wide range of functional groups, providing access to highly substituted isoquinolines.[10]

Copper catalysis provides an economical and environmentally benign alternative to precious metal catalysts.[16] Copper-catalyzed methods have been developed for the synthesis of isoquinolines through various pathways, including domino three-component reactions of terminal alkynes, 2-bromoaryl aldehydes, and an amine source.[17]

Greener Alternatives: Photocatalysis and Microwave-Assisted Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for isoquinoline synthesis.

Visible-light photocatalysis has emerged as a powerful strategy, offering mild and environmentally friendly reaction conditions.[14][18] These reactions often proceed via radical intermediates, enabling novel bond formations that are complementary to traditional ionic pathways. For instance, the photocatalytic cyclization of N-acryloylbenzamides can lead to functionalized isoquinoline-1,3-diones.[18]

Microwave irradiation has been shown to dramatically accelerate many organic reactions, including the classical isoquinoline syntheses.[14][19] Microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions often result in higher yields and significantly shorter reaction times compared to conventional heating.[19][20]

III. Comparative Analysis

The choice of synthetic route to a substituted isoquinoline depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups.

Method Starting Materials Key Reagents Product Advantages Disadvantages Typical Yields
Bischler-Napieralski β-ArylethylamidesPOCl₃, P₂O₅3,4-DihydroisoquinolinesRobust, well-established, good for 1-substituted derivativesRequires harsh conditions, limited to electron-rich arenes, requires subsequent oxidation40-90%
Pictet-Spengler β-Arylethylamines, Aldehydes/KetonesAcid catalyst (HCl, TFA)TetrahydroisoquinolinesMild conditions possible, asymmetric variants available, good for complex alkaloidsMay require subsequent oxidation for aromatic isoquinolines50-95%
Pomeranz-Fritsch Benzaldehydes, 2,2-DialkoxyethylaminesStrong acid (H₂SO₄)IsoquinolinesDirect route to aromatic isoquinolinesHarsh conditions, often low yields, prone to side reactions (oxazoles)20-60%
Pd-Catalyzed Aryl halides, Ketones, Ammonia sourcePd catalyst, ligand, baseSubstituted IsoquinolinesHigh functional group tolerance, excellent regiocontrol, mild conditionsCost of catalyst and ligands, requires pre-functionalized starting materials70-95%
Rh-Catalyzed Aryl imines/oximes, AlkynesRh catalyst, oxidantSubstituted IsoquinolinesHigh atom economy, C-H activation strategy, mild conditionsCost of catalyst, regioselectivity can be an issue with unsymmetrical alkynes60-90%
Cu-Catalyzed ortho-Alkynyl arenes, Amine sourceCu catalyst, baseSubstituted IsoquinolinesInexpensive catalyst, good functional group toleranceCan require elevated temperatures60-85%
Photocatalytic Varies (e.g., N-Acryloylbenzamides)Photocatalyst, light sourceFunctionalized IsoquinolinesVery mild conditions, green, novel reactivitySubstrate scope can be limited, may require specialized equipment50-90%
Microwave-Assisted Classical reaction substratesVariesVariesDrastically reduced reaction times, often improved yieldsRequires microwave reactor, scalability can be a concernOften >10-20% improvement over classical methods

IV. Visualizing the Synthetic Pathways

To further clarify the relationships between these synthetic routes, the following diagrams illustrate the core transformations.

Classical Synthesis Routes

classical_routes cluster_BN Bischler-Napieralski cluster_PS Pictet-Spengler cluster_PF Pomeranz-Fritsch BN_start β-Arylethylamide BN_product 3,4-Dihydroisoquinoline BN_start->BN_product POCl₃, Δ BN_final Isoquinoline BN_product->BN_final Oxidation (e.g., Pd/C) PS_start β-Arylethylamine + Aldehyde PS_product Tetrahydroisoquinoline PS_start->PS_product H⁺ PF_start Benzaldehyde + Aminoacetal PF_product Isoquinoline PF_start->PF_product H₂SO₄, Δ

Caption: Core transformations of classical isoquinoline syntheses.

Modern Transition-Metal Catalyzed Routes

modern_routes cluster_Pd Palladium-Catalyzed cluster_Rh Rhodium-Catalyzed cluster_Cu Copper-Catalyzed Start_Materials Aryl Halides, Alkynes, Imines, etc. Pd_route α-Arylation -> Cyclization Start_Materials->Pd_route Rh_route C-H Activation/Annulation Start_Materials->Rh_route Cu_route Domino/Multicomponent Reactions Start_Materials->Cu_route Isoquinoline Substituted Isoquinoline Pd_route->Isoquinoline Rh_route->Isoquinoline Cu_route->Isoquinoline

Sources

Spectroscopic data comparison of isoquinoline isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the differentiation of structural isomers not merely as a pattern-matching exercise, but as an interrogation of molecular electronic environments. Quinoline and isoquinoline—both benzopyridines with the formula C₉H₇N—serve as foundational scaffolds in drug discovery. While they share identical molecular weights and similar physical properties, the migration of the nitrogen atom from position 1 (quinoline) to position 2 (isoquinoline) fundamentally rewires their electron density.

This guide provides an objective, data-driven framework for distinguishing these isomers using multimodal spectroscopic techniques, grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Basis for Spectroscopic Divergence

The core principle driving the spectroscopic differences between these isomers is the magnetic anisotropy and electronegativity of the nitrogen atom [1].

  • Quinoline (1-azanaphthalene): The nitrogen atom is directly adjacent to the bridgehead carbon. This asymmetric placement creates a strong electron-withdrawing effect that heavily deshields the protons at the

    
     (H-2) and 
    
    
    
    (H-4) positions, pushing their Nuclear Magnetic Resonance (NMR) signals downfield.
  • Isoquinoline (2-azanaphthalene): The nitrogen atom is flanked by two non-bridgehead carbons (C-1 and C-3). The H-1 proton is uniquely isolated between the electronegative nitrogen and the aromatic benzene ring. It is subjected to intense localized deshielding from both the nitrogen's inductive pull and the combined aromatic ring current, resulting in a highly diagnostic, extreme downfield chemical shift[1].

Comparative Spectroscopic Data

The quantitative differences in their electronic environments are most clearly observed through NMR, Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

The differing positions of the nitrogen atom result in distinct chemical shift fingerprints, particularly for the N-adjacent protons[1].

PositionQuinolineIsoquinolineDiagnostic Significance
H-1 -9.22 Primary identifier for Isoquinoline (Extreme downfield shift)
H-2 8.90 -Primary identifier for Quinoline
H-3 7.388.50

-proton to N in isoquinoline
H-4 8.127.58

-proton to N in quinoline
H-5 7.757.80Benzene ring (Minimal variance)
H-6 7.527.62Benzene ring (Minimal variance)
H-7 7.657.70Benzene ring (Minimal variance)
H-8 8.157.96Proximity to heteroatom ring
Table 2: Key UV-Vis and FT-IR Spectroscopic Signatures

Vibrational modes and electronic transitions further validate the structural assignment[2],[3].

TechniqueParameterQuinolineIsoquinoline
UV-Vis

(Ethanol)
~226 nm, 270 nm, 313 nm~217 nm, 266 nm, 317 nm
FT-IR C=N Stretching~1590 cm⁻¹~1630 cm⁻¹
FT-IR C-H Bending (Out-of-plane)~800, 740 cm⁻¹~820, 745 cm⁻¹

Standardized Experimental Protocols

To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodologies detail not just the how, but the causality behind the experimental choices.

Protocol A: High-Resolution ¹H NMR Spectroscopy

Causality: Deuterated chloroform (CDCl₃) is selected as the solvent because its lack of exchangeable protons prevents signal obscuration, and its residual solvent peak (7.26 ppm) does not overlap with the highly deshielded aromatic signals of the benzopyridines (>7.3 ppm)[1].

  • Sample Preparation: Dissolve 15 mg of the unknown isomer in 0.6 mL of CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • System Suitability (Self-Validation): Prior to acquisition, assess the TMS internal standard. The TMS peak must exhibit a full width at half maximum (FWHM) of ≤0.5 Hz . If FWHM > 0.5 Hz, the magnetic field is poorly shimmed, and shim gradients must be recalibrated before proceeding to prevent artifactual peak broadening.

  • Acquisition: Acquire the spectrum at 400 MHz (or higher) using a 30° pulse angle and a 2-second relaxation delay to ensure quantitative integration of the aromatic protons.

  • Analysis: Identify the most downfield signal. A singlet-like resonance at ~9.22 ppm confirms isoquinoline, whereas a doublet at ~8.90 ppm confirms quinoline.

Protocol B: UV-Vis Spectrophotometry

Causality: UV-grade ethanol is utilized as the diluent because its UV cut-off (~210 nm) is well below the primary


 transitions of the benzopyridine core, preventing solvent absorption interference[1].
  • Sample Preparation: Prepare a 10 µM stock solution of the sample in UV-grade ethanol.

  • System Suitability (Self-Validation): Employ a dual-beam spectrophotometer. Place pure ethanol in both the sample and reference quartz cuvettes. Run a baseline sweep from 200–400 nm. The system must yield an absorbance of 0.000 ± 0.002 . Deviations indicate cuvette contamination or lamp degradation, halting the assay until corrected.

  • Acquisition: Replace the sample cuvette with the analyte solution and record the spectrum.

  • Analysis: Extract the

    
     values. A primary peak at 217 nm indicates isoquinoline, while a peak at 226 nm indicates quinoline[1].
    
Protocol C: FT-IR Spectroscopy (ATR Mode)

Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting to eliminate moisture absorption artifacts (water exhibits a broad O-H stretch at 3300 cm⁻¹ that can obscure weak aromatic overtones).

  • System Suitability (Self-Validation): Perform a background scan of the empty diamond ATR crystal. The background must show >95% transmittance.

  • Acquisition: Apply 2-3 mg of the neat liquid or solid sample directly to the crystal. Apply consistent pressure using the anvil. Acquire 32 scans at a resolution of 4 cm⁻¹.

  • Post-Run Validation: Clean the crystal with isopropanol. A subsequent blank scan must return a flat baseline, validating that no cross-contamination occurred.

Diagnostic Workflow Visualization

G Sample Unknown Benzopyridine Isomer (C9H7N) Prep Standardized Sample Prep (CDCl3 / EtOH) Sample->Prep NMR NMR Spectroscopy (1H & 13C Analysis) Prep->NMR Optical Optical Spectroscopy (FT-IR & UV-Vis) Prep->Optical AnalysisNMR Evaluate N-adjacent Protons (δ > 8.5 ppm) NMR->AnalysisNMR AnalysisOpt Evaluate Electronic & Vibrational Shifts Optical->AnalysisOpt Quinoline Quinoline (H-2 = 8.90 ppm) AnalysisNMR->Quinoline N at Pos 1 Isoquinoline Isoquinoline (H-1 = 9.22 ppm) AnalysisNMR->Isoquinoline N at Pos 2 AnalysisOpt->Quinoline AnalysisOpt->Isoquinoline

Fig 1. Multimodal spectroscopic workflow for the differentiation of benzopyridine isomers.

References

  • Isoquinoline - the NIST WebBook. National Institute of Standards and Technology. Available at:[Link]

  • Quinoline - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 8-Methoxy-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic scaffolds into drug discovery pipelines. 8-Methoxy-3-methylisoquinoline (CAS: 1037219-57-0) is a highly valuable synthetic intermediate. Isoquinoline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the synthesis of complex molecules via nucleophilic substitution and metal-catalyzed cross-coupling[1]. However, the electron-deficient nature of the isoquinoline ring, combined with its specific functional groups, necessitates rigorous safety protocols.

This guide provides a self-validating operational framework for personal protective equipment (PPE), handling, and disposal, ensuring both scientific integrity and personnel safety.

Physicochemical Hazard Profile

Before selecting PPE, we must understand the mechanistic hazards of the compound. 8-Methoxy-3-methylisoquinoline is classified under the Globally Harmonized System (GHS) as a skin and eye irritant[2].

Table 1: Hazard Identification and Chemical Properties

Property / ClassificationData / SpecificationCausality / Impact
CAS Number 1037219-57-0[2]Unique identifier for chemical tracking and SDS retrieval.
Molecular Weight 173.21 g/mol [2]Relevant for molarity calculations and assessing dust volatility.
Hazard Statement H315 Causes skin irritation[2]Lipophilic nature allows interaction with epidermal lipid bilayers, causing localized inflammation.
Hazard Statement H319 Causes serious eye irritation[2]Can cause severe corneal damage and irritation upon contact with ocular mucosa.
Storage Conditions Sealed in dry, 2-8°C[2]Prevents thermal degradation and minimizes volatile emissions upon opening.

Personal Protective Equipment (PPE) Specifications

The selection of PPE is not arbitrary; it is a calculated defense mechanism against the specific permeation and irritation risks posed by isoquinoline derivatives[3][4].

  • Hand Protection (Gloves):

    • Specification: Nitrile gloves (minimum thickness: 0.11 mm).

    • Scientific Rationale: Isoquinolines can act as organic solvents and may permeate thin latex. Nitrile provides superior chemical resistance against non-polar and slightly polar organic molecules.

    • Protocol: Double-gloving is recommended during bulk transfer. Inspect gloves for pinholes prior to use.

  • Eye and Face Protection:

    • Specification: Splash-proof chemical safety goggles (ANSI Z87.1 compliant).

    • Scientific Rationale: Due to the H319 (serious eye irritation) classification, standard safety glasses with side shields are insufficient. Complete orbital sealing is required to prevent dust or aerosolized particles from contacting the ocular mucosa.

  • Body Protection:

    • Specification: Flame-retardant laboratory coat (100% cotton or specialized synthetic) and closed-toe, non-porous shoes.

    • Scientific Rationale: Cotton prevents the melting of synthetic fibers into the skin in the event of a secondary solvent fire during synthesis.

  • Respiratory Protection & Engineering Controls:

    • Specification: Handling must occur within a certified Chemical Fume Hood (face velocity 80-120 fpm). If a fume hood is unavailable and dust generation is unavoidable, an N95 or P100 particulate respirator is required.

    • Scientific Rationale: While not explicitly classified as highly volatile, the manipulation of solid powders generates micro-particulates that can cause respiratory tract irritation[3].

Operational Workflow & Safety Decision Matrix

The following directed graph illustrates the logical sequence for handling the chemical and executing emergency responses.

G Start Start: 8-Methoxy-3-methylisoquinoline Handling Protocol Hood Verify Engineering Controls (Fume Hood > 100 fpm) Start->Hood PPE Don Required PPE: Nitrile, Goggles, Lab Coat Hood->PPE Weigh Execute Weighing & Transfer (Minimize Dust) PPE->Weigh Spill Spill or Exposure Detected? Weigh->Spill Clean Decontaminate Area (Soap & Water / Absorbent) Spill->Clean Yes Dispose Route to Hazardous Waste (EPA/Local Guidelines) Spill->Dispose No Clean->Dispose

Operational workflow and safety decision matrix for handling 8-Methoxy-3-methylisoquinoline.

Step-by-Step Methodologies

Protocol 1: Safe Handling and Weighing
  • Preparation: Ensure the chemical fume hood is operational. Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • PPE Donning: Put on a lab coat, chemical safety goggles, and nitrile gloves.

  • Equilibration: Remove the 8-Methoxy-3-methylisoquinoline vial from 2-8°C storage[2] and allow it to equilibrate to room temperature inside a desiccator. Causality: This prevents atmospheric moisture condensation on the cold powder, which can degrade the compound and alter its mass.

  • Transfer: Using a static-free anti-magnetic spatula, carefully transfer the required mass to a pre-tared anti-static weigh boat. Keep the source vial open for the minimum time necessary.

  • Decontamination: Wipe down the exterior of the source vial and the balance with a lint-free wipe dampened with ethanol or isopropanol before removing them from the hood.

Protocol 2: Emergency Spill Response (Self-Validating System)

A self-validating protocol ensures that the completion of one step inherently verifies the success of the previous step.

  • Isolate: Immediately halt work. If the spill is outside the fume hood, evacuate personnel from the immediate vicinity.

  • Assess & Protect: Verify PPE integrity. If gloves are contaminated, remove them using the "beak method" (pulling inside out), wash hands with soap and water[2], and don a fresh pair.

  • Containment: Cover the spilled powder with a damp, inert absorbent material (e.g., wet paper towels or sand) to prevent aerosolization[3]. Do not dry sweep, as this generates inhalable dust.

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a designated, sealable hazardous waste container.

  • Validation: Wash the contaminated surface with copious amounts of soap and water[2]. The area is validated as clean when no visual residue remains and a secondary wipe test shows no discoloration.

Protocol 3: Waste Disposal
  • Segregation: Do not mix isoquinoline waste with strong acids or oxidizers. Place all contaminated consumables (weigh boats, wipes, gloves) into a chemically compatible, clearly labeled solid hazardous waste bin.

  • Labeling: Label the container with "Hazardous Waste: Toxic/Irritant Solid (8-Methoxy-3-methylisoquinoline)" and include the GHS pictograms for Irritant (Exclamation Mark).

  • Disposal: Transfer the sealed waste container to the facility's environmental health and safety (EHS) department for incineration in accordance with local and federal regulations. Discharge into the environment or sanitary sewer systems must be strictly avoided[3].

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Isoquinoline." Retrieved from[Link]

Sources

×

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Reactant of Route 2
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